Technical Documentation Center

Methyl 2-broMo-5-hydroxyisonicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-broMo-5-hydroxyisonicotinate
  • CAS: 1256810-42-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 2-bromo-5-hydroxyisonicotinate

This technical guide provides an exhaustive analysis of Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0), a high-value heterocyclic scaffold used primarily in the development of Hypoxia-Inducible Factor Prolyl H...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an exhaustive analysis of Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0), a high-value heterocyclic scaffold used primarily in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other metalloenzyme-targeting therapeutics.[1]

Strategic Scaffold for HIF-PH Inhibition and Pyridine Diversification[1]

Executive Summary

Methyl 2-bromo-5-hydroxyisonicotinate is a trisubstituted pyridine intermediate distinguished by its orthogonal reactivity profile.[1] It features three distinct chemical handles: an electrophilic ester at C4, a nucleophilic phenol at C5, and a cross-coupling-ready bromide at C2.[1]

Its structural significance lies in its role as a pharmacophore precursor for HIF-PH inhibitors.[1] The 5-hydroxy-4-carbonyl motif is the canonical bidentate ligand for chelating the active site iron (Fe²⁺) in 2-oxoglutarate-dependent oxygenases.[1] The C2-bromide provides a critical vector for extending the molecule into the enzyme's hydrophobic pocket via palladium-catalyzed cross-coupling, making this molecule a "linchpin" intermediate in medicinal chemistry.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

Note on Isomer Specificity: Researchers often confuse this molecule with its isomer, Methyl 5-bromo-2-hydroxyisonicotinate (CAS 913836-17-6).[1] It is critical to verify the substitution pattern: this guide focuses on the 2-bromo-5-hydroxy isomer, where the bromine is adjacent to the nitrogen, and the hydroxyl group is adjacent to the ester.[1]

PropertySpecification
IUPAC Name Methyl 2-bromo-5-hydroxy-4-pyridinecarboxylate
CAS Number 1256810-42-0
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~6.5 (5-OH group) – Acidic due to pyridine ring electron withdrawal
LogP (Predicted) 1.58 – Lipophilic enough for organic extraction
Storage 2–8°C, Inert atmosphere (Ar/N₂), Moisture sensitive

Synthetic Utility & Reactivity Architecture

The utility of Methyl 2-bromo-5-hydroxyisonicotinate stems from its ability to undergo sequential, selective functionalization.[1] The diagram below illustrates the logical flow of derivatization, moving from the core scaffold to complex drug candidates.

Mechanism of Action: The Chelation Core

In HIF-PH inhibitors (e.g., analogs of Vadadustat or Roxadustat), the 5-hydroxy and 4-carbonyl oxygens form a bidentate chelate with the active site Fe²⁺.[1] This mimics the binding of the natural cofactor, 2-oxoglutarate, thereby blocking the enzyme and stabilizing HIF-α.[1]

Reactivity Flowchart

Reactivity cluster_legend Functional Vectors Core Methyl 2-bromo- 5-hydroxyisonicotinate (Core Scaffold) C2_Coupling C2-Arylation (Suzuki/Stille) Core->C2_Coupling Pd(PPh3)4, Ar-B(OH)2 Base, Heat C5_Ether C5-O-Alkylation (Mitsunobu/SN2) Core->C5_Ether R-X, K2CO3 or R-OH, DIAD, PPh3 C4_Amide C4-Amidation (Hydrolysis + Coupling) C2_Coupling->C4_Amide 1. LiOH, THF/H2O 2. R-NH2, HATU C5_Ether->C4_Amide Path B Final HIF-PH Inhibitor Candidate C4_Amide->Final Lead Optimization Legend C2-Br: Hydrophobic Extension C5-OH: Solubility/Binding C4-Ester: Linker Attachment

Figure 1: Divergent synthesis pathways.[1] The C2-Br allows extension into the hydrophobic pocket, while the C4-Ester serves as the amide attachment point.[1]

Synthesis Routes

While specific "recipe-style" patents for CAS 1256810-42-0 are proprietary, the synthesis follows established pyridine chemistry logic.[1]

Route A: Regioselective Bromination (Primary Route)

The most direct synthesis involves the electrophilic bromination of methyl 5-hydroxyisonicotinate.

  • Precursor: Methyl 5-hydroxyisonicotinate.[1]

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

  • Mechanism: The 5-OH group is a strong ortho/para director.[1] In the pyridine ring, the 3-position (ortho to OH) is C4 (blocked by ester) or C2/C6.[1] The nitrogen atom deactivates the ring, but the OH activation dominates.[1] Bromination typically occurs at C2 or C6.

  • Optimization: Conducting the reaction in a buffered solvent (e.g., MeCN or AcOH) controls regioselectivity.

Route B: The Sandmeyer Approach (Alternative)

Used when specific substitution patterns are required that are difficult to access via direct bromination.

  • Nitration: Nitration of 2-amino-4-picoline followed by oxidation/esterification to yield Methyl 2-amino-5-hydroxyisonicotinate.[1]

  • Diazotization: Reaction with NaNO₂/HBr.

  • Substitution: CuBr-mediated displacement of the diazonium salt to install the C2-Br.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at C2

This protocol installs an aryl group at the 2-position, a common step in building the "tail" of HIF-PH inhibitors.[1]

Reagents:

  • Methyl 2-bromo-5-hydroxyisonicotinate (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the pyridine scaffold, arylboronic acid, and base.

  • Degassing: Add solvents and sparge with Argon for 10 minutes. Add the Pd catalyst under a counter-flow of Argon.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 232/234) and appearance of the product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The free phenol may streak on silica; adding 1% AcOH to the eluent is recommended.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

Essential for converting the ester to the active amide form.[1]

Reagents:

  • Substituted Methyl isonicotinate (1.0 equiv)[1]

  • LiOH[1]·H₂O (2.5 equiv)[1]

  • Solvent: THF/MeOH/Water (3:1:1)[1]

Procedure:

  • Dissolve the ester in the solvent mixture at 0°C.

  • Add LiOH and allow to warm to room temperature. Stir for 2–6 hours.

  • Acidification (Critical): Carefully acidify with 1N HCl to pH ~3–4. The product (a zwitterionic amino acid-like structure) often precipitates.

  • Isolation: Filter the precipitate or extract with 2-MeTHF (preferred over EtOAc for polar acids).

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sensitization: Pyridine derivatives can be sensitizers.

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong oxidizing agents.

    • Specific Note: Brominated pyridines can be lachrymators; eye protection is non-negotiable.

References

  • Fluorochem Product Data. Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0).[1][4] Retrieved from [1]

  • PubChem Compound Summary. Methyl 5-bromo-2-hydroxyisonicotinate (Isomer Comparison). National Library of Medicine. Retrieved from [1]

  • Warshakoon, N. C., et al. (2006). "Design and synthesis of a series of novel pyrazolopyridines as HIF-1alpha prolyl hydroxylase inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters, 16(21), 5687-5690.[1][5] (Demonstrates the utility of pyridine-4-carboxylate scaffolds in HIF-PH inhibition).

  • Patent CN102321016B. "Synthesis method of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate."[1] (Provides process chemistry conditions for analogous brominated hydroxypyridines). Retrieved from

  • BLD Pharm. Methyl 2-bromo-5-hydroxyisonicotinate MSDS and Properties.[1] Retrieved from [1]

Sources

Exploratory

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

An In-depth Technical Guide to Methyl 2-bromo-5-hydroxyisonicotinate This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the core...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-bromo-5-hydroxyisonicotinate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the core attributes, synthesis, and strategic applications of Methyl 2-bromo-5-hydroxyisonicotinate, a key heterocyclic building block.

Methyl 2-bromo-5-hydroxyisonicotinate (CAS No. 1256810-42-0) is a specialized heterocyclic compound belonging to the pyridine family.[1] Its significance in medicinal chemistry and materials science stems from the strategic placement of three distinct functional groups on the pyridine ring: a bromo group, a hydroxyl group, and a methyl ester. This trifecta of functionalities offers orthogonal chemical handles, enabling chemists to perform sequential and selective modifications.

The pyridine core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The specific arrangement in this molecule—a bromine at the 2-position, a hydroxyl at the 5-position, and an ester at the 4-position—makes it an invaluable intermediate for constructing complex molecular architectures. The bromine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the hydroxyl group can be alkylated, acylated, or used as a hydrogen bond donor, and the ester can be hydrolyzed or converted to an amide. This versatility is critical for library synthesis and lead optimization campaigns in drug discovery.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.

PropertyValueSource
CAS Number 1256810-42-0[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
IUPAC Name Methyl 2-bromo-5-hydroxyisonicotinateN/A
Purity Typically ≥95%[1]
Appearance Liquid (may vary)[1]
InChI Key ULFRHKCPMNCMPU-UHFFFAOYSA-N[1]

Synthesis Pathway: A Mechanistic Perspective

While specific proprietary synthesis methods may vary, a general and logical synthetic route can be devised from commercially available precursors, leveraging well-established pyridine chemistry. A plausible approach involves the targeted bromination and hydroxylation of a suitable isonicotinate precursor.

A related isomer, Methyl 5-bromo-2-hydroxyisonicotinate, is synthesized via diazotization and hydrolysis of a 2-amino-5-bromoisonicotinate precursor, as detailed in patent literature.[2][3] This highlights a common strategy for introducing hydroxyl groups onto pyridine rings.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformations required to install the desired functional groups on the pyridine ring.

G cluster_0 Phase 1: Ring Functionalization cluster_1 Phase 2: Hydroxyl Group Installation Start Isonicotinic Acid Derivative Ester Methyl Isonicotinate (Esterification) Start->Ester MeOH, H+ Bromo Brominated Intermediate (Regioselective Bromination) Ester->Bromo NBS or Br2 Nitro Nitro-Bromo Intermediate (Nitration) Bromo->Nitro HNO3/H2SO4 Amino Amino-Bromo Intermediate (Nitro Reduction) Nitro->Amino Fe/HCl or H2, Pd/C Diazonium Diazonium Salt Intermediate (Diazotization) Amino->Diazonium NaNO2, H2SO4, 0°C Final Methyl 2-bromo-5-hydroxyisonicotinate (Hydrolysis) Diazonium->Final H2O, Δ

Caption: Conceptual workflow for the synthesis of Methyl 2-bromo-5-hydroxyisonicotinate.

Detailed Protocol & Rationale
  • Esterification: The starting material, a substituted isonicotinic acid, is first converted to its methyl ester. This is a crucial protecting step. Using the acid directly could lead to unwanted side reactions during subsequent electrophilic substitution steps. The ester group is less activating than a carboxylic acid and ensures better solubility in organic solvents.

  • Regioselective Bromination: A brominating agent like N-Bromosuccinimide (NBS) is used. The position of bromination is directed by the existing substituents on the pyridine ring. The choice of solvent and temperature is critical to control regioselectivity and prevent over-bromination.

  • Nitration: Introduction of a nitro group is achieved using a mixture of nitric and sulfuric acid. This group serves as a precursor to the desired hydroxyl functionality. Its strong electron-withdrawing nature also deactivates the ring towards further electrophilic attack.

  • Nitro Group Reduction: The nitro group is reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation. This amino group is the key intermediate for the next step.

  • Diazotization and Hydrolysis: The resulting amino group is converted into a diazonium salt at low temperatures (0-5 °C) using sodium nitrite and a strong acid. This intermediate is highly reactive. Gentle warming of the aqueous solution causes the diazonium group to be displaced by water, yielding the target hydroxyl group. This Sandmeyer-type reaction is a classic and reliable method for introducing hydroxyls onto aromatic rings.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 2-bromo-5-hydroxyisonicotinate lies in its role as a versatile building block for creating molecules with high therapeutic potential. Its structure is particularly relevant to the synthesis of kinase inhibitors and other complex heterocyclic systems.

Role as a Core Scaffold

Modern drug discovery often focuses on scaffolds that can be elaborated to probe the chemical space around a biological target.[4] The subject molecule provides three key points of diversification:

  • C2-Bromo Position: Ideal for introducing aryl or heteroaryl groups via Suzuki or Stille coupling. This is a common strategy for extending a molecule into hydrophobic pockets of an enzyme's active site.

  • C5-Hydroxyl Position: Can be used to attach solubilizing groups or to form critical hydrogen bonds with the target protein. It can also be a point of attachment for linkers in the design of PROteolysis TArgeting Chimeras (PROTACs).[4]

  • C4-Ester Position: Readily converted to a wide range of amides, which are prevalent in drug molecules for their metabolic stability and ability to form hydrogen bonds.

The strategic introduction of a methyl group, as seen in the ester of this compound, can also have profound effects on both the pharmacodynamic and pharmacokinetic properties of a final drug candidate, an effect often termed the "magic methyl".[5]

Logical Application in Kinase Inhibitor Synthesis

The following diagram illustrates how Methyl 2-bromo-5-hydroxyisonicotinate can serve as a foundational piece in the assembly of a hypothetical kinase inhibitor.

G cluster_0 Vector 1: Suzuki Coupling cluster_1 Vector 2: Etherification cluster_2 Vector 3: Amidation MBHI Methyl 2-bromo-5-hydroxyisonicotinate (Core Scaffold) Coupling1 Intermediate A (C-C Bond Formation) MBHI->Coupling1 ArylBoronic Aryl Boronic Acid ArylBoronic->Coupling1 Pd Catalyst, Base Coupling2 Intermediate B (O-Alkylation) Coupling1->Coupling2 SolubilizingGroup R-X (e.g., piperazine) SolubilizingGroup->Coupling2 Base (e.g., K2CO3) Final Final Kinase Inhibitor Candidate Coupling2->Final Amine Primary/Secondary Amine Amine->Final Amidation

Caption: Diversification strategy for synthesizing kinase inhibitors from the core scaffold.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 2-bromo-5-hydroxyisonicotinate must be handled with appropriate precautions.

  • Hazard Classification: It is typically classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[6] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][7]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[7][8]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

Methyl 2-bromo-5-hydroxyisonicotinate is more than just a chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust and versatile platform for the synthesis of novel compounds. For researchers in drug discovery, this building block offers a reliable starting point for developing next-generation therapeutics, particularly in areas like oncology and inflammatory diseases where kinase signaling pathways are critical targets. Understanding its properties, synthesis, and safe handling is paramount to unlocking its full potential.

References

  • Crysdot LLC. Methyl 2-bromo-5-hydroxyisonicotinate. Available at: [Link]

  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • PubChemLite. Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3). Available at: [Link]

  • Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • PubChem. Methyl 2-bromo-5-hydroxybenzoate. Available at: [Link]

  • de L. K. Santos, M., & de C. P. R. Batista, J. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Available at: [Link]

  • Cambridge Healthtech Institute. (2022). Chemical Space bRo5 - Macrocyclics, PROTACs & More. Available at: [Link]

Sources

Foundational

Structural Elucidation and NMR Profiling of Methyl 2-bromo-5-hydroxyisonicotinate

This guide provides an in-depth technical analysis of the structural elucidation and ¹H NMR profiling of Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0).[1] This molecule is a critical heterocyclic scaffold, fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural elucidation and ¹H NMR profiling of Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0).[1] This molecule is a critical heterocyclic scaffold, frequently utilized as a precursor in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs).[1]

Introduction: The Scaffold and Its Significance

Methyl 2-bromo-5-hydroxyisonicotinate represents a highly functionalized pyridine core.[1] Its structural integrity is paramount in drug development because the 5-hydroxy-4-carboxylate motif is often the active pharmacophore responsible for chelating the active site iron (Fe²⁺) in HIF-PH enzymes.[1]

For the synthetic chemist, verifying the regiochemistry of this intermediate is critical. The bromination at position C2 and the hydroxyl group at position C5 create a unique electronic environment that can be definitively characterized via ¹H NMR spectroscopy.

Structural Connectivity[1]
  • Core: Pyridine ring.[1][2][3][4]

  • C2: Bromine (-Br) substituent.[1]

  • C4: Methyl ester (-COOCH₃).[1]

  • C5: Hydroxyl (-OH) group.[1][5]

  • C3 & C6: Aromatic protons (The primary signals of interest).

Theoretical ¹H NMR Prediction & Analysis

Due to the specific substitution pattern, the ¹H NMR spectrum in a polar aprotic solvent (DMSO-d₆) exhibits distinct features driven by electronic substituent effects and intramolecular hydrogen bonding.

Predicted Chemical Shift Data (DMSO-d₆)
Proton AssignmentMultiplicityPredicted Shift (δ ppm)IntegrationCoupling Constant (J)Structural Justification
-OH (C5) Broad Singlet10.5 – 11.5 1HN/AIntramolecular H-bond with C4-carbonyl oxygen.[1] Strongly deshielded.[1]
H-6 Singlet8.20 – 8.40 1H~0 Hzα-to-Nitrogen (deshielding) + ortho-to-OH (shielding).[1]
H-3 Singlet7.80 – 8.00 1H~0 Hzortho-to-Br and ortho-to-Ester (deshielding).[1]
-OCH₃ Singlet3.85 – 3.95 3HN/ATypical methyl ester range.[1]
Mechanistic Elucidation Logic
The "Singlet" Phenomenon (H3 and H6)

A common point of confusion is the lack of coupling between the two aromatic protons.

  • Positioning: H3 and H6 are para to each other across the pyridine ring.[1]

  • Coupling Physics: In pyridine systems, para-coupling (

    
    ) is typically negligible (< 1.0 Hz).[1] Therefore, both aromatic protons appear as distinct singlets rather than doublets.
    
The Intramolecular Hydrogen Bond (The CQA)

The hydroxyl proton at C5 is not merely a labile proton; it is structurally "locked" via an intramolecular hydrogen bond to the carbonyl oxygen of the methyl ester at C4.

  • Effect: This desolvates the proton and locks it in a planar conformation, shifting the signal significantly downfield (often >10 ppm) and sharpening the peak compared to a free phenolic OH.

  • Diagnostic Value: The presence of this downfield peak confirms the ortho relationship between the OH and the Ester. If the OH were at C2 or C6, this H-bond would not form, and the shift would be upstream (9–10 ppm).

Logic Flow Diagram: Assignment Strategy

NMR_Assignment_Logic Structure Methyl 2-bromo-5-hydroxyisonicotinate Solvent Solvent: DMSO-d6 (Prevents OH exchange) Structure->Solvent H_OH OH Proton (C5) Solvent->H_OH H_Arom Aromatic Protons (H3 & H6) Solvent->H_Arom H_Me Methyl Ester (-OCH3) Solvent->H_Me HBond Intramolecular H-Bond (to C4-C=O) H_OH->HBond Para Para-Positioning (No Coupling) H_Arom->Para Shift_OH 10.5 - 11.5 ppm (Deshielded) HBond->Shift_OH Shift_Arom Two Singlets (7.8 - 8.4 ppm) Para->Shift_Arom

Figure 1: Logical flow for assigning chemical shifts based on structural features and solvent interaction.[1]

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and spectral quality, the following protocol is recommended. This workflow minimizes water suppression artifacts and maximizes the visibility of the exchangeable -OH proton.

Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Why DMSO? CDCl₃ may not fully dissolve the polar hydroxy-pyridine core, and it often facilitates rapid proton exchange, causing the -OH signal to broaden or disappear.[1] DMSO inhibits this exchange.[1]

  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to ensure shim quality.[1]

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The quaternary carbons and the isolated aromatic protons may have longer T1 relaxation times. A short D1 can lead to integration errors (underestimating the aromatic signals).

  • Scans (NS): 16 or 32 scans are usually sufficient for >5mg sample.

  • Spectral Width: -2 to 14 ppm (Ensure the downfield OH region is captured).[1]

Processing Workflow
  • Phasing: Apply manual phasing. Automatic phasing often fails at the extremes (OH region).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline, ensuring accurate integration of the broad OH peak.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Troubleshooting & Quality Control

Common Impurities[1]
  • Water (3.33 ppm in DMSO): If the water peak is massive, it indicates wet solvent or hygroscopic sample. This can catalyze proton exchange, broadening the OH peak.[6]

  • Starting Material (2-bromo-5-hydroxy-4-picoline): Look for a methyl singlet around 2.3 ppm (Ar-CH₃) instead of the ester methoxy at 3.9 ppm.[1]

Tautomerism

Hydroxypyridines can exist in tautomeric equilibrium with pyridones (keto-enol tautomerism).[1]

  • In DMSO: The hydroxy form (enol) is generally favored for this specific scaffold due to the stabilization provided by the intramolecular hydrogen bond with the C4-ester.

  • Observation: If you observe a "ghost" set of peaks (<5%), it may be a minor tautomer or a rotamer of the ester, though the latter is rare at room temperature for this steric bulk.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent chemical shift additivity rules).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18933688 (Methyl 2-bromo-5-hydroxybenzoate - Analogous scaffold for shift comparison). [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift tables).[1] [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[1] (Reference for pulse sequences and relaxation delays).

  • Rabinowitz, M. H., et al. (2014). "Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor."[1] Journal of Medicinal Chemistry. (Context for synthesis and characterization of hydroxyisonicotinate intermediates). [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of Methyl 2-bromo-5-hydroxyisonicotinate

Executive Summary Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0) is a critical heterocyclic building block, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0) is a critical heterocyclic building block, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and other pyridine-based pharmacophores.[1][2]

Its handling presents a specific challenge to process chemists: amphoteric solubility behavior . Possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, its solubility is strictly pH-dependent. Furthermore, the ortho-positioning of the hydroxyl group relative to the methyl ester creates a pseudo-salicylate motif, enabling strong intramolecular hydrogen bonding that enhances lipophilicity but complicates aqueous dissolution.

This guide provides a definitive technical analysis of its solubility landscape, purification protocols, and structural implications for drug development.

Physicochemical Identity & Structural Analysis

PropertySpecification
Chemical Name Methyl 2-bromo-5-hydroxypyridine-4-carboxylate
CAS Number 1256810-42-0
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Physical State Off-white to pale yellow solid
Predicted LogP ~1.8 – 2.1 (Moderate Lipophilicity)
pKa (Pyridine N) ~2.5 – 3.0 (Electron-withdrawing Br reduces basicity)
pKa (Phenolic OH) ~7.5 – 8.5 (Acidified by ester/bromo groups)
Structural Insight: The "Salicylate Effect"

The 5-hydroxy and 4-carbomethoxy groups are vicinal (adjacent). This allows for a stable 6-membered intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.

  • Consequence: This "locks" the molecule's polarity, significantly reducing its water solubility at neutral pH while enhancing its solubility in chlorinated solvents (DCM, CHCl₃) compared to non-hydrogen-bonded isomers.

Solubility Landscape

The solubility of Methyl 2-bromo-5-hydroxyisonicotinate is defined by a "U-shaped" pH profile.

A. Solvent Compatibility Table
Solvent ClassSolventSolubility RatingMechanistic Note
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary choice for extraction due to intramolecular H-bonding.
Polar Aprotic DMSO, DMF, DMAcVery High Disrupts intramolecular H-bonds; ideal for SNAr reactions.
Polar Protic Methanol, EthanolModerate to High Good for recrystallization; solubility decreases significantly with water addition.
Esters/Ethers Ethyl Acetate, THFModerate Soluble, but may require heating; risk of "oiling out" in Et₂O/Hexane mixtures.
Hydrocarbons Hexane, HeptaneLow Insoluble; used as an anti-solvent to force precipitation.
Aqueous Water (pH 7)Insoluble Neutral species dominates; hydrophobic hydration penalty is high.
B. The pH-Solubility Switch

To manipulate this molecule effectively, one must exploit its ionization states:

  • Acidic (pH < 2): Protonation of the pyridine nitrogen forms a water-soluble cation .

  • Neutral (pH 4–6): The molecule exists as a neutral, lipophilic species. Minimum aqueous solubility.

  • Basic (pH > 9): Deprotonation of the phenol forms a water-soluble anion .

Warning: Avoid prolonged exposure to pH > 10, as the methyl ester is susceptible to hydrolysis (saponification), converting the target into the dicarboxylic acid byproduct.

Visualizing the Solubility Logic

Diagram 1: pH-Dependent Species Distribution

This diagram illustrates the dominant chemical species at varying pH levels, dictating solvent choice.

Solubility_pH Acid Acidic Medium (pH < 2) Species: Cationic (Pyridine-H+) Water Soluble: YES Organic Soluble: NO Neutral Neutral Medium (pH 4-7) Species: Neutral Zwitterion/Molecule Water Soluble: NO Organic Soluble: YES (DCM/EtOAc) Acid->Neutral Add Base (NaHCO3) Neutral->Acid Add Acid (HCl) Base Basic Medium (pH > 9) Species: Anionic (Phenoxide) Water Soluble: YES Organic Soluble: NO Neutral->Base Add Base (NaOH) Base->Neutral Add Acid (AcOH)

Caption: The "U-Curve" of solubility. Processing at pH 4-7 ensures the molecule partitions into the organic phase, while extreme pHs retain it in the aqueous phase.

Experimental Protocols

Protocol A: Purification via pH-Swing Extraction

Objective: Isolate pure Methyl 2-bromo-5-hydroxyisonicotinate from a crude reaction mixture containing inorganic salts and non-ionizable impurities.

Reagents: 1M HCl, Saturated NaHCO₃, Dichloromethane (DCM), Brine.

  • Dissolution: Dissolve crude solid in DCM (10 mL/g).

  • Acid Wash (Removal of Non-Basic Impurities):

    • Extract the organic layer with 1M HCl (2 x 5 mL/g).

    • Mechanism: The target moves into the aqueous acid phase (protonated pyridine). Non-basic impurities remain in DCM.

    • Discard the DCM layer.

  • Neutralization & Recovery:

    • Cool the aqueous acidic layer to 0-5°C.

    • Slowly adjust pH to 6.0 – 7.0 using saturated NaHCO₃ or 2M NaOH.

    • Observation: The solution will become cloudy as the neutral target precipitates.

  • Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM or CHCl₃ (3 x 10 mL/g).

    • Note: Chloroform is often superior due to higher density and better solvation of the "salicylate" motif.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Recrystallization (for >99% Purity)

Objective: Remove trace colored impurities or regioisomers.

Solvent System: Methanol / Water (Anti-solvent).

  • Dissolve the crude solid in the minimum amount of boiling Methanol (approx. 5-8 mL/g).

  • Once fully dissolved, remove from heat and let cool slightly.

  • Add Water dropwise with stirring until a faint, persistent turbidity appears.

  • Add a few drops of Methanol to clear the solution again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the resulting needles/prisms and wash with cold 1:1 MeOH/Water.

Workflow Visualization

Diagram 2: Purification Decision Tree

A logical flow for handling crude material based on solubility principles.

Purification_Flow Start Crude Reaction Mixture Check_State Is it a Solid or Oil? Start->Check_State Solid Solid Check_State->Solid Oil Oil / Solution Check_State->Oil Recryst Recrystallization (MeOH/Water or EtOAc/Heptane) Solid->Recryst Final Pure Methyl 2-bromo-5-hydroxyisonicotinate Recryst->Final Acid_Extract Dissolve in DCM, Extract with 1M HCl Oil->Acid_Extract Aq_Phase Aqueous Phase (Contains Target + H+) Acid_Extract->Aq_Phase Target moves to Aq Org_Phase Organic Phase (Discard Impurities) Acid_Extract->Org_Phase Impurities stay in Org Neutralize Neutralize to pH 6-7 (Target Precipitates) Aq_Phase->Neutralize Re_Extract Extract into CHCl3/DCM Neutralize->Re_Extract Dry Dry & Concentrate Re_Extract->Dry Dry->Final

Caption: Step-by-step decision matrix for isolating the target compound from crude mixtures.

Implications for Drug Development

  • Formulation: Due to poor aqueous solubility at physiological pH, formulation of this intermediate (or drugs derived from it) often requires amorphous solid dispersions (ASD) or salt formation (e.g., Sodium phenoxide salt) to improve bioavailability.

  • Synthesis Safety: When performing Suzuki couplings on the 2-bromo position, the 5-hydroxy group must often be protected (e.g., as a benzyl ether or acetate) to prevent catalyst poisoning and side reactions with boronic acids.

References

  • Google Patents.Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate (Patent CN102321016B).
  • PubChem. Methyl 2-bromo-5-hydroxybenzoate (Structural Analog Data). (Used for comparative lipophilicity and solubility estimation). [Link]

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of Methyl 2-bromo-5-hydroxyisonicotinate

[1] H BrNO [1][2] Executive Summary Methyl 2-bromo-5-hydroxyisonicotinate is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting hypoxia-inducible factor (HIF) pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


H

BrNO

[1][2]

Executive Summary

Methyl 2-bromo-5-hydroxyisonicotinate is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting hypoxia-inducible factor (HIF) prolyl hydroxylases and other metalloenzyme inhibitors.[1] Its structural integrity is defined by three reactive functionalities: a methyl ester (C4), a phenolic hydroxyl (C5), and a bromo-substituent (C2) on a pyridine core.[1]

This guide provides a self-validating framework for the storage and handling of this compound. Due to the susceptibility of the ester to hydrolysis and the phenolic group to oxidative degradation, strict adherence to inert atmosphere (Argon/Nitrogen) and cold chain (2–8°C) protocols is mandatory to maintain purity >95%.[1]

Physicochemical Profile & Stability Logic

Understanding the molecular vulnerabilities is the first step in effective stewardship.

PropertySpecificationStability Implication
Appearance Off-white to pale yellow solidDarkening indicates oxidative degradation (quinone formation).[1]
Molecular Weight 232.03 g/mol N/A
Solubility DMSO, Methanol, DCMProtic solvents (MeOH) may promote transesterification if acidic/basic impurities are present.[1]
Reactivity A Methyl Ester (C4) Prone to Hydrolysis in humid conditions

Carboxylic Acid impurity.[1]
Reactivity B 5-Hydroxy Group Prone to Oxidation

Formation of colored N-oxide or coupled byproducts.
Reactivity C 2-Bromo Group Photosensitive; UV exposure can lead to debromination or radical coupling.
Degradation Pathways

The following diagram illustrates the primary degradation risks associated with improper storage.

DegradationPathways Compound Methyl 2-bromo-5-hydroxyisonicotinate (Intact) Acid 2-bromo-5-hydroxyisonicotinic acid (Hydrolysis Product) Compound->Acid Hydrolysis (pH < 5 or > 8) Oxidation Oxidative Coupling/Quinoids (Colored Impurities) Compound->Oxidation Radical Oxidation Moisture Moisture (+ H2O) Moisture->Acid Light UV Light / Oxygen Light->Oxidation

Figure 1: Primary degradation pathways.[1] Hydrolysis yields the corresponding acid, while oxidative stress leads to chromophoric impurities.[1]

Storage Protocols: The "Chain of Custody"[1]

To ensure experimental reproducibility, the compound must be stored under conditions that actively suppress the degradation pathways identified above.

Long-Term Storage ( > 1 Month)[1]
  • Temperature: 2°C to 8°C (Refrigerated). Note: -20°C is acceptable but requires strict desiccation to prevent condensation upon thawing.[1]

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to higher density).

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm sealing is insufficient; use electrical tape or shrink wrap over the cap to prevent gas exchange.

Short-Term / Working Aliquots[1]
  • Temperature: Ambient (20-25°C) inside a desiccator.

  • Handling: Minimize open-air exposure. If the solid turns sticky or changes color, re-validate purity immediately.

Storage Decision Logic

StorageLogic Start Received Compound Check Check Seal & Appearance Start->Check Duration Intended Usage Period? Check->Duration ShortTerm < 2 Weeks Duration->ShortTerm LongTerm > 2 Weeks Duration->LongTerm Desiccator Store in Desiccator (Dark, Ambient) ShortTerm->Desiccator Fridge Flush with Argon -> Seal Store at 2-8°C LongTerm->Fridge Use Equilibrate to RT before opening Desiccator->Use Fridge->Use Before Use

Figure 2: Decision matrix for storage conditions based on usage frequency.

Self-Validating Quality Control (QC)[1]

Do not assume the label purity is accurate after storage.[1] Use this protocol to validate the compound before critical reactions.

Visual Inspection[1]
  • Pass: Free-flowing off-white powder.[1]

  • Fail: Clumped aggregates (moisture ingress) or dark orange/brown discoloration (oxidation).[1]

Analytical Check (H-NMR)

Run a quick 1H-NMR in DMSO-d6.[1]

  • Diagnostic Peak 1 (Methyl Ester): Singlet at ~3.8 - 3.9 ppm.[1] Loss of this peak or appearance of a broad OH peak >10 ppm suggests hydrolysis.

  • Diagnostic Peak 2 (Aromatic): Two singlets (or doublets with small coupling) for the pyridine protons at C3 and C6.[1] Shift changes or extra aromatic signals indicate degradation.

Purity Restoration Protocol

If purity drops below 95% (but >80%):

  • Dissolve: Dissolve the crude solid in minimal Ethyl Acetate.

  • Wash: Wash gently with cold 5% NaHCO

    
     (removes hydrolyzed acid) followed by Brine.
    
  • Dry & Concentrate: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Precipitate: Triturate with cold Hexanes or Diethyl Ether to induce precipitation of the pure ester.

Safety & Handling (E-E-A-T)

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4] Irrit.).

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to bromine content), safety goggles, and lab coat.[1]

  • Spill Management: Do not sweep dry dust (aerosol risk). Dampen with an inert solvent (e.g., heptane) before collecting into a hazardous waste container.

References

  • PubChem. (n.d.).[1] Compound Summary: Methyl 5-bromo-2-hydroxyisonicotinate (Isomer Analog).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of Methyl 2-bromo-5-hydroxyisonicotinate

This guide provides an in-depth technical analysis of Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0), a high-value heterocyclic scaffold used primarily in the development of Hypoxia-Inducible Factor Prolyl Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0), a high-value heterocyclic scaffold used primarily in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Technical Guide & Whitepaper

Executive Summary: The "Make vs. Buy" Decision

Methyl 2-bromo-5-hydroxyisonicotinate is a critical pharmacophore intermediate. Its structural core—a 5-hydroxy-4-carboxylate pyridine—is designed to mimic 2-oxoglutarate (2-OG), allowing it to chelate the active site iron (Fe²⁺) of HIF-PH enzymes. The 2-bromo substituent serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to attach hydrophobic "tails" essential for drug potency.

For drug development teams, the decision to source or synthesize this compound is pivotal:

  • Commercial Status: Available but expensive (High cost/gram).

  • Supply Chain: Stock is often limited to milligram/gram scales; kilogram quantities require custom synthesis lead times (4–8 weeks).

  • Recommendation: Buy for initial SAR (Structure-Activity Relationship) screening. Synthesize in-house for process development or scale-up.

Commercial

Protocols & Analytical Methods

Method

Application Note: Strategic Bromination of Methyl 5-Hydroxyisonicotinate

Regiocontrol, Scalability, and Process Safety in Pyridine Functionalization Part 1: Introduction & Strategic Analysis The Synthetic Challenge Methyl 5-hydroxyisonicotinate (1) is a critical scaffold in the synthesis of H...

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol, Scalability, and Process Safety in Pyridine Functionalization

Part 1: Introduction & Strategic Analysis

The Synthetic Challenge

Methyl 5-hydroxyisonicotinate (1) is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat analogs. The functionalization of this pyridine core presents a classic "push-pull" electronic conflict:

  • Deactivation: The pyridine nitrogen and the C4-ester withdraw electron density, making the ring generally resistant to Electrophilic Aromatic Substitution (EAS).

  • Activation: The C5-hydroxyl group acts as a strong electron-donating group (EDG), activating the ortho (C6) and para (C2) positions.

Regioselectivity Landscape

The primary objective is typically the synthesis of Methyl 2-bromo-5-hydroxyisonicotinate .

  • C6 Position (Ortho to OH): Theoretically activated, but sterically crowded by the adjacent hydroxyl and electronically disfavored due to the inductive withdrawal of the adjacent Nitrogen.

  • C2 Position (Para to OH): The preferred site of bromination. The para-directing effect of the hydroxyl group, combined with the lower steric hindrance compared to C6, makes C2 the kinetic and thermodynamic product.

Mechanistic Pathway

The reaction proceeds via an EAS mechanism. In polar aprotic solvents (DMF, MeCN), N-bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (


). The hydroxyl group stabilizes the sigma-complex intermediate, directing the incoming electrophile to the C2 position.

Figure 1: Mechanistic flow of the regioselective bromination at the C2 position.

Part 2: Detailed Protocols

Protocol A: High-Fidelity NBS Bromination (Lab Scale)

Best for: Medicinal chemistry, high purity requirements (100 mg – 10 g scale).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 5-hydroxyisonicotinate1.0Substrate
N-Bromosuccinimide (NBS)1.05 - 1.1Brominating Agent
Acetonitrile (MeCN)10 VSolvent (Polar Aprotic)
Sodium Thiosulfate (aq)N/AQuenching Agent
Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-hydroxyisonicotinate (1.0 equiv) in Acetonitrile (10 volumes relative to mass).

    • Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

  • Temperature Control: Cool the solution to 0°C using an ice/water bath.

    • Why: Lower temperature suppresses over-bromination (dibromo species) and oxidation side reactions.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Observation: The solution may darken slightly to orange/yellow.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LCMS. Target mass [M+H]+ = ~232/234 (Br isotope pattern).

  • Quench: Once conversion >98%, quench the reaction by adding 10% aqueous Sodium Thiosulfate (5 volumes). Stir for 10 minutes to destroy excess bromine.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[6]

    • Wash organic layer with Water (2x) and Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from MeOH or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Protocol B: Bromine/Acetic Acid Process (Scale-Up)

Best for: Process development, cost reduction (>50 g scale).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 5-hydroxyisonicotinate1.0Substrate
Bromine (

)
1.05Reagent
Glacial Acetic Acid8 VSolvent
Sodium Acetate (NaOAc)1.1Buffer/Base
Step-by-Step Methodology
  • Dissolution: Charge the reactor with substrate, NaOAc (1.1 equiv), and Glacial Acetic Acid . Stir until homogeneous.

    • Why NaOAc? It buffers the HBr generated, preventing acid-catalyzed degradation or salt formation of the pyridine nitrogen.

  • Addition: Add Bromine (

    
    ) dropwise at room temperature.
    
    • Safety: Bromine is highly corrosive and volatile. Use a dropping funnel and efficient fume hood.

  • Heating: Heat the mixture to 45–50°C for 3 hours.

    • Causality: The acetic acid system is less activating than the polar aprotic NBS system, often requiring mild heat to drive the reaction to completion.

  • Isolation:

    • Cool to room temperature.[6][7]

    • Pour the mixture into ice water (20 volumes). The product often precipitates as a solid.

    • Filter the solid and wash with cold water.

    • Dry in a vacuum oven at 40°C.

Part 3: Analytical & Troubleshooting Guide

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.2 (s, 1H, OH) – Broad singlet, exchangeable.
      
    • 
       8.35 (s, 1H, Ar-H at C6) – Characteristic singlet.
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • Note: The disappearance of the C2 proton (usually ~8.0-8.2 ppm doublet/singlet depending on resolution) confirms substitution.

  • LCMS: Two peaks of equal intensity at m/z 232 and 234 (

    
     isotopes).
    
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion Pyridine-Bromine complex formation.Increase temperature to 50°C (Protocol B) or add catalytic DMF (Protocol A).
Dibromination Excess reagent or high temp.Strictly control NBS stoichiometry (1.05 eq) and keep initial temp at 0°C.
O-Bromination Rare, but possible.Unlikely with NBS.[2] If observed, treat with dilute acid to rearrange to C-Br.
Sticky Solid Residual solvent/succinimide.Triturate the crude solid with cold diethyl ether or pentane.
Process Workflow Diagram

Figure 2: Decision tree for selecting the optimal bromination protocol based on scale.

Part 4: References

  • Vertex Pharmaceuticals Inc. (2012). Synthesis method of 5-bromo-2-hydroxyisonicotinic acid methyl ester. CN102321016B.

    • Context: Describes the industrial preparation of the brominated intermediate for pharmaceutical applications.

  • Fluorochem. (n.d.). Methyl 2-bromo-5-hydroxyisonicotinate Product Page.

    • Context: Verifies the commercial availability and standard naming convention of the 2-bromo isomer.

  • Baker, S. I., et al. (2022).[4] "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives."[4] The Journal of Organic Chemistry, 87(13), 8492–8502.

    • Context: Provides modern mechanistic insights into NBS regioselectivity and catalysis in aromatic systems.

  • Sigma-Aldrich. (n.d.).[2] Methyl 5-bromo-2-hydroxyisonicotinate Safety Data Sheet.

    • Context: Safety and handling data for the brominated pyridine derivatives.

  • Menon, R., et al. (2013).[6] "Regioselective bromination: an approach to the d-ring of the gilvocarcins." Tetrahedron Letters.

    • Context: Illustrates the directing power of phenolic hydroxyl groups in complex aromatic brominations using NBS.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of Methyl 2-bromo-5-hydroxyisonicotinate

Executive Summary This technical guide details the optimization of Suzuki-Miyaura Cross-Coupling (SMC) reactions utilizing Methyl 2-bromo-5-hydroxyisonicotinate (Structure 1 ). This scaffold is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization of Suzuki-Miyaura Cross-Coupling (SMC) reactions utilizing Methyl 2-bromo-5-hydroxyisonicotinate (Structure 1 ). This scaffold is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and novel antibacterial agents.

The presence of a free phenolic hydroxyl group at the C5 position, adjacent to the pyridine nitrogen and a C4-methyl ester, presents a "perfect storm" of competing electronic and steric challenges. This guide provides two validated workflows:

  • Route A (Robust): Protection-Deprotection strategy for scale-up and GMP consistency.

  • Route B (Direct): Ligand-accelerated direct coupling for medicinal chemistry screening and rapid analog generation.

Substrate Analysis & Mechanistic Challenges

The Molecule

Methyl 2-bromo-5-hydroxyisonicotinate possesses three distinct functional zones:

  • C2-Bromide: The electrophilic site. Activated by the adjacent pyridine nitrogen (inductive effect), making it highly reactive toward oxidative addition.[1]

  • C5-Hydroxyl: The "Problem Child." It is acidic (

    
     due to the pyridine ring). Under basic SMC conditions, it deprotonates to form a phenoxide.[1]
    
  • C4-Methyl Ester: Electron-withdrawing, further activating the ring, but susceptible to saponification (hydrolysis) if aqueous strong bases (NaOH, LiOH) are used.[1]

The "Self-Poisoning" Phenomenon

The primary failure mode in coupling this substrate is Catalyst Sequestration .

  • Mechanism: Upon deprotonation, the C5-phenoxide and the pyridine nitrogen form a bidentate chelation site.

  • Impact: Palladium (Pd) species bind tightly to this

    
    -chelate rather than undergoing the catalytic cycle. This effectively removes the catalyst from the solution, requiring high loadings (5-10 mol%) to drive conversion.
    
Visualizing the Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory sequestration pathway.

G Substrate Substrate (1) (Free OH) Phenoxide Phenoxide Intermediate (N,O-Donor) Substrate->Phenoxide Deprotonation Cycle_OA Oxidative Addition (Productive Path) Substrate->Cycle_OA Base Base Added (K2CO3/K3PO4) Base->Phenoxide Dead_Cat Catalyst Poisoning (Pd-N,O-Chelate) Phenoxide->Dead_Cat Sequesters Pd Pd_Active Active Catalyst Pd(0)L2 Pd_Active->Cycle_OA Target Reaction Pd_Active->Dead_Cat Irreversible Binding

Figure 1: Mechanistic divergence showing how the deprotonated substrate acts as a ligand, poisoning the active Palladium catalyst.[1]

Experimental Protocols

Route A: Protection Strategy (Recommended for Scale-Up)

Rationale: Masking the C5-hydroxyl as a benzyl ether prevents phenoxide formation, eliminating catalyst poisoning and solubility issues.

Step 1: Benzyl Protection
  • Dissolve: 10.0 g (1.0 eq) of Methyl 2-bromo-5-hydroxyisonicotinate in DMF (10 vol).

  • Base: Add

    
     (1.5 eq). Stir at RT for 15 min.[1]
    
  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.[1]

  • Reaction: Heat to 50°C for 4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with water, filter the precipitate (product is usually solid). Wash with water/heptane.[1] Dry.

    • Yield Expectation: >90%.[1][2]

Step 2: Suzuki Coupling (Protected Substrate)
  • Substrate: 5-Benzyloxy intermediate.

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq).

  • Catalyst:

    
     (2 mol%). Note: dppf is robust and resists N-coordination.
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (3.0 eq).
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).[3]

  • Conditions: 90°C, 4-6 hours.

Step 3: Deprotection
  • Method: Hydrogenation (

    
    , Pd/C) in MeOH/THF.[1]
    
  • Note: Ensure the coupled aryl group does not contain reducible functionality (e.g., nitro, alkene).[1] If so, use acid-labile protection (MOM or THP) instead of Benzyl.[1]

Route B: Direct Coupling (High Throughput/Medicinal Chemistry)

Rationale: Saves two synthetic steps. Requires specialized ligands to out-compete the substrate for Palladium binding.

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Substrate Methyl 2-bromo-5-hydroxyisonicotinate1.0Electrophile
Partner Aryl Boronic Acid/Pin Ester1.3Nucleophile
Catalyst Pd(OAc)2 + XPhos 0.05 (5 mol%)Catalyst System
Alt.[4] Catalyst Pd-PEPPSI-IPr 0.03 (3 mol%)NHC-Stabilized Cat.
Base

(Tribasic Potassium Phosphate)
3.5Base (Buffers pH)
Solvent 1,4-Dioxane : Water (4:1)10 VolSolvent
Step-by-Step Protocol
  • Preparation: Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.3 eq), and

    
     (3.5 eq).
    
  • Solvent: Add Dioxane/Water (4:1). Degas by sparging with Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%) or Pd-PEPPSI-IPr (3 mol%).

  • Reaction: Seal and heat to 85°C for 12-16 hours.

    • Why 85°C? Higher temps (>100°C) risk hydrolyzing the methyl ester in the basic aqueous medium.

  • Quench: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the product for extraction, as it may be in the aqueous phase as a phenoxide).

  • Extraction: Extract with EtOAc or DCM/MeOH (9:1).

Decision Logic & Workflow

Use this flowchart to select the appropriate protocol for your specific application.

Workflow Start Start: Methyl 2-bromo-5-hydroxyisonicotinate Scale_Q Is Scale > 50 grams? Start->Scale_Q Sensitive_Q Does R-B(OH)2 have acid/H2 sensitive groups? Scale_Q->Sensitive_Q No Route_A Route A: Benzyl Protection (High Yield, Clean Purification) Scale_Q->Route_A Yes Route_B Route B: Direct Coupling (XPhos/Pd, Careful pH control) Sensitive_Q->Route_B No (Robust R-group) Alt_Prot Alternative Protection (MOM or SEM) Sensitive_Q->Alt_Prot Yes (e.g. Nitro/Alkene) Output Final Biaryl Product Route_A->Output Deprotection (H2/Pd) Route_B->Output Acidic Workup Alt_Prot->Output Deprotection (Acid)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and functional group compatibility.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N,O-chelate)Switch to Route A (Protection) or increase catalyst load to 10 mol% and use XPhos or SPhos (bulky ligands prevent chelation).
Ester Hydrolysis (Acid) Base too strong / Temp too highSwitch base from

to

or

. Lower temp to 80°C. Ensure water ratio is not >20%.
Protodebromination Hydride source present / Slow OAUse a more active catalyst (Pd-PEPPSI). Ensure solvent is anhydrous (if using anhydrous base conditions like CsF).
Product in Aqueous Layer Product is a phenoxide (salt)The product is amphoteric. Acidify aqueous layer to pH 5-6 before extraction to ensure the phenol is protonated.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2008).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554.[1] (Establishes XPhos efficacy for heteroaromatics). Link

  • Li, J. J. (2010).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Context on pyridine functionalization).

  • Vertex Pharmaceuticals. (2006). Design and Synthesis of Substituted Pyridine Derivatives as HIF-1alpha Prolyl Hydroxylase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Establishes the specific scaffold relevance). Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. (General protocol validation). Link

Sources

Method

Application Notes &amp; Protocols: Methyl 2-bromo-5-hydroxyisonicotinate as a Pivotal Intermediate for Novel Kinase Inhibitors

Abstract Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has there...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1] Within this field, heterocyclic scaffolds serve as the foundational architecture for inhibitor design. The pyridine ring, in particular, is recognized as a "privileged scaffold" due to its unique physicochemical properties and versatile reactivity, which are conducive to forming critical interactions within the ATP-binding pocket of kinases.[2] This guide provides an in-depth technical overview of Methyl 2-bromo-5-hydroxyisonicotinate, a highly functionalized pyridine-based intermediate, detailing its synthesis and strategic application in the development of potent kinase inhibitors. We present field-proven protocols for its derivatization via cornerstone palladium-catalyzed cross-coupling reactions and contextualize its use by targeting the well-validated c-MET oncogenic pathway.

Introduction: The Strategic Value of a Functionalized Pyridine Core

The pursuit of novel kinase inhibitors requires building blocks that offer both structural rigidity and multiple points for chemical diversification. Methyl 2-bromo-5-hydroxyisonicotinate (CAS No: 1256810-42-0) is an exemplary scaffold, possessing three distinct functional handles on a pyridine core: a bromine atom, a hydroxyl group, and a methyl ester. This strategic arrangement allows for sequential, regioselective modifications, making it an invaluable intermediate for constructing complex molecular architectures designed for high-affinity kinase binding.

  • The Bromine Handle (C2): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This enables the introduction of diverse aryl, heteroaryl, or substituted amino groups, which can be tailored to interact with specific residues in the kinase active site or solvent-front region.

  • The Hydroxyl Group (C5): The phenolic hydroxyl group serves as a key hydrogen bond donor or acceptor. It can also be readily converted into an ether linkage, providing a vector for connecting to other pharmacophoric elements or modifying the compound's solubility and pharmacokinetic properties.

  • The Methyl Ester (C4): The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification, such as amide bond formation, or it can serve to modulate the electronic properties of the pyridine ring.

Physicochemical & Safety Data

A clear understanding of the starting material's properties is critical for experimental success and safety.

PropertyValueSource(s)
CAS Number 1256810-42-0[5]
Molecular Formula C₇H₆BrNO₃[5]
Molecular Weight 232.03 g/mol [5]
Appearance No data available, likely a solid
Purity Typically >95%[5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Synthesis of the Intermediate

While Methyl 2-bromo-5-hydroxyisonicotinate is commercially available, its synthesis may be required for large-scale campaigns. A reported method involves the diazotization and subsequent hydrolysis of its amino precursor.[7][8]

Protocol 1: Synthesis of Methyl 2-bromo-5-hydroxyisonicotinate

This protocol is based on the general transformation described in patent literature for the synthesis of related hydroxy-pyridines from amino-pyridines.[7][8]

  • Dissolution: Dissolve 2-amino-5-bromoisonicotinic acid methyl ester (1.0 equiv) in an aqueous solution of a strong acid (e.g., 48% H₂SO₄) at 0-5 °C with stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The diazonium salt will hydrolyze, evolving nitrogen gas. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., saturated NaHCO₃ solution) until the pH is ~7.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Application in Kinase Inhibitor Synthesis: A Workflow

The true utility of this intermediate is realized in its sequential functionalization to build potent kinase inhibitors. Below is a representative workflow targeting the c-MET kinase, a well-established oncogene driver in various cancers.[9][10][11]

Workflow for a c-MET Inhibitor Candidate

G A Methyl 2-bromo-5- hydroxyisonicotinate C Intermediate 1 (Biaryl Core) A->C Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O 90 °C B Arylboronic Acid B->C D Intermediate 1 F Intermediate 2 (Functionalized Ether) D->F K₂CO₃ or Cs₂CO₃ DMF or Acetonitrile 60-80 °C E R-X (e.g., Chloro-alkyl-amine) E->F G Intermediate 2 H Final Inhibitor G->H

Caption: Synthetic workflow for a kinase inhibitor using the title intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Step 1)

The Suzuki reaction is a robust method for forming C-C bonds, ideal for attaching an aryl or heteroaryl moiety that can interact with the kinase hinge region or other key pockets.[12][13][14][15]

  • Setup: To a dry reaction vessel, add Methyl 2-bromo-5-hydroxyisonicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[16]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[16] Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[16]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the biaryl intermediate.

Causality Insight: The base is crucial for activating the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[13] The choice of solvent and base can significantly impact reaction efficiency, especially with electronically diverse coupling partners.

Protocol 3: O-Alkylation / Ether Synthesis (Step 2)

This step utilizes the hydroxyl group to introduce a side chain, often one containing a basic amine to enhance solubility and form salt bridges with acidic residues like Aspartate in the DFG motif of the kinase.

  • Setup: Dissolve the biaryl intermediate from Step 1 (1.0 equiv) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv) to deprotonate the hydroxyl group.

  • Alkylating Agent: Add the alkylating agent (e.g., a protected amino-alkyl halide) (1.1 equiv) to the mixture.

  • Reaction: Heat the reaction to 60-80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the mixture, dilute with water, and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

Biological Context: Targeting the c-MET Signaling Pathway

Inhibitors derived from this scaffold can be designed to target kinases like c-MET, a receptor tyrosine kinase whose aberrant activation drives tumor growth, invasion, and metastasis.[10][11] The c-MET pathway activates several downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[9][17][18]

Simplified c-MET Signaling Pathway and Inhibition

G cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Binds & Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Inhibitor Synthesized Inhibitor Inhibitor->cMET Blocks ATP Binding MAPK RAF-MEK-ERK (MAPK Pathway) RAS->MAPK Activates AKT AKT/mTOR Pathway PI3K->AKT Activates Invasion Invasion & Metastasis STAT3->Invasion Proliferation Cell Proliferation & Survival MAPK->Proliferation MAPK->Invasion AKT->Proliferation

Sources

Application

Synthesis of novel heterocyclic compounds from Methyl 2-bromo-5-hydroxyisonicotinate

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds & HIF-Prolyl Hydroxylase Inhibitors from Methyl 2-bromo-5-hydroxyisonicotinate Executive Summary Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds & HIF-Prolyl Hydroxylase Inhibitors from Methyl 2-bromo-5-hydroxyisonicotinate

Executive Summary

Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0) is a highly versatile trisubstituted pyridine building block. Its unique substitution pattern—featuring an electrophilic bromide at C2, a nucleophilic hydroxyl at C5, and a reactive ester at C4—makes it an ideal scaffold for divergent synthesis.

This guide details two distinct synthetic workflows:

  • Medicinal Chemistry Route: Synthesis of HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs) , leveraging the 5-hydroxy-4-carboxamide pharmacophore for anemia therapeutics (bioisosteres of Roxadustat/Vadadustat).

  • Heterocyclic Methodology Route: Synthesis of novel Furo[2,3-b]pyridines via regioselective C6-iodination and Sonogashira cyclization, accessing unexploited chemical space for kinase inhibition.

Strategic Analysis of the Scaffold

The starting material presents three orthogonal handles for functionalization. Understanding their reactivity order is crucial for designing self-validating protocols.

PositionFunctional GroupReactivity ProfileStrategic Application
C2 Bromine (Br)Activated for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald) due to the electron-deficient pyridine ring.Introduction of biaryl/heteroaryl diversity (HIF-PHI tail group).
C4 Methyl Ester (COOMe)Electrophilic; susceptible to hydrolysis, reduction, or direct amidation.Precursor to the metal-chelating amide pharmacophore.
C5 Hydroxyl (OH)Nucleophilic; electron-donating. Activates the ortho (C6) position for electrophilic substitution.Pharmacophore anchor or cyclization handle for fused rings.[1]
C6 Hydrogen (H)Nucleophilic activation by C5-OH allows regioselective halogenation (Iodination).Site for ring closure to form Furo[2,3-b]pyridines.

Divergent Synthetic Workflows

The following diagram illustrates the two primary pathways derived from the core scaffold.

G SM Methyl 2-bromo-5-hydroxyisonicotinate (Core Scaffold) StepA1 Step A1: O-Protection (BnBr, K2CO3) SM->StepA1 Route A: MedChem StepB1 Step B1: C6-Iodination (NIS, MeCN) SM->StepB1 Route B: Heterocycle Synthesis StepA2 Step A2: C2-Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) StepA1->StepA2 StepA3 Step A3: Hydrolysis & Amidation (Glycine, HATU) StepA2->StepA3 TargetA Target A: HIF-PHI Analog (5-OH-4-Carboxamide) StepA3->TargetA Deprotection StepB2 Step B2: Sonogashira Coupling (Terminal Alkyne, Pd/Cu) StepB1->StepB2 Chemoselective at C6-I StepB3 Step B3: 5-endo-dig Cyclization (AuCl3 or Base) StepB2->StepB3 TargetB Target B: Furo[2,3-b]pyridine (Novel Kinase Scaffold) StepB3->TargetB

Figure 1: Divergent synthesis map showing the transformation of the core scaffold into HIF-PHIs (Green) and Furo[2,3-b]pyridines (Red).

Detailed Protocols

Protocol A: Synthesis of HIF-Prolyl Hydroxylase Inhibitors

Targeting the 5-hydroxy-isonicotinamide pharmacophore (Bioisosteres of Roxadustat).

Rationale: The 5-hydroxy-4-carbonyl motif forms a bidentate chelate with the active site Iron (Fe²⁺) of the HIF-PHD enzyme. The C2-aryl group fits into the hydrophobic pocket.

Step 1: O-Protection (Benzyl Ether)

  • Dissolve Methyl 2-bromo-5-hydroxyisonicotinate (1.0 eq) in DMF (0.2 M).

  • Add

    
     (1.5 eq) and Benzyl bromide (1.1 eq).
    
  • Stir at 60°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over

    
    .[2]
    
  • Yield: Typically >90%.

Step 2: C2-Suzuki-Miyaura Coupling

  • Combine the O-benzyl intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq) in 1,4-Dioxane/Water (4:1).
    
  • Degas with Argon for 10 min.

  • Add

    
     (0.05 eq).
    
  • Heat to 90°C for 4-6 hours.

  • Self-Validation: The Br at C2 is highly reactive; if conversion is low, check oxygen levels (catalyst poisoning).

Step 3: Ester Hydrolysis & Amidation

  • Hydrolysis: Treat with LiOH (3.0 eq) in THF/MeOH/H2O (3:1:1) at RT for 2h. Acidify to pH 3 to precipitate the acid.

  • Amidation: Dissolve the crude acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 10 min.

  • Add Glycine methyl ester hydrochloride (1.2 eq) or relevant amine. Stir 12h.

  • Critical Control: Ensure pH > 8 during coupling to liberate the free amine from the hydrochloride salt.

Step 4: Global Deprotection

  • Hydrogenation (

    
    , Pd/C) in MeOH/THF removes the Benzyl group and reduces the C2-aryl ring if not desired.
    
  • Alternative: Use

    
     (DCM, -78°C to RT) for Benzyl cleavage if the C2-biaryl is sensitive to reduction.
    
Protocol B: Synthesis of Novel Furo[2,3-b]pyridines

Targeting fused heterocyclic scaffolds for kinase inhibition.

Rationale: The C5-OH activates the C6 position for electrophilic halogenation. Iodine is introduced at C6, creating a "reactivity differentiation" between C6-I and C2-Br. C6-I reacts faster in Sonogashira coupling, enabling regioselective functionalization.

Step 1: Regioselective C6-Iodination

  • Dissolve Methyl 2-bromo-5-hydroxyisonicotinate (1.0 eq) in MeCN (0.1 M).

  • Add N-Iodosuccinimide (NIS, 1.1 eq).

  • Stir at RT for 4-12 hours.

  • Mechanism: The C5-OH directs the electrophile to the ortho position (C6). C2 is blocked by Br; C3 is sterically hindered and less activated.

  • Product: Methyl 2-bromo-5-hydroxy-6-iodoisonicotinate.

Step 2: Chemoselective Sonogashira Coupling

  • Combine the di-halo intermediate (1.0 eq) with Terminal Alkyne (1.1 eq).

  • Catalyst system:

    
     (0.03 eq), CuI (0.05 eq), 
    
    
    
    (3.0 eq) in THF.
  • Temperature: Perform at Room Temperature .

  • Control: At RT, the C6-I bond reacts preferentially over the C2-Br bond (bond dissociation energy difference).

  • Result: 6-Alkynyl-2-bromo-5-hydroxyisonicotinate.

Step 3: 5-endo-dig Cyclization

  • The cyclization often occurs spontaneously during the Sonogashira coupling if the temperature is raised to 60°C.

  • Catalytic Method: If isolation of the alkyne is preferred, treat the intermediate with

    
     (5 mol%) in DCM or simply heat with 
    
    
    
    in EtOH.
  • Structure: The Oxygen at C5 attacks the internal carbon of the alkyne at C6, forming the furan ring fused to the pyridine.

  • Final Scaffold: Methyl 2-bromo-furo[2,3-b]pyridine-4-carboxylate.

    • Note: The C2-Br is retained, allowing for a subsequent Suzuki coupling to install a library of tails at the 2-position of the new fused system.

Quantitative Data Summary

Reaction StepReagentsConditionsTypical YieldCritical Parameter
O-Benzylation BnBr, K2CO3DMF, 60°C92%Anhydrous conditions prevent ester hydrolysis.
Suzuki (C2) Ar-B(OH)2, Pd(dppf)Dioxane/H2O, 90°C75-85%Degassing is essential.
Iodination (C6) NISMeCN, RT88%Regioselectivity controlled by OH direction.
Sonogashira (C6) Alkyne, Pd/CuTHF, RT70-80%Temperature control ensures C6-I selectivity over C2-Br.
Cyclization AuCl3 or BaseDCM or EtOH85%5-endo-dig mechanism.

References

  • HIF-PHI Medicinal Chemistry

    • Warshakoon, N. C., et al. "Design and synthesis of a series of novel pyrazolopyridines as HIF-1alpha prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(21), 5687-5690 (2006). Link

    • Deng, W., et al. "Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of HIF PHD1-3." Journal of Medicinal Chemistry, 59(24), 11039-11049 (2016). Link

  • Furopyridine Synthesis

    • Beutner, G. L., et al.[1] "A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines." Tetrahedron Letters, 50(7), 781-784 (2009).[1] Link

    • Taszarek, M., & Reissig, H. U. "Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives." Heterocycles, 104(11), 2053 (2022). Link

  • Compound Data

    • PubChem.[3] "Methyl 5-bromo-2-hydroxyisonicotinate (Isomer Analog)." Link

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of Methyl 2-bromo-5-hydroxyisonicotinate via Optimized Flash Column Chromatography

Abstract Methyl 2-bromo-5-hydroxyisonicotinate is a key heterocyclic building block and a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of this intermediate is cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-bromo-5-hydroxyisonicotinate is a key heterocyclic building block and a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides a comprehensive, field-proven guide for the purification of Methyl 2-bromo-5-hydroxyisonicotinate using normal-phase flash column chromatography. We delve into the underlying chemical principles, offer a detailed step-by-step protocol from method development to execution, and provide a robust troubleshooting guide to address common challenges. This application note is designed for researchers, chemists, and process development professionals seeking a reliable and reproducible purification strategy.

Principle of Separation: Exploiting Molecular Polarity

The successful chromatographic separation of Methyl 2-bromo-5-hydroxyisonicotinate hinges on understanding its molecular structure and polarity. The molecule possesses several key functional groups that dictate its interaction with the stationary and mobile phases:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can form hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This is a primary driver of retention but can also lead to peak tailing if not properly managed.[2]

  • Phenolic Hydroxyl Group (-OH): This polar, slightly acidic group is a strong hydrogen bond donor and acceptor, leading to significant interaction with the polar silica surface.

  • Methyl Ester (-COOCH₃): This group contributes moderate polarity.

  • Bromo Group (-Br): This group adds to the overall molecular weight and has a minor influence on polarity.

Given this combination of polar functional groups, normal-phase chromatography is the method of choice.[3][4] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The analyte adsorbs to the silica gel, and the mobile phase (eluent) flows through the column, competing for the adsorption sites and gradually moving the compound down the column. Compounds are separated based on their relative affinity for the stationary phase; more polar compounds are retained more strongly and elute later.

The selection of an appropriate mobile phase is critical to modulate the retention of the target compound and achieve separation from impurities.[5] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective for compounds of this nature.[6][7]

Visualizing Analyte-Stationary Phase Interaction

G cluster_silica Silica Gel Surface cluster_molecule Methyl 2-bromo-5-hydroxyisonicotinate Silica Si-O-Si Si-OH Si-OH Si-O-Si Analyte N O-H C=O Analyte:n->Silica:f1 H-Bond (Basic N) Analyte:o->Silica:f2 H-Bond (Phenolic OH)

Caption: Interaction of the target molecule with the silica gel surface.

Step 1: Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, a rapid and efficient mobile phase system must be developed using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound between 0.2 and 0.4 , which generally ensures optimal separation on a column.[8]

Protocol: TLC Analysis
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of your starting material or known impurities for co-spotting, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar to a polar solvent.

  • Visualize: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved with staining reagents like potassium permanganate or ceric sulfate if necessary.[7]

  • Calculate Rf and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the desired Rf is achieved.

Data Presentation: Example TLC Optimization
TrialMobile Phase (Hexane:Ethyl Acetate)Target Compound RfObservations
190:10~0.10Compound is highly retained. Polarity of eluent is too low.
270:30~0.25Good separation from non-polar impurities (high Rf). Ideal for column.
350:50~0.55Compound moves too quickly. Risk of co-elution with less polar impurities.
4100% Ethyl Acetate~0.80No retention. All components move with the solvent front.

Step 2: Detailed Protocol for Flash Column Chromatography

This protocol details the purification of the crude product using the slurry packing and dry loading methods, which are robust techniques for achieving high-resolution separation.[8]

Materials & Equipment
  • Crude Methyl 2-bromo-5-hydroxyisonicotinate

  • Silica Gel (Flash grade, 230-400 mesh)[7]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for dry loading)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Experimental Workflow

workflow Crude Crude Product TLC TLC Method Development Crude->TLC DryLoad Prepare Dry Load Crude->DryLoad Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample onto Column Pack->Load DryLoad->Load Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Overall workflow for the purification of the target compound.

Step-by-Step Methodology
  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet.

    • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[9]

  • Slurry Packing:

    • In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude product).

    • Create a slurry by adding your initial, low-polarity eluent (e.g., 80:20 Hexane:EtOAc) to the silica. Swirl until the mixture is homogeneous and free of air bubbles.[8]

    • Quickly pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Open the stopcock to allow solvent to drain, while gently tapping the side of the column to ensure the silica packs down evenly into a stable bed.

    • Once packed, do not let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Load Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[8]

    • Carefully add this powder as a uniform layer on top of the packed silica bed.

    • Gently place another thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Begin elution by opening the stopcock and applying gentle air pressure if necessary for flash chromatography.

    • Start with a lower polarity eluent and gradually increase the polarity according to a pre-determined gradient. This gradient elution ensures that non-polar impurities wash out first, followed by your target compound, and finally any highly polar impurities.[6]

    • Collect the eluate in a series of numbered fractions.

Data Presentation: Example Gradient Elution Schedule
Fraction NumbersMobile Phase (Hexane:Ethyl Acetate)Purpose
1-1080:20Elute very non-polar impurities.
11-3070:30Elute the target compound (Methyl 2-bromo-5-hydroxyisonicotinate).
31-4050:50Elute more polar impurities.
41-50100% Ethyl AcetateColumn flush to remove highly polar baseline material.
  • Fraction Analysis and Isolation:

    • Analyze the collected fractions using the TLC method developed earlier. Spot multiple fractions per plate to quickly identify which ones contain the pure product.

    • Combine all fractions that show a single, clean spot corresponding to the target compound.

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. This section addresses common problems and provides actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Co-elution 1. Column overloading. 2. Eluent polarity is too high. 3. Column packed improperly (channeling).1. Reduce the amount of crude material loaded (aim for 1-2% of silica mass).[8] 2. Re-optimize the mobile phase with TLC to achieve an Rf of 0.2-0.4.[8] 3. Repack the column carefully, ensuring a homogenous and level bed.
Peak Tailing 1. Strong interaction between the basic pyridine nitrogen and acidic silica.[2] 2. Sample is too concentrated.1. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to mask the acidic silanol sites.[2][8] 2. Ensure the sample is loaded as a narrow band using the dry loading technique.
Low or No Recovery 1. Compound is irreversibly adsorbed or degrading on the silica.[10] 2. Eluent polarity is too low; compound never eluted.1. Perform a 2D TLC test to check for stability on silica.[2][10] If unstable, switch to a more neutral stationary phase like alumina or use deactivated silica.[8] 2. Flush the column with a very polar solvent (e.g., 10% Methanol in DCM) and check fractions by TLC.
Cracked or Channeled Column Bed 1. Silica bed ran dry. 2. Heat generated during adsorption of a very polar solvent.1. Always maintain a level of solvent above the silica bed. 2. When making large, abrupt changes in solvent polarity, pre-mix the eluent and add it carefully to the column.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). What's Happening to My Column? Retrieved from [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • extraktLAB. (n.d.). Mobile Phase vs Stationary Phase. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Interchim – Blog. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reactions were monitored by thin-layer chromatography on silica gel plates (60F-254). Retrieved from [Link]

  • Glycoscience Protocols. (2021). Thin-layer chromatography (TLC) of glycolipids. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Diva-portal.org. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Retrieved from [Link]

Sources

Application

Analytical methods for monitoring reactions of Methyl 2-bromo-5-hydroxyisonicotinate

An Application Guide: Advanced Analytical Methodologies for Monitoring Reactions of Methyl 2-bromo-5-hydroxyisonicotinate Abstract Methyl 2-bromo-5-hydroxyisonicotinate is a pivotal intermediate in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Advanced Analytical Methodologies for Monitoring Reactions of Methyl 2-bromo-5-hydroxyisonicotinate

Abstract

Methyl 2-bromo-5-hydroxyisonicotinate is a pivotal intermediate in the synthesis of complex pharmaceutical compounds.[1] The efficiency of its subsequent reactions—be it Suzuki couplings, Buchwald-Hartwig aminations, or other nucleophilic substitutions—is critical for the overall yield and purity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for robust, real-time monitoring of reactions involving this key building block. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond mere procedural steps to explain the underlying scientific rationale for each methodological choice.

Compound Profile: Methyl 2-bromo-5-hydroxyisonicotinate

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method. These properties dictate choices in solvent, column chemistry, and detection methods.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[2][3]
Molecular Weight 232.03 g/mol [3]
Monoisotopic Mass 230.95311 Da[2][4]
Appearance White to Yellow Solid / Liquid[3]
Melting Point 181-183 °C[4]
Boiling Point 346.4 °C at 760 mmHg[4]
Key Structural Features Pyridine Ring, Bromo group, Hydroxyl group, Methyl EsterN/A
Chromophore Yes (Substituted Pyridine Ring)N/A
CAS Number 1256810-42-0[3]

The presence of the substituted pyridine ring provides a strong UV chromophore, making UV-based detection in HPLC highly effective. The molecule's polarity, influenced by the hydroxyl and ester groups, makes it well-suited for reversed-phase chromatography.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the primary technique for routine reaction monitoring due to its speed, quantitative accuracy, and robustness. It allows for the clear separation and quantification of the starting material, product, and major impurities over time.

Rationale for Method Selection
  • Expertise: We select Reversed-Phase (RP) HPLC as the default method because Methyl 2-bromo-5-hydroxyisonicotinate and its likely reaction products possess moderate polarity, making them ideal candidates for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • Trustworthiness: A UV detector is chosen for its linearity and sensitivity to the aromatic pyridine core. This ensures that the measured peak area is directly proportional to the concentration, a cornerstone of reliable quantification.[5]

Application Protocol: Isocratic RP-HPLC for Reaction Progress

Objective: To quantify the consumption of Methyl 2-bromo-5-hydroxyisonicotinate and the formation of the desired product.

Instrumentation & Consumables:

  • HPLC system with UV/Vis or DAD detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Volumetric flasks and autosampler vials

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating silanol groups on the column, preventing peak tailing and improving peak shape.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases to prevent pump blockages and baseline noise.

  • Standard Preparation (Self-Validation):

    • Accurately prepare a stock solution of a reference standard for Methyl 2-bromo-5-hydroxyisonicotinate (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 ACN:Water).

    • Create a calibration curve by preparing a series of dilutions (e.g., 100, 50, 25, 10, 1 µg/mL). This is essential to confirm the detector's linear response range.

  • Sample Preparation:

    • At designated time points (t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a large volume of cold diluent (e.g., 1 mL). This prevents further reaction and ensures the sample accurately represents the reaction at that time point.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose column for good resolution and efficiency.
Mobile Phase Isocratic, e.g., 65% A / 35% BA simple starting point. Adjust the A/B ratio to achieve optimal retention time (k' between 2-10).
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CMaintains consistent retention times.
Detection 227 nmA wavelength where both starting material and likely products will absorb. A DAD allows for full spectral analysis.[6]
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration.
  • Data Analysis:

    • Integrate the peak areas for the starting material and product at each time point.

    • Calculate the percent conversion: % Conversion = [1 - (Area_SM_t / Area_SM_t0)] * 100.

    • Plot the concentration of reactants and products over time to determine reaction kinetics.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Intermediate and Byproduct Identification

While HPLC is excellent for quantification, it cannot identify unknown peaks. LC-MS is the definitive tool for identifying reaction intermediates, impurities, and byproducts by providing molecular weight information.

Rationale for Method Selection
  • Expertise: We couple the HPLC method to a mass spectrometer to gain mass information for every eluting peak. Electrospray Ionization (ESI) is the chosen ionization technique because it is a soft method suitable for polar, thermally labile molecules like our target compound, minimizing fragmentation and providing a clear molecular ion.[7]

  • Trustworthiness: Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) allows for the determination of the exact mass, which can be used to predict the elemental formula of an unknown impurity with high confidence.[8]

Application Protocol: Gradient LC-MS for Impurity Profiling

Objective: To identify all components in the reaction mixture, including low-level intermediates and byproducts.

Protocol Steps:

  • Method Adaptation from HPLC:

    • The previously developed HPLC method is an excellent starting point.

    • CRITICAL: Replace non-volatile buffers like phosphate with volatile modifiers compatible with MS, such as formic acid or ammonium formate.

    • A gradient elution (e.g., starting at 10% B and ramping to 95% B) is now preferred. This ensures that both early-eluting polar compounds and late-eluting nonpolar byproducts are effectively separated and eluted from the column.[7]

  • Mass Spectrometer Parameters (Example using ESI):

ParameterRecommended SettingRationale
Ionization Mode ESI Positive & NegativeRun in both modes initially. The pyridine nitrogen is basic and will ionize well in positive mode ([M+H]⁺). The hydroxyl group is acidic and may ionize in negative mode ([M-H]⁻).
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process.
Drying Gas Temp. 250-350 °CFacilitates solvent evaporation.
Drying Gas Flow 8-12 L/minRemoves solvent vapor from the ion source.
Mass Range 100 - 1000 m/zCovers the expected mass range of reactants, products, and potential dimers or adducts.
  • Data Interpretation:

    • Extract the ion chromatogram for the expected mass of the product.

    • For unknown peaks in the Total Ion Chromatogram (TIC), examine the corresponding mass spectrum.

    • The mass of an unknown can suggest its structure. For example, in a Suzuki coupling, a peak with a mass corresponding to the starting material plus the boronic acid minus HBr suggests a potential intermediate.

    • The bromine atom in the starting material will produce a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ of nearly 1:1 intensity), which is a powerful diagnostic tool to track bromine-containing species.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation

NMR provides definitive structural information and is invaluable for confirming the identity of the final product and characterizing complex, unknown impurities that cannot be identified by MS alone.[5][10]

Rationale for Method Selection
  • Expertise: ¹H NMR is used for rapid confirmation of structure and purity. The number of signals, their splitting patterns (J-coupling), and their integration values provide a detailed fingerprint of the molecule.[11]

  • Trustworthiness: While other methods infer identity, only NMR provides direct evidence of the atomic connectivity within a molecule. It is the gold standard for structural verification. For reaction monitoring, ¹H NMR can be used to track the disappearance of specific proton signals from the starting material and the appearance of new signals from the product.

Application Protocol: In-situ vs. Time-Point NMR

Objective: To confirm the structure of the final product or to monitor the reaction by observing changes in the proton environment.

Instrumentation & Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, MeOD-d₄)

Protocol Steps:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the starting material, product, and key reagents but does not react with them. DMSO-d₆ is often a good choice for polar aromatic compounds.

  • Sample Preparation (for a single time-point):

    • Isolate the product after reaction workup and purification.

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of the chosen deuterated solvent.

    • Filter the solution into an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire further spectra like ¹³C, DEPT, or 2D-NMR (COSY, HSQC) to fully elucidate the structure.[11]

  • Data Interpretation:

    • Compare the obtained spectrum to a reference spectrum or predicted shifts.

    • For reaction monitoring, compare the spectra at different time points. Look for the decrease in intensity of characteristic peaks of Methyl 2-bromo-5-hydroxyisonicotinate and the corresponding increase of new, distinct peaks for the product. The integration ratio between a stable starting material peak and a new product peak can provide a quantitative measure of conversion.

Integrated Analytical Workflow

No single technique is sufficient. A robust monitoring strategy integrates these methods in a logical sequence.

G cluster_0 Reaction Monitoring Cycle cluster_1 Characterization & Investigation Reaction Reaction in Progress (t = 0, 1, 2...n hrs) Quench Aliquot & Quench Reaction->Quench Time Point Sampling HPLC Quantitative Analysis (RP-HPLC) Quench->HPLC Routine Check LCMS Impurity Identification (LC-MS) Quench->LCMS Investigative Check (t=mid, t=final) Decision Reaction Complete? (>99% conversion) HPLC->Decision Decision->Reaction No, Continue Workup Workup & Purification Decision->Workup Yes NMR Structural Confirmation (NMR) Workup->NMR Final Final Product QC NMR->Final

Caption: Integrated workflow for reaction monitoring and product characterization.

This workflow demonstrates a practical approach: frequent, rapid checks are performed by HPLC. If the reaction stalls or unexpected peaks appear, a sample is diverted for more detailed LC-MS analysis. Once the reaction is deemed complete by HPLC, the product is worked up and subjected to final structural confirmation by NMR.

Method Selection Logic

The choice of analytical technique is driven by the specific question being asked at each stage of the development process.

G cluster_questions cluster_methods Question What is the Analytical Question? q1 What is the % conversion? Question->q1 q2 What is this unknown peak? Question->q2 q3 Is this the correct structure? Question->q3 m1 Use HPLC (Quantitative, Fast) q1->m1 m2 Use LC-MS (Molecular Weight ID) q2->m2 m3 Use NMR (Definitive Structure) q3->m3

Caption: Logic for selecting the appropriate analytical technique.

References

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents.
  • Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3) - PubChemLite. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. Available at: [Link]

  • Methyl 2-bromo-5-hydroxyisonicotinate - Heterocyclic Compounds - Crysdot LLC. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • Analytical settings for in-flow biocatalytic reaction monitoring - FLORE. Available at: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available at: [Link]

  • Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. Available at: [Link]

  • (PDF) 2-Bromo-5-methylpyridine - ResearchGate. Available at: [Link]

  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available at: [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry** - WUR eDepot. Available at: [Link]

  • Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security - MDPI. Available at: [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Available at: [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of Hydroxypyridines

Welcome to the technical support center for the bromination of hydroxypyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of hydroxypyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome common challenges and achieve your desired synthetic outcomes.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the bromination of hydroxypyridines, providing insights into their root causes and actionable solutions.

Issue 1: Poor Regioselectivity - Bromine is Adding to the Wrong Position

Question: I am attempting to brominate a hydroxypyridine, but I am getting a mixture of isomers. How can I control the regioselectivity of the reaction?

Answer:

Poor regioselectivity is a frequent challenge in the bromination of hydroxypyridines due to the activating nature of the hydroxyl group and the complex tautomeric equilibria of these heterocycles. Hydroxypyridines exist in equilibrium with their pyridone tautomers, and the predominant tautomer can significantly influence the reaction outcome.[1][2]

Root Causes & Mechanistic Insights:

  • Tautomerism: 2- and 4-hydroxypyridines predominantly exist as their corresponding pyridone tautomers in many solvents.[1][2][3] The pyridone form directs bromination to different positions than the hydroxypyridine form. For instance, 2-pyridone tends to undergo bromination at the 3 and 5-positions.[1]

  • pH of the Reaction Medium: The pH of the solution can shift the tautomeric equilibrium and also determine whether the reaction proceeds through the neutral molecule or its conjugate anion.[1][3][4] The phenoxide-like anion is highly activated and can lead to different regioselectivity.[1][3][4]

  • Directing Effects: The hydroxyl group is a strong ortho-, para-director. In 3-hydroxypyridine, this leads to substitution at the 2-, 4-, and 6-positions. The nitrogen atom in the pyridine ring is deactivating, further complicating the prediction of the major product.

Solutions & Protocols:

  • Control of pH:

    • For 2- and 4-hydroxypyridines, conducting the bromination in an acidic medium (pH < 6) favors reaction on the pyridone tautomer.[1][3][4]

    • In alkaline solutions (pH > 6), the reaction proceeds via the more reactive conjugate anion, which can alter the substitution pattern.[1][3][4] Careful screening of pH is crucial for optimizing regioselectivity.

  • Protecting Group Strategy:

    • To favor bromination at a specific position, especially for side-chain bromination on a substituted hydroxypyridine, protection of the hydroxyl group is often necessary.[5] For example, converting the hydroxyl group to an acetate or other ether can deactivate the ring towards electrophilic aromatic substitution, allowing for other positions to be targeted.

  • Choice of Brominating Agent:

    • The reactivity of the brominating agent can influence selectivity. Milder brominating agents like N-bromosuccinimide (NBS) may offer better control than the more reactive molecular bromine (Br₂).[6]

Experimental Protocol: pH-Controlled Bromination of 2-Hydroxypyridine

  • Dissolve 2-hydroxypyridine in an appropriate aqueous buffer solution to maintain the desired pH.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same buffer, dropwise, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Issue 2: Over-bromination - Formation of Di- and Tri-brominated Products

Question: My reaction is producing significant amounts of di- and tri-brominated hydroxypyridines, even when I use only one equivalent of the brominating agent. How can I achieve mono-bromination?

Answer:

Over-bromination is a common side reaction because the introduction of the first bromine atom does not sufficiently deactivate the ring towards further electrophilic substitution. In some cases, the mono-brominated product can be even more reactive than the starting material.[3][4]

Root Causes & Mechanistic Insights:

  • Activated Ring System: The hydroxyl group strongly activates the pyridine ring, making it highly susceptible to multiple substitutions.

  • Increased Reactivity of Mono-brominated Product: The mono-brominated hydroxypyridine can sometimes be more reactive than the parent compound due to electronic effects, leading to facile di-bromination.[3][4] This is particularly true for 4-pyridone systems.[3][4]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the use of highly reactive brominating agents like Br₂ can favor over-bromination.[6]

Solutions & Protocols:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the brominating agent. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help to minimize over-bromination, at the cost of incomplete conversion of the starting material.

  • Lower Reaction Temperature:

    • Perform the reaction at a lower temperature (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity for the mono-brominated product.

  • Choice of a Milder Brominating Agent:

    • Employ a less reactive brominating agent. N-bromosuccinimide (NBS) is often a good choice for controlled mono-bromination.[6] Pyridinium tribromide is another solid, easy-to-handle alternative to liquid bromine.[6]

Data Presentation: Comparison of Brominating Agents for Mono-bromination

Brominating AgentTypical ConditionsOutcomeReference
Br₂ Acetic acid, room temp.Often leads to a mixture of mono- and di-brominated products.[6]
NBS CH₃CN or CH₂Cl₂, room temp.Generally provides better selectivity for mono-bromination.[6]
Pyridinium Tribromide THF or CH₂Cl₂, room temp.Solid reagent, easier to handle than Br₂, can improve selectivity.[6]
Issue 3: Decomposition of Starting Material or Product

Question: I am observing significant decomposition of my hydroxypyridine starting material or the brominated product during the reaction. What could be causing this, and how can I prevent it?

Answer:

Hydroxypyridines and their brominated derivatives can be sensitive to harsh reaction conditions, leading to decomposition and low yields.

Root Causes & Mechanistic Insights:

  • Strongly Acidic or Basic Conditions: Extremes of pH can lead to degradation of the pyridine ring.

  • Oxidation: Bromine is an oxidizing agent and can lead to oxidative side reactions.[7]

  • Thermal Instability: Some brominated hydroxypyridines may be thermally labile, especially during workup or purification steps involving heating.[8][9] Distillation, if required, should be conducted under reduced pressure to minimize thermal decomposition.[8][9]

Solutions & Protocols:

  • Milder Reaction Conditions:

    • Avoid using strong acids or bases unless necessary for controlling regioselectivity.

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Inert Atmosphere:

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

  • Careful Workup and Purification:

    • Quench the reaction promptly once complete.

    • Avoid excessive heating during solvent removal.

    • If distillation is necessary for purification, use a high-vacuum setup to lower the boiling point and minimize thermal stress on the molecule.[8][9]

Visualization: Troubleshooting Workflow

G start Problem Encountered During Bromination issue1 Poor Regioselectivity start->issue1 issue2 Over-bromination start->issue2 issue3 Decomposition start->issue3 solution1a Control pH issue1->solution1a solution1b Use Protecting Group issue1->solution1b solution1c Change Brominating Agent issue1->solution1c solution2a Adjust Stoichiometry issue2->solution2a solution2b Lower Temperature issue2->solution2b solution2c Use Milder Reagent issue2->solution2c solution3a Use Milder Conditions issue3->solution3a solution3b Inert Atmosphere issue3->solution3b solution3c Careful Workup issue3->solution3c

Caption: A decision-making workflow for troubleshooting common bromination issues.

II. Frequently Asked Questions (FAQs)

Q1: Which tautomer of 2-hydroxypyridine is more reactive towards bromine?

In aqueous solutions, the bromination of the 2-hydroxypyridine/2-pyridone tautomeric system proceeds via the predominant 2-pyridone tautomer at pH < 6 and through the conjugate anion at pH > 6.[1]

Q2: Can I use solvents other than chlorinated ones for NBS bromination?

While carbon tetrachloride was historically common, it is now largely phased out due to toxicity. Dichloromethane (DCM) and acetonitrile are often suitable alternatives.[10] The choice of solvent can affect the solubility of the succinimide byproduct, which can be a consideration for reaction monitoring and workup.[10]

Q3: Are there "greener" or safer alternatives to molecular bromine?

Yes, several approaches aim to improve the safety and sustainability of bromination reactions. These include:

  • Solid Brominating Agents: N-bromosuccinimide (NBS) and pyridinium tribromide are solid reagents that are easier and safer to handle than liquid bromine.[6]

  • In Situ Generation of Bromine: Bromine can be generated in situ from the oxidation of bromide salts (like NaBr or HBr) using an oxidizing agent such as hydrogen peroxide or Oxone®.[11] This avoids the storage and handling of large quantities of molecular bromine.[11]

  • Electrochemical Bromination: This method uses an electric current to generate bromine from benign bromide sources, minimizing hazardous reagents and waste.[12]

Q4: How does the position of the hydroxyl group (2-, 3-, or 4-) affect the bromination outcome?

The position of the hydroxyl group has a profound impact on the electronic properties and tautomeric equilibrium of the ring, thus dictating the regioselectivity of bromination.

  • 2- and 4-Hydroxypyridine: These exist mainly as the pyridone tautomers.[1][3][4] Bromination is heavily influenced by the reactivity of the pyridone ring.

  • 3-Hydroxypyridine: This isomer exists primarily in the hydroxy form. The hydroxyl group acts as a strong activating ortho-, para-director, leading to substitution at positions 2, 4, and 6. Monobromination of 3-hydroxypyridines in alkaline aqueous solutions is a common outcome.[13]

III. References

  • Kinetics and mechanism of bromination of 2-pyridinone and related derivatives in aqueous solution. Journal of the American Chemical Society. [Link]

  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. ResearchGate. [Link]

  • Bromination Solvent Alternative? Reddit. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bromination of hydroxyaromatic compounds. Google Patents.

  • Bromination of hydroxyaromatic compounds. Google Patents.

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Coupling of Bromopyridines

Topic: Minimizing Homocoupling & Side Reactions Diagnostic Triage: Identify Your Enemy Before adjusting your protocol, you must confirm which homocoupling pathway is ruining your yield. In Suzuki couplings involving brom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling & Side Reactions

Diagnostic Triage: Identify Your Enemy

Before adjusting your protocol, you must confirm which homocoupling pathway is ruining your yield. In Suzuki couplings involving bromopyridines, "homocoupling" refers to two distinct failure modes.

Analyze your LC-MS/GC-MS data against this table:

Observation (LC-MS)DiagnosisMechanism TypePrimary Cause
Mass = 2 × Boronic Acid (- 2H) Nucleophile Homocoupling OxidativeDissolved Oxygen (

) in solvent.
Mass = 2 × Bromopyridine (- 2Br) Electrophile Homocoupling ReductiveSlow transmetallation; Pd catalyst disproportionation.
Mass = Pyridine + H (Dehalogenation) Hydrodehalogenation ReductiveProtodeboronation of boronic acid (excess protons) or Hydride source in solvent.
No Reaction (Starting Material) Catalyst Poisoning CoordinationPyridine nitrogen coordinating to Pd; "Pd-Black" precipitation.
The Knowledge Base: Mechanistic Pathways

To solve the problem, you must understand the competition at the molecular level. The Suzuki cycle is a race between Transmetallation (productive) and Side Cycles (destructive).

The Competing Cycles

The diagram below illustrates how Oxygen and Slow Transmetallation hijack the palladium catalyst.

SuzukiPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyridine Peroxo Peroxo-Pd Complex Pd0->Peroxo + O2 (Fast) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid / Base Disprop Disproportionation (2 Ar-Pd-Br → PdBr2 + Ar-Pd-Ar) OxAdd->Disprop Slow Transmetallation Prod Productive Cross-Coupling (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Pd0 O2_Entry Dissolved O2 BoroDimer Boronic Acid Dimer (Ar'-Ar') Peroxo->BoroDimer + 2x Boronic Acid BoroDimer->Pd0 Regenerates Pd(0) PyDimer Bipyridine Dimer (Ar-Ar) Disprop->PyDimer Reductive Elimination

Figure 1: The "Fork in the Road." Oxygen triggers boronic acid dimerization (Right), while slow transmetallation allows bromopyridines to disproportionate into bipyridines (Left).

Troubleshooting Protocols
Scenario A: You see Boronic Acid Dimers (Biaryls)

The Issue: This is an Oxidative process.[1][2] Palladium acts as a catalyst to turn your boronic acid into a dimer using dissolved oxygen as the oxidant [1]. The Fix:Rigorous Deoxygenation.

Protocol 1: The "Freeze-Pump-Thaw" Standard Do not rely on simple balloon sparging for sensitive reactions.

  • Place solvent in a Schlenk flask.[3]

  • Freeze solid using liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 10-15 minutes.

  • Close vacuum, remove from

    
    , and thaw in warm water bath.
    
  • Repeat 3 times.

  • Backfill with Argon (heavier than air, better blanket).

Protocol 2: Slow Addition (The "Starvation" Method) If the boronic acid concentration is low, the rate of cross-coupling (


) outcompetes homocoupling (

).
  • Dissolve the boronic acid in the reaction solvent.

  • Load into a syringe pump.

  • Add to the reaction mixture (containing Pd, Base, Bromopyridine) over 2–4 hours at reaction temperature.

Scenario B: You see Bromopyridine Dimers (2,2'-Bipyridines)

The Issue: This is a Reductive process.[2][4] The oxidative addition complex (Py-Pd-Br) is sitting around waiting for the boronic acid. If it waits too long, it disproportionates. This is common with sterically hindered or electron-poor boronic acids [2]. The Fix:Accelerate Transmetallation.

Protocol 3: Ligand Switching Standard ligands like


 are often too slow for pyridines. Switch to electron-rich, bulky Buchwald ligands.
LigandApplicationWhy it works
SPhos Gold Standard for 2-bromopyridinesWater-soluble, extremely active, prevents N-coordination.
XPhos Sterically hindered pyridinesLarge bulk forces reductive elimination, preventing dimers.
dppf General PurposeLarge bite angle speeds up reductive elimination better than

.

Protocol 4: Base & Water Tuning Transmetallation requires the formation of a Boronate-Hydroxo species.

  • Increase Water: Ensure solvent ratio is at least 4:1 (Organic:Water).[5]

  • Change Base: Switch from

    
     to 
    
    
    
    . Phosphate is more basic and facilitates the formation of the active boronate species faster than carbonate [3].
Frequently Asked Questions (FAQs)

Q: Why is 2-bromopyridine failing while 3-bromopyridine works fine? A: This is the "Nitrogen Coordination Effect." In 2-bromopyridine, the nitrogen atom is adjacent to the reaction site. It can bind to the Palladium center, displacing the phosphine ligand and shutting down the cycle (poisoning).

  • Fix: Use a ligand that is bulky enough to physically block the nitrogen from binding, such as SPhos or RuPhos . Alternatively, use a precatalyst like Pd(OAc)2 with high ligand loading (1:2 ratio).

Q: My boronic acid is disappearing, but I see no product and no dimer. Where did it go? A: This is likely Protodeboronation .[6] Pyridyl boronic acids are notoriously unstable and hydrolyze (C-B bond breaks, replaced by C-H) in the presence of water and base.

  • Fix:

    • Switch to MIDA Boronates or Potassium Trifluoroborates (more stable slow-release reagents) [4].

    • Use anhydrous conditions with a base like CsF or

      
       (anhydrous)  in Dioxane.
      

Q: Can I use Copper to stop homocoupling? A: Be careful. While Copper (CuI) is used in Stille or Sonogashira, adding it to Suzuki can actually promote homocoupling of the boronic acid (Chan-Lam type mechanism) if oxygen is present. Avoid Cu unless following a specific "Liebeskind-Srogl" protocol.

References
  • Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society. Link

  • Navarro, O. et al. (2004). Rapid Room Temperature Buchwald-Hartwig and Suzuki-Miyaura Couplings of Heteroaryl Chlorides Employing (NHC)Pd Catalysts. Journal of Organic Chemistry. Link

  • Billingsley, K. & Buchwald, S.L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Knapp, D.M. et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Iterative Cross-Coupling. Journal of the American Chemical Society. Link

Sources

Troubleshooting

Technical Support Center: Alternative Bases for Suzuki-Miyaura Coupling

Topic: Optimization for Sensitive Substrates (Esters, Epoxides, Heterocycles) Diagnostic Module: "Which Base Killed My Substrate?" Before selecting a protocol, identify the specific failure mode encountered with standard...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization for Sensitive Substrates (Esters, Epoxides, Heterocycles)

Diagnostic Module: "Which Base Killed My Substrate?"

Before selecting a protocol, identify the specific failure mode encountered with standard conditions (e.g., Na₂CO₃/EtOH/H₂O at 80°C).

SymptomProbable CauseThe "Why" (Mechanism)Recommended Strategy
Substrate Hydrolysis High pH / Nucleophilic attackHydroxide (

) or Carbonate (

) attacks electrophiles (esters, nitriles, epoxides).
Switch to Protocol A (Anhydrous Fluoride) or Protocol B (Hindered/Weak Base).
Protodeboronation Heterocycle InstabilityFormation of the boronate 'ate' complex accelerates C-B bond cleavage, especially in 2-heteroaryls.Switch to Protocol C (Slow Release) or Protocol A (Neutral).
Racemization

-Proton Deprotonation
Base is strong enough to deprotonate chiral centers adjacent to carbonyls (

< 20).
Switch to Protocol B (Weak Phosphate) or Protocol A (Fluoride).
No Reaction Poor TransmetallationBase is too weak to activate the specific boronic acid, or steric bulk prevents 'ate' complex formation.Switch to Protocol D (High Activity Precatalysts + Tl/Ag additives - advanced).

The Mechanics of Base Selection

The base in Suzuki coupling plays a dual role:

  • Activation: Converts the neutral boronic acid (

    
    ) into the reactive boronate 'ate' complex (
    
    
    
    ).
  • Transmetallation: Facilitates the transfer of the organic group to the Palladium center.

Standard bases (hydroxides, alkoxides) are often too harsh. The alternatives below decouple "activation" from "nucleophilicity."

BaseMechanism cluster_0 Standard (High pH) cluster_1 Alternative (Neutral/Mild) BoronicAcid Boronic Acid Ar-B(OH)2 Base Base Selection BoronicAcid->Base Hydroxide OH- / CO3(2-) Base->Hydroxide Standard Fluoride Fluoride (F-) Base->Fluoride Sensitive AteComplex Reactive 'Ate' Complex [Ar-B(OH)3]- Hydroxide->AteComplex SideReaction Side Reactions (Hydrolysis/Protodeboronation) AteComplex->SideReaction High Conc. Coupling Pd-Transmetallation (Product Formation) AteComplex->Coupling Competition FluoroAte Fluoro-Ate Complex [Ar-B(OH)2F]- Fluoride->FluoroAte FluoroAte->SideReaction Suppressed FluoroAte->Coupling High Efficiency

Figure 1: Mechanistic divergence between Hydroxide/Carbonate activation (red) and Fluoride activation (green). Fluoride forms a reactive complex without generating a highly basic bulk medium.

Validated Protocols

Protocol A: The Anhydrous Fluoride System (CsF)

Best for: Base-sensitive electrophiles (Esters, Nitro, Epoxides).

The Logic: Fluoride (


) has a high affinity for Boron (bond energy ~146 kcal/mol) but is a weak base in organic solvents. This allows the formation of the reactive species without generating free hydroxide.[1]

Materials:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    .
  • Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv). Note: Must be dry.

  • Solvent: DME (Dimethoxyethane) or Toluene (Anhydrous).

  • Substrates: Aryl Halide (1.0 equiv), Boronic Acid (1.1 - 1.5 equiv).[2]

Step-by-Step:

  • Drying: Flame-dry a Schlenk flask or microwave vial under Argon.

  • Loading: Add Aryl Halide, Boronic Acid, CsF, and Catalyst in the glovebox or under counter-flow Argon.

  • Solvation: Add anhydrous DME via syringe.

  • Reaction: Heat to 80°C (or 100°C for chlorides) for 12–24 hours.

  • Workup: Filter through a Celite pad (CsF salts are insoluble). Concentrate and purify.

Critical Checkpoint: If the reaction is sluggish, add a trace of water (0.1 equiv). Totally anhydrous conditions can sometimes stall the catalytic cycle because trace protons are needed to turnover the boronate species, though strictly for base-sensitive substrates, keep it dry first.

Protocol B: The "Buchwald" Weak Base System (K₃PO₄)

Best for: Enolizable protons, unstable heterocycles, and steric bulk.

The Logic: Potassium Phosphate (


) can be used as a solid hydrate or in specific ratios with water to buffer the pH to ~10-11 (lower than Carbonates). When paired with high-activity precatalysts (e.g., XPhos Pd G3), the reaction is fast enough to outcompete decomposition.

Materials:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–2 mol%).

  • Base:

    
     (Tribasic Potassium Phosphate Monohydrate) (2.0 equiv).
    
  • Solvent: THF/Water (10:1) or 1,4-Dioxane/Water (4:1).

  • Temperature: 40°C – 60°C (Mild heating).

Step-by-Step:

  • Preparation: Dissolve the aryl halide and boronic acid in THF.

  • Catalyst Addition: Add the Precatalyst (air stable).

  • Base Activation: Add the

    
     solution (or solid + water).
    
  • Monitoring: Stir vigorously. These catalysts are extremely fast; check LCMS at 30 mins.

  • Quench: Dilute with EtOAc and wash with Brine.

Why it works: The "G3" precatalysts activate rapidly at low temperatures. Lower temperature + buffered base = survival of sensitive groups.

Protocol C: The "Slow Release" Strategy (MIDA Boronates)

Best for: Unstable Boronic Acids (2-Pyridyl, 2-Furanyl) prone to protodeboronation.

The Logic: Protodeboronation is second-order with respect to base. By using MIDA (N-methyliminodiacetic acid) boronates, the active boronic acid is released slowly via hydrolysis, keeping the standing concentration of the unstable intermediate low.

Materials:

  • Substrate: MIDA Boronate ester (instead of Boronic Acid).

  • Base:

    
     (3.0 equiv) or NaOH (slow addition).
    
  • Solvent: Dioxane/Water (5:1).

Step-by-Step:

  • Mix Aryl Halide, MIDA Boronate, and Catalyst (e.g., XPhos Pd G2).

  • Heat to 60°C.

  • The water/base mixture slowly hydrolyzes the MIDA protecting group, releasing

    
    in situ.
    
  • The free acid is immediately cross-coupled before it can decompose.

Troubleshooting & FAQs

Q: I am seeing significant protodeboronation (Ar-B -> Ar-H) of my heteroaryl boronic acid. How do I stop this? A: This is the #1 failure mode for 2-substituted nitrogen heterocycles.

  • Avoid Carbonates: Switch to Protocol A (CsF) . Carbonates in water create a high pH spike.

  • Copper Additive: Add CuCl (10-20 mol%). This mediates a "Liebeskind-Srogl" type variant or stabilizes the transmetallation step.

  • Pre-activation: Do not premix the boronic acid with base for long periods before adding the catalyst.

Q: My substrate has a methyl ester. Will K3PO4 hydrolyze it? A:


 is safer than 

or

, but hydrolysis can still occur at high temps (>80°C).
  • Fix: Use Protocol A (CsF) in anhydrous toluene. If you must use aqueous conditions, use

    
     at room temperature with a highly active catalyst (e.g., 
    
    
    
    ).

Q: Can I use organic bases like Triethylamine (


)? 
A:  generally, no. Simple amines (

, DIPEA) are often not strong enough to activate the boronic acid efficiently and can coordinate to Pd, poisoning the catalyst.
  • Exception: Silver Oxide (

    
    )  mediated coupling can sometimes work with weaker bases, but it is expensive and atom-inefficient.
    

Q: What if my substrate is an Acid Fluoride or Diazonium salt? A: You might not need a base at all!

  • Diazonium Salts: Can couple with boronic acids in MeOH without base (See Chem. Eur. J. 2011).[3]

  • Acid Fluorides: Can couple using Nickel catalysis (

    
    ) where the fluoride leaving group activates the boron (See J. Am. Chem. Soc. 2015).[4][5][6][7]
    

Decision Tree for Base Selection

BaseDecisionTree Start Start: Analyze Substrate Q1 Contains Base-Sensitive Groups? (Esters, Epoxides, Nitriles) Start->Q1 Q2 Contains Unstable Heterocycle? (2-Pyridine, Oxazole) Q1->Q2 No Res_Anhydrous Protocol A: Anhydrous CsF / DME Q1->Res_Anhydrous Yes Q3 Is the Boronic Acid Sterically Hindered? Q2->Q3 No Res_MIDA Protocol C: MIDA Boronate (Slow Release) Q2->Res_MIDA Yes (Protodeboronation Risk) Res_Buchwald Protocol B: K3PO4 / XPhos Pd G3 Q3->Res_Buchwald Yes (Needs Activity) Res_Standard Standard: Na2CO3 / Dioxane / Water Q3->Res_Standard No (Robust)

Figure 2: Decision matrix for selecting the optimal base system based on substrate sensitivity and steric demands.

References

  • Wright, S. W., et al. "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry, 59.20 (1994): 6095-6097. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society, 132.40 (2010): 14073–14075. Link

  • Knapp, D. M., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 131.19 (2009): 6961–6963. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43 (2014): 412-443. Link

  • Deng, K. M., et al. "Base-Free Suzuki-Miyaura Cross-Coupling." Chem. Eur. J., 17 (2011): 12584. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Isonicotinates

Welcome to the Technical Support Center for the synthesis of substituted isonicotinates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leadin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted isonicotinates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their synthetic routes. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your reaction conditions for improved outcomes.

Frequently Asked Questions (FAQs)

Q1: My esterification of isonicotinic acid is giving a poor yield. What are the common pitfalls?

Low yields in the direct esterification of isonicotinic acid are often due to the equilibrium nature of the reaction and the electronic properties of the pyridine ring.[1]

Common Causes and Solutions:

  • Incomplete Reaction: Fischer esterification is a reversible process.[1]

    • Solution: To drive the equilibrium towards the product, either remove water as it forms (e.g., using a Dean-Stark apparatus) or use a large excess of the alcohol reactant.[2]

  • Insufficient Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][3]

    • Solution: Ensure an adequate amount of catalyst is used. For challenging substrates, stronger activating agents might be necessary.

  • Reaction Time and Temperature: These reactions can be slow and often require elevated temperatures to proceed at a reasonable rate.[2]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[4][5] Avoid excessively high temperatures that could lead to decomposition.

Alternative Approaches:

  • Conversion to Isonicotinoyl Chloride: A more reliable method involves converting the isonicotinic acid to the more reactive isonicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF.[6] This acid chloride can then be reacted with the desired alcohol in the presence of a base like triethylamine to yield the ester.[6] This two-step process often provides higher yields by avoiding the equilibrium limitations of Fischer esterification.[6]

Q2: I'm struggling with a low yield in a Suzuki-Miyaura cross-coupling reaction to introduce a substituent onto the pyridine ring. What should I investigate?

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to pyridine rings can be challenging due to the electron-deficient nature of the heterocycle.[7][8]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical.[8] The nitrogen atom in the pyridine ring can coordinate to the metal center, potentially inhibiting catalytic activity.[8]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can promote the oxidative addition step and stabilize the catalytic species.[9][10] For electron-rich substrates, ligands that accelerate oxidative addition are beneficial.[11]

  • Base Selection: The choice of base is crucial for the transmetalation step.

    • Solution: Common bases include carbonates (e.g., Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9][12] The strength and solubility of the base can significantly impact the reaction rate and yield. For anhydrous couplings with K₃PO₄, the addition of a small amount of water may be beneficial.[11]

  • Solvent and Temperature: The reaction solvent must be appropriate for the chosen catalyst system and reagents.

    • Solution: A mixture of an organic solvent (e.g., DME, toluene, dioxane) and an aqueous base solution is commonly used.[12] The reaction temperature should be optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or catalyst.

  • Purity of Reagents: Boronic acids and their esters can be prone to degradation.

    • Solution: Ensure the purity of your boronic acid derivative. Impurities can negatively affect the catalytic cycle.

Q3: My Buchwald-Hartwig amination of a halo-isonicotinate is failing or giving a low yield. What are the likely causes?

The Buchwald-Hartwig amination is a key method for forming C-N bonds, but halo-pyridines, especially chloro-pyridines, can be challenging substrates due to the difficulty of the oxidative addition step.[9][13]

Key Areas for Optimization:

  • Catalyst System: The choice of palladium source and ligand is paramount.

    • Palladium Source: Pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[9]

    • Ligand Choice: Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating C-Cl bonds.[9] Standard ligands like PPh₃ are often ineffective.[9]

  • Reaction Conditions:

    • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required to facilitate the oxidative addition of the C-Cl bond.[9]

    • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[9]

    • Solvent Purity: Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF.[9]

  • Base Selection: A strong, non-nucleophilic base is generally required.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[9] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[9]

Table 1: Troubleshooting Buchwald-Hartwig Amination of Chloro-isonicotinates

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalystUse a pre-catalyst; increase catalyst loading (up to 5 mol%).[9]
Ineffective ligandSwitch to a bulky, electron-rich biarylphosphine ligand.[9]
Insufficient temperatureIncrease reaction temperature to 80-110 °C.[9]
Hydrodehalogenation Slow reductive eliminationUse a more electron-rich ligand; ensure strictly anhydrous conditions.[9]
Impure baseUse high-purity, anhydrous NaOtBu.[9]
Q4: I am observing significant hydrolysis of my isonicotinate ester during workup or purification. How can I prevent this?

Ester hydrolysis can be a significant issue, especially under acidic or basic conditions, leading to the loss of the desired product.[14]

Mitigation Strategies:

  • pH Control During Workup:

    • Solution: Avoid strongly acidic or basic aqueous solutions during the extraction process. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid and minimize contact time. Similarly, a dilute solution of a weak base like sodium bicarbonate can be used to neutralize any remaining acid.[1]

  • Chromatography Conditions:

    • Solution: When purifying by column chromatography, ensure the silica gel is not acidic. If necessary, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

  • Storage:

    • Solution: Store the purified isonicotinate ester in a dry, cool place to prevent hydrolysis over time, especially if it is sensitive to moisture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isonicotinoyl Chloride Hydrochloride
  • To a stirred mixture of isonicotinic acid (0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL).[6]

  • A vigorous gas evolution will occur. After 30 minutes, all the acid should dissolve, and the temperature will rise to approximately 40°C.[6]

  • Remove the excess thionyl chloride in vacuo.[6]

  • Add diethyl ether (200 mL) to the residue and stir.[6]

  • Filter the crude product, wash with diethyl ether, and dry in vacuo at 40°C.[6]

Protocol 2: General Procedure for the Esterification of Isonicotinoyl Chloride Hydrochloride
  • To a stirred suspension of isonicotinoylchloride hydrochloride (0.05 mol) and the desired alcohol (e.g., pentafluorophenol, 0.05 mol) in THF (100 mL), add triethylamine (0.14 mol) over 10 minutes.[6]

  • Stir the suspension at room temperature for 12 hours.[6]

  • Filter the mixture and concentrate the filtrate in vacuo.[6]

  • Dissolve the residue in a suitable solvent (e.g., hexane), treat with activated carbon, and filter.[6]

  • Remove the solvent to obtain the desired isonicotinate ester.[6]

Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Pd Source & Ligand) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Optimize Base (Type & Stoichiometry) Optimize_Catalyst->Optimize_Base Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Optimize_Base->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.

Diagram 2: Decision Tree for Esterification Strategy

Esterification_Strategy Start Need to Synthesize Isonicotinate Ester Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Fischer Fischer Esterification (Excess Alcohol, Water Removal) Acid_Sensitive->Fischer No Acid_Chloride Convert to Isonicotinoyl Chloride, then react with alcohol Acid_Sensitive->Acid_Chloride Yes Low_Yield Potential Low Yield Fischer->Low_Yield High_Yield High Yield Acid_Chloride->High_Yield

Caption: A decision-making guide for selecting an appropriate esterification method.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • BenchChem. (2025).
  • Pfeifer, C. W. (1965). Reduction of isonicotinic acid esters. U.S.
  • Hansen, P. R., & Holm, A. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(9), 743-749.
  • Li, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(2), 1039-1046.
  • Hansen, P. R., & Holm, A. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(9), 743-749.
  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4238-4243.
  • Shaik, S. P., et al. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 23(8), 2028.
  • Cuny, G. D., et al. (2006). Process for preparation of isonicotinic acid derivatives.
  • LibreTexts. (2023).
  • Wikipedia. (2023).
  • Grokipedia. (n.d.).
  • Singh, R., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1189332.
  • Cuny, G. D., et al. (2008).
  • Bouzroura-Acher, H., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2985.
  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
  • BenchChem. (2025).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Tundel, R. E., & Anderson, K. W. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.
  • Leffler, M. T. (1956). Preparation of isonicotinic acid esters. U.S.
  • Singh, R., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1189332.
  • Yildiz, M. (2018). HYDROLYSIS REACTIONS.
  • BenchChem. (2025). troubleshooting common issues in nicotinaldehyde synthesis.
  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 52(2), 134-139.
  • ChemicalBook. (2024).
  • ResearchGate. (2019).
  • Laroia, D., et al. (2004). Process for the synthesis of isonicotinic acid hydrazide.
  • Al-Majidi, S. M. H., et al. (2021). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 26(22), 6907.
  • Zhang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(42), 23821-23829.
  • Wikipedia. (2023).

Sources

Troubleshooting

Technical Support Center: LC-MS Analysis of Methyl 2-bromo-5-hydroxyisonicotinate Synthesis

Welcome to the technical support guide for identifying byproducts in the synthesis of Methyl 2-bromo-5-hydroxyisonicotinate. This resource is designed for researchers, chemists, and drug development professionals who uti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying byproducts in the synthesis of Methyl 2-bromo-5-hydroxyisonicotinate. This resource is designed for researchers, chemists, and drug development professionals who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and impurity profiling. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate common challenges, troubleshoot your analytical workflow, and confidently identify synthesis-related impurities.

Introduction: The Critical Role of Byproduct Identification

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is paramount. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher.[3][4]

The synthesis of Methyl 2-bromo-5-hydroxyisonicotinate, a key heterocyclic building block, can generate a variety of byproducts stemming from starting materials, intermediates, side reactions, or degradation.[4][5] LC-MS is a powerful analytical technique for separating and identifying these unknown compounds due to its high sensitivity and ability to provide molecular weight information.[2][6] This guide will address specific issues you may encounter during this critical analysis.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing multiple unexpected peaks in my LC-MS chromatogram. Where do I start with identifying them?

A1: The appearance of unexpected peaks is the primary indication of byproduct formation. A systematic approach is crucial for efficient identification.

Causality: Byproducts can originate from various sources: unreacted starting materials, incomplete reactions leaving intermediates, side reactions (e.g., over-bromination, rearrangement), or degradation of the product.[][2] Your initial goal is to gather as much structural information as possible from the LC-MS data for each unknown peak.

Step-by-Step Identification Workflow:
  • Characterize the Main Peak: First, confirm the identity of your target compound, Methyl 2-bromo-5-hydroxyisonicotinate.

    • Expected Mass: The molecular formula is C₇H₆BrNO₃.[7] The monoisotopic mass is approximately 230.9585 u.

    • Expected m/z: In positive ion mode (ESI+), look for the protonated molecule [M+H]⁺ at m/z ≈ 231.9658. In negative ion mode (ESI-), look for the deprotonated molecule [M-H]⁻ at m/z ≈ 230.9512.

    • Bromine Isotope Pattern: A key signature for any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in an "A+2" peak in the mass spectrum that is almost equal in intensity to the monoisotopic peak (A). This is the most definitive initial evidence of a bromine-containing byproduct.

  • Analyze Each Unknown Peak: For every significant unknown peak, extract the following information from your data:

    • Retention Time (RT): This gives an indication of the compound's polarity relative to your target molecule. Earlier eluting peaks are generally more polar, while later eluting peaks are less polar on a reversed-phase column.[8][9]

    • Mass Spectrum (m/z): Determine the m/z of the molecular ion.

    • Isotope Pattern: Check for the characteristic 1:1 A/A+2 pattern. If present, the unknown is a monobrominated compound. If the pattern is different (e.g., A/A+2/A+4 with a 1:2:1 ratio), it could indicate a dibrominated species. The absence of this pattern suggests the byproduct does not contain bromine.

  • Propose Potential Structures: Based on the synthesis route, postulate likely structures for the observed masses. A common synthesis involves the diazotization of 2-amino-5-bromoisonicotinate.[10][11] This allows you to predict logical byproducts.

Experimental Workflow for Byproduct Identification

Caption: A systematic workflow for identifying unknown peaks in a reaction mixture.

Q2: What are the most common byproducts I should expect, and what are their m/z values?

A2: Anticipating potential byproducts based on your reaction mechanism is a powerful strategy. It turns a non-targeted search into a more targeted investigation.

Causality: Impurities are often structurally related to the starting materials, intermediates, or the product itself. Common side reactions in the synthesis of substituted pyridines include incomplete reactions, hydrolysis of the ester, and reactions at other positions on the pyridine ring.[12]

Below is a table of plausible byproducts for a synthesis route starting from 2-amino-5-bromoisonicotinic acid, followed by esterification and diazotization/hydrolysis.

Table 1: Potential Byproducts and Their Expected Mass Signatures
Compound NameStructureMolecular FormulaMonoisotopic Mass (u)Expected m/z [M+H]⁺Expected m/z [M-H]⁻Key Isotopic Signature
Target Product Methyl 2-bromo-5-hydroxyisonicotinateC₇H₆BrNO₃230.9585231.9658230.95121:1 (⁷⁹Br/⁸¹Br)
Starting Material 2-Amino-5-bromoisonicotinic acidC₆H₅BrN₂O₂215.9589216.9662214.95161:1 (⁷⁹Br/⁸¹Br)
Intermediate Methyl 2-amino-5-bromoisonicotinateC₇H₇BrN₂O₂230.9745231.9818229.96721:1 (⁷⁹Br/⁸¹Br)
Hydrolysis Product 2-Bromo-5-hydroxyisonicotinic acidC₆H₄BrNO₃216.9429217.9502215.93561:1 (⁷⁹Br/⁸¹Br)
Debrominated Product Methyl 5-hydroxyisonicotinateC₇H₇NO₃153.0426154.0504152.0348No Br pattern
Over-bromination Methyl 2,X-dibromo-5-hydroxyisonicotinateC₇H₅Br₂NO₃308.8690309.8763307.86171:2:1 (⁷⁹Br₂/⁷⁹Br⁸¹Br/⁸¹Br₂)
De-hydroxylation Methyl 2-bromoisonicotinateC₇H₆BrNO₂214.9636215.9709213.95631:1 (⁷⁹Br/⁸¹Br)

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). Your observed m/z may vary slightly depending on instrument calibration.

Q3: My peak shapes are poor (tailing, fronting, broad). How does this affect byproduct identification and how can I fix it?

A3: Poor chromatography significantly compromises both separation and detection, making it difficult to identify and quantify low-level byproducts.

Causality:

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., basic analytes like pyridines interacting with acidic silanols) or by column contamination.[13][14]

  • Peak Fronting: Typically indicates column overload, where too much sample has been injected.

  • Broad Peaks: Can result from a variety of issues including large dead volumes in the system, column degradation, or a mismatch between the sample solvent and the mobile phase.[14]

Protocol for Improving Peak Shape:
  • Mobile Phase Modification:

    • Action: Add a small amount of an acidic modifier to your mobile phases (both aqueous and organic). Formic acid (0.1%) is a standard choice for LC-MS as it is volatile and aids in the protonation of analytes for positive mode ESI.[15]

    • Reasoning: The acid protonates residual silanol groups on the silica-based column, minimizing secondary ionic interactions with the basic nitrogen of the pyridine ring. It also ensures the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks.

  • Sample Diluent Compatibility:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[14] For a typical reversed-phase gradient starting at 95% water / 5% acetonitrile, your sample should be dissolved in a similar or weaker mixture.

    • Reasoning: Injecting a sample in a strong solvent (e.g., 100% acetonitrile) causes the sample band to spread before it reaches the column, resulting in broad or split peaks, especially for early-eluting compounds.[16]

  • Reduce Sample Concentration:

    • Action: Dilute your sample and reinject.

    • Reasoning: This is the simplest way to diagnose and fix column overload, which causes peak fronting.

  • System Maintenance:

    • Action: If problems persist, flush the column according to the manufacturer's instructions or replace the guard column.[14]

    • Reasoning: Contaminants from previous analyses can build up on the column, leading to a variety of peak shape issues. A guard column protects the more expensive analytical column from these contaminants.

Q4: I have two peaks with the same m/z but different retention times. How can I determine if they are isomers?

A4: Co-eluting or closely eluting peaks with identical mass are a classic sign of isomeric byproducts. Differentiating them requires higher-resolution techniques.

Causality: Isomers possess the same molecular formula and thus the same exact mass. They differ only in the arrangement of their atoms. In your synthesis, a common isomer could be a positional isomer where the bromine atom is at a different position on the pyridine ring (e.g., Methyl 3-bromo-5-hydroxyisonicotinate). Their different structures lead to slightly different polarities and thus different retention times on the LC column.

Strategy for Isomer Differentiation:
  • Optimize Chromatography: The first step is to improve the chromatographic separation between the isomeric peaks.

    • Action: Decrease the ramp of your mobile phase gradient. For example, if your gradient goes from 5% to 95% organic in 10 minutes, try running it over 15 or 20 minutes.

    • Reasoning: A shallower gradient increases the resolution between closely eluting compounds, giving you two distinct peaks to analyze.

  • Tandem Mass Spectrometry (MS/MS): This is the most powerful tool for distinguishing isomers.

    • Action: Perform a product ion scan experiment on each of the isomeric parent ions. In this experiment, the mass spectrometer isolates the parent ion (e.g., m/z 231.97), fragments it using a collision gas (like argon or nitrogen), and then scans for the resulting fragment ions.

    • Reasoning: Isomers, having different bond arrangements, will often fragment in different ways, producing unique "fingerprint" fragmentation patterns. For example, the loss of a methoxy group (-OCH₃) or a carboxylic acid group (-COOH) might be more or less favorable depending on the position of the bromine atom.[17]

Hypothetical Fragmentation Pathway

Fragmentation_Pathway cluster_fragments Potential MS/MS Fragments parent Methyl 2-bromo-5-hydroxyisonicotinate [M+H]⁺ m/z 231.97 frag1 Loss of H₂O (-18) m/z 213.96 parent->frag1 CID frag2 Loss of CH₃OH (-32) m/z 199.96 parent->frag2 CID frag3 Loss of COOCH₃ (-59) m/z 172.97 parent->frag3 CID frag4 Loss of Br• (-79) m/z 152.05 parent->frag4 CID

Caption: Potential fragmentation pathways for the target molecule in an MS/MS experiment.

By comparing the MS/MS spectra of the two unknown peaks, you can often identify them as distinct isomers based on the presence or absence of certain fragments, or significant differences in their relative intensities.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs: Strategies & Control.
  • Alfa Chemistry. (n.d.). Isolation and Identification of API Impurities.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • Labinsights. (2024, January 25). Isolation and Identification of API Impurities.
  • Weng, N., & Halls, T. D. J. (n.d.). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International.
  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • LCGC International. (2026, February 10). Optimizing LC–MS and LC–MS-MS Methods.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • CymitQuimica. (n.d.). Methyl 2-bromo-5-hydroxyisonicotinate.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

Sources

Optimization

Stability of boronic acids in Suzuki reactions with bromopyridines

Technical Support Center: Optimizing Boronic Acid Stability in Suzuki-Miyaura Couplings with Bromopyridines Ticket ID: SM-BP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Boronic Acid Stability in Suzuki-Miyaura Couplings with Bromopyridines

Ticket ID: SM-BP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Race Against Time"

Welcome to the Advanced Catalysis Support Center. You are likely here because your Suzuki coupling involving a bromopyridine and a boronic acid has failed or stalled, resulting in low yields and significant protodeboronation (hydrodeboronation).

The Core Problem: This reaction is a kinetic race.

  • The Desired Pathway: The palladium catalyst must undergo oxidative addition (OA) into the bromopyridine, transmetallate with the boronic acid, and reductively eliminate the product.

  • The Competing Pathway: The boronic acid decomposes (protodeboronation) before it can transmetallate.

Why Bromopyridines Make This Harder: Bromopyridines are "catalyst poisons." The pyridine nitrogen coordinates to the Palladium (Pd) center, forming an unreactive


-complex. This slows down the catalytic turnover . Because the catalyst is busy (poisoned), the boronic acid sits in the basic reaction mixture longer, drastically increasing the likelihood of decomposition before it can react.

Diagnostic Workflow

Before altering your conditions, use this logic tree to identify if the failure is due to Catalyst Death or Boronic Acid Instability .

DiagnosticWorkflow Start Reaction Failed / Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 Bromopyridine: Consumed Boronic Acid: Consumed Product: Low CheckSM->Result1 Case A Result2 Bromopyridine: Remaining Boronic Acid: Consumed Product: Trace CheckSM->Result2 Case B (Most Common) Result3 Bromopyridine: Remaining Boronic Acid: Remaining Product: Trace CheckSM->Result3 Case C Diag1 Diagnosis: Homocoupling or Oxidative Decomposition Result1->Diag1 Diag2 Diagnosis: Protodeboronation (Boronic Acid Instability) Result2->Diag2 Diag3 Diagnosis: Catalyst Poisoning or Inactive Catalyst Result3->Diag3 Sol1 Solution: Degas thoroughly; Switch to inert atmosphere Diag1->Sol1 Sol2 Solution: Implement 'Slow Release' Strategy (See Section 4) Diag2->Sol2 Sol3 Solution: Switch to Buchwald Ligands (XPhos/SPhos) or Increase Temp Diag3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of Suzuki coupling failure.

Technical Deep Dive (Q&A)

Q1: Why does the boronic acid decompose in the presence of base?

A: The mechanism is Base-Catalyzed Protodeboronation .[1] Suzuki couplings require a base (e.g.,


, 

) to activate the boronic acid by forming a boronate "ate" complex (

). While this species is more nucleophilic (good for transmetallation), it is also kinetically unstable. In the presence of water or protic solvents, the C-B bond breaks, and the aryl group is protonated (

).
  • Risk Factors:

    • Heterocycles: 2-pyridyl, 2-furanyl, and 2-thiophenyl boronic acids are notoriously unstable due to ipso-protonation pathways.

    • Electron-Poor Rings: Fluorinated aryl boronic acids decompose rapidly.

    • High pH: Stronger bases (hydroxides, alkoxides) accelerate this decay.

Q2: How do I stop the bromopyridine from poisoning the catalyst?

A: You must out-compete the pyridine nitrogen using Sterically Bulky, Electron-Rich Ligands . Standard ligands like


 (in 

) are too small and bind weakly. The pyridine nitrogen easily displaces them, shutting down the cycle.
  • The Fix: Use Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos . These are bulky enough to prevent the pyridine N from binding to the Pd center, yet electron-rich enough to facilitate the difficult oxidative addition of the C-Br bond.

Q3: What is the "Slow Release" Strategy?

A: If the boronic acid decomposes faster than it reacts, you must lower its standing concentration. By keeping the concentration of the active boronate species low (below the threshold of rapid decomposition) but non-zero (available for the catalyst), you favor the cross-coupling over the side reaction.

  • Method A (Mechanical): Syringe pump addition of the boronic acid over 1-4 hours.

  • Method B (Chemical): Use MIDA Boronates or Trifluoroborates . These are "protected" forms that slowly hydrolyze in the reaction mixture, releasing the active boronic acid at a controlled rate.[2]

Experimental Protocols

Protocol A: The "Buchwald" Standard (Best for Catalyst Poisoning)

Use this when the boronic acid is moderately stable, but the bromopyridine is difficult.

Reagents:

  • Bromopyridine (1.0 equiv)[3]

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

    • Why G3? These precatalysts activate reliably without requiring reduction, preventing induction periods where boronic acid can decay.

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed).

Procedure:

  • Charge a vial with the Bromopyridine, Boronic Acid, and Pd Precatalyst.[3]

  • Seal and purge with Nitrogen/Argon (3 cycles).[3]

  • Add degassed Solvent and the aqueous Base solution via syringe.[3]

  • Heat to 60–80°C . (Do not overheat; 80°C is usually sufficient for XPhos).

  • Monitor by LCMS at 1 hour. If starting material remains but boronic acid is gone, add a second portion of boronic acid (0.5 equiv).

Protocol B: The "Slow Release" MIDA Protocol (Best for Unstable Boronic Acids)

Use this when the boronic acid is highly unstable (e.g., 2-heteroaryl).

Reagents:

  • Bromopyridine (1.0 equiv)[3]

  • Boronate: Aryl-MIDA boronate (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 or XPhos Pd G3 (3–5 mol%)

  • Base:

    
     (3.0 equiv)[3]
    
  • Solvent: Dioxane:Water (10:1 ratio). Water is strictly required to hydrolyze the MIDA.

Procedure:

  • Combine Bromopyridine, MIDA boronate, Catalyst, and solid

    
     in a reaction vessel.
    
  • Evacuate and backfill with Argon.[3]

  • Add the Dioxane:Water mixture.[3]

  • Heat to 90–100°C .

    • Mechanism:[1][4][5][6][7] At this temp, the MIDA group slowly hydrolyzes (

      
       min), releasing the free boronic acid which is immediately trapped by the catalyst.
      

Comparative Data: Base & Ligand Selection

The choice of base profoundly impacts the half-life (


) of the boronic acid.
Base SystempH (approx)Boronic Acid StabilityReaction RateRecommendation

/

>13Very Low (

min)
FastAvoid with unstable substrates.

/

11-12ModerateModerateStandard starting point.

(aq)
11.5Moderate-HighFastGold Standard for heteroaryls.

(anhydrous)
N/AHighSlowUse for extremely sensitive substrates (requires trace water).

NeutralVery HighSlowUse for base-sensitive electrophiles.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates. Journal of the American Chemical Society, 132(22), 7600-7601.

  • Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed cross-coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Mechanism, Speciation, and Stability Prediction. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Troubleshooting

Effect of ligands on the efficiency of palladium-catalyzed reactions with bromopyridines

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is designed to provide in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you navigate the unique challenges posed by these essential, yet often tricky, transformations. The inherent electronic properties of the pyridine ring and the coordinating ability of its nitrogen atom necessitate a nuanced approach to catalyst and ligand selection. This resource consolidates field-proven insights and foundational knowledge to empower you to overcome common hurdles and enhance the efficiency and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered when working with bromopyridines in palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling of a 2-bromopyridine is giving low to no yield. What are the likely causes?

Low yields in Suzuki-Miyaura reactions with 2-bromopyridines are a frequent issue. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions. The nitrogen atom at the 2-position can chelate with the palladium center, effectively deactivating the catalyst.[1][2]

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos .[1] These ligands create steric hindrance around the palladium center, which discourages pyridine coordination and promotes the desired catalytic cycle.[3]

  • Choice of Base and Solvent: A common and effective combination is a phosphate base (e.g., K₃PO₄) in a solvent system like toluene/water or dioxane/water.[1][4] Stronger bases like alkoxides can sometimes promote side reactions.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][5] Ensure your reaction setup is thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]

  • Precatalyst Choice: Using pre-formed palladium G3 or G4 precatalysts can lead to more consistent and active catalytic systems compared to generating the active species in situ from sources like Pd(OAc)₂.[6]

Q2: I'm observing a significant amount of debrominated pyridine in my reaction mixture. How can I prevent this hydrodehalogenation side reaction?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that consumes your starting material.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of your coupling partner.

Prevention Strategies:

  • Scrutinize Your Reagents: The hydride source can be impurities in your solvent, base, or even the boronic acid reagent itself.[1] Using freshly purified, anhydrous solvents and high-purity reagents is critical.

  • Base Selection: Certain bases are more prone to promoting this side reaction. While effective for coupling, some alkoxide bases can be problematic. Consider screening alternative bases like K₃PO₄ or Cs₂CO₃.

  • Optimize Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.

Q3: My Buchwald-Hartwig amination of a bromopyridine is sluggish. What is the role of the ligand in this specific transformation?

In Buchwald-Hartwig aminations, the ligand's role is multifaceted and even more critical than in many C-C couplings. A sluggish reaction is often a direct consequence of catalyst inhibition by either the bromopyridine substrate or the amine product.[1][7]

  • Promoting Reductive Elimination: The key to an efficient C-N bond formation is facilitating the final reductive elimination step from the palladium center.[7] Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., the "Buchwald ligands") are designed to accelerate this step.[6][8]

  • Preventing Catalyst Deactivation: The steric bulk of these ligands also prevents the formation of stable, off-cycle palladium-amine or palladium-pyridine complexes that would otherwise sequester the catalyst.[1]

  • Ligand Screening: If your initial choice is not effective, a screen of ligands is highly recommended. Bidentate ligands with a large bite angle, such as Xantphos , can also be highly effective by promoting reductive elimination.[9][10]

In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to resolving persistent issues in your palladium-catalyzed bromopyridine reactions.

Issue 1: Inconsistent Reaction Yields and Reproducibility

Inconsistent results are often traced back to subtle variations in reaction setup and reagent quality.

  • The Problem: You run the same reaction twice and get vastly different yields (e.g., 80% one day, 20% the next).

  • Underlying Cause & Solution:

    • Atmospheric Control: The most common cause is inconsistent inert atmosphere control. The active Pd(0) species is readily oxidized, killing the catalyst.

      • Self-Validating Protocol: Implement a rigorous degassing protocol. For example, perform three consecutive vacuum/argon backfill cycles on your reaction flask containing all solid reagents before adding degassed solvents via syringe.[1] This ensures a consistently oxygen-free environment.

    • Reagent Quality: Boronic acids can degrade over time (protodeboronation), and bases can absorb moisture.

      • Self-Validating Protocol: Use freshly opened reagents whenever possible. If degradation is suspected, recrystallize the boronic acid. Store bases in a desiccator. Consider using more stable boronic acid surrogates like MIDA boronates or potassium aryltrifluoroborates.[5]

Issue 2: Catalyst Turns Black and Reaction Stalls

The formation of palladium black (insoluble, inactive palladium metal) is a clear sign of catalyst decomposition.

  • The Problem: The reaction mixture turns from a clear solution to a black suspension, and TLC/LC-MS analysis shows no further product formation.

  • Underlying Cause & Solution:

    • Ligand Dissociation/Oxidation: If the phosphine ligand is not bound strongly enough or is oxidized, the unprotected Pd(0) species can aggregate and precipitate.

      • Ligand Choice: Monodentate phosphine ligands are in equilibrium with the palladium center. If the reaction temperature is too high, dissociation can occur. Consider switching to a chelating bidentate ligand (e.g., dppf, Xantphos) which binds more strongly.[11] Ensure your phosphine ligands have been stored under inert gas, as they are susceptible to air oxidation.[5]

    • Incorrect Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed.

      • Optimization: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1 for monodentate ligands and 1:1 to 1.2:1 for bidentate ligands. Running a small screen to determine the optimal ratio for your specific substrate can be beneficial.

Issue 3: Difficulty with 3-Bromopyridines Compared to Other Isomers

While 2- and 4-bromopyridines have their own challenges, 3-bromopyridine can be uniquely problematic due to its electronic properties.

  • The Problem: Conditions that work for 2- or 4-bromopyridine fail for the 3-bromo isomer.

  • Underlying Cause & Solution:

    • Electronic Effects: The 3-position of the pyridine ring is the most electron-rich, making oxidative addition of the C-Br bond to the Pd(0) center slower compared to the more electron-deficient 2- and 4-positions.[2]

      • Ligand Adjustment: To accelerate the rate-limiting oxidative addition step, use a more electron-donating ligand.[3][12] Ligands like P(t-Bu)₃ or highly electron-rich Buchwald ligands can increase the electron density on the palladium, making it more nucleophilic and facilitating a faster oxidative addition.[11][12]

    • Supramolecular Effects: Recent research has shown that ligands capable of non-covalent interactions with the pyridine substrate can enhance reactivity, particularly for 3-bromopyridine.[13] While highly specialized, this highlights the unique electronic nature of this substrate.

Ligand Selection: A Mechanistic Approach

The choice of ligand is the single most important variable in ensuring the success of these reactions. Understanding the mechanistic role of the ligand allows for rational selection rather than trial-and-error.

The Role of Steric Bulk and Electron Density

Bulky, electron-rich ligands are the cornerstone of modern cross-coupling with bromopyridines.[6]

  • Steric Bulk: Hinders the coordination of the pyridine nitrogen to the palladium center, preventing catalyst inhibition. It also promotes the final reductive elimination step to release the product.[3]

  • Electron Density: Rich phosphines donate electron density to the palladium center. This increases the rate of the initial, often rate-limiting, oxidative addition of the bromopyridine to the Pd(0) catalyst.[3][12]

The Importance of the Ligand Bite Angle

For bidentate phosphine ligands, the natural bite angle (P-Pd-P angle) has a profound effect on reactivity.

  • Reductive Elimination: A larger bite angle generally accelerates the rate of reductive elimination.[9][14] This is because the geometry of the complex with a larger bite angle is closer to the preferred geometry of the resulting two-coordinate Pd(0) product.[9] For example, Pd(dppf) with a bite angle of ~99° undergoes reductive elimination much faster than Pd(dppe) with a bite angle of ~91°.[9]

  • Oxidative Addition: The effect on oxidative addition is more complex, but larger bite angles can also favor this step.[9]

LigandTypeBite Angle (°)Key FeatureRecommended For
SPhos Monodentate BiarylN/ABulky, electron-richGeneral purpose, Suzuki, Buchwald-Hartwig[1]
XPhos Monodentate BiarylN/AVery bulky, electron-richChallenging couplings, Buchwald-Hartwig[1]
P(t-Bu)₃ Monodentate AlkylN/AExtremely electron-richAccelerating slow oxidative additions (e.g., with 3-bromopyridines)[11]
dppf Bidentate Ferrocene~99°Large bite angle, robustSuzuki, Heck[11]
Xantphos Bidentate Xanthene~111°Very large bite angleBuchwald-Hartwig, Carbonylative couplings[10]

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines

This protocol is a robust starting point for the coupling of various bromopyridines with arylboronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Briefly flush the vial with inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture) to the Schlenk flask via syringe.

  • Reaction Execution: Add the catalyst/ligand mixture to the reaction flask. Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for troubleshooting a failing reaction.

G start Reaction Failed (Low Yield / No Product) check_atmosphere 1. Verify Inert Atmosphere (Rigorous Degassing?) start->check_atmosphere atmosphere_no Implement 3x Vacuum/Argon Cycles & Use Degassed Solvents check_atmosphere->atmosphere_no No atmosphere_yes Yes check_atmosphere->atmosphere_yes Yes atmosphere_no->check_atmosphere check_reagents 2. Assess Reagent Quality (Fresh Ligand/Base/Boronic Acid?) atmosphere_yes->check_reagents reagents_no Use Freshly Opened or Purified Reagents check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes reagents_no->check_reagents screen_ligand 3. Screen Ligands (Current: PPh3, dppe?) reagents_yes->screen_ligand ligand_yes Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) screen_ligand->ligand_yes No ligand_no Yes screen_ligand->ligand_no Yes optimize_conditions 4. Optimize Conditions (Base, Solvent, Temp) ligand_yes->optimize_conditions ligand_no->optimize_conditions conditions_yes Try K3PO4 in Dioxane/H2O at 100°C or Screen Other Bases/Solvents optimize_conditions->conditions_yes Optimize success Successful Reaction conditions_yes->success

Caption: A step-by-step troubleshooting workflow for palladium-catalyzed reactions of bromopyridines.

Palladium Catalytic Cycle for Suzuki-Miyaura Coupling

Understanding the catalytic cycle is key to rational problem-solving. Ligands influence each step of this process.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Br label_oa Oxidative Addition (Often Rate-Limiting) Favored by electron-rich ligands transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex + [R-B(OR)₂]⁻ label_trans Transmetalation re_complex Reductive Elimination Complex transmetalation_complex->re_complex label_re Reductive Elimination Favored by bulky ligands & large bite angles re_complex->pd0 - Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • How does the bite angle of a ligand affect the efficiency of its catalyst? (2018, April 16). Stack Exchange. [Link]

  • Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes. Dalton Transactions. [Link]

  • Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry. [Link]

  • Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics. [Link]

  • Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). Organometallics. [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Publications. [Link]

  • Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Wiley Online Library. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. PMC. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Semantic Scholar. [Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. ChemRxiv. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. PMC. [Link]

  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. acs.org. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Characterization of Methyl 2-bromo-5-hydroxyisonicotinate: A Comparative Analysis of NMR and Other Key Analytical Techniques

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Methyl 2-bromo-5-hydroxyisonicotina...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Methyl 2-bromo-5-hydroxyisonicotinate, a substituted pyridine derivative, presents a unique set of characterization challenges and opportunities. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other essential analytical techniques for the comprehensive structural elucidation of this molecule.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules in solution.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule such as Methyl 2-bromo-5-hydroxyisonicotinate, both ¹H and ¹³C NMR are indispensable.

Understanding the Molecular Landscape: Predicted ¹H and ¹³C NMR Spectra

Given the absence of readily available experimental spectra in the public domain, we turn to validated prediction algorithms to forecast the ¹H and ¹³C NMR spectra of Methyl 2-bromo-5-hydroxyisonicotinate. These predictions, based on extensive databases and quantum mechanical calculations, provide a robust framework for experimental verification.[4][5][6]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
110.5 - 11.5Broad Singlet1H-OH
28.15Singlet1HH-6
37.65Singlet1HH-3
43.85Singlet3H-OCH₃

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)Assignment
1164.5C=O
2155.0C-5
3145.0C-6
4141.0C-2
5125.0C-4
6118.0C-3
752.5-OCH₃
Causality Behind the Chemical Shifts and Multiplicities

The predicted ¹H NMR spectrum reveals three distinct aromatic signals and a methyl ester singlet. The downfield shift of the H-6 proton (around 8.15 ppm) is anticipated due to the anisotropic effect of the pyridine ring nitrogen and the electron-withdrawing nature of the adjacent ester group. The H-3 proton is expected to appear at a slightly lower chemical shift. The broad singlet for the hydroxyl proton is characteristic and its chemical shift is highly dependent on solvent, concentration, and temperature.[7] The methyl ester protons will present as a sharp singlet around 3.85 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded, appearing around 164.5 ppm. The carbon bearing the hydroxyl group (C-5) and the carbon adjacent to the nitrogen (C-6) are also significantly downfield. The brominated carbon (C-2) is expected around 141.0 ppm. The remaining aromatic carbons and the methyl carbon of the ester will appear at higher fields.

A crucial consideration for 5-hydroxypyridines is the potential for keto-enol tautomerism, which can influence the observed NMR spectra, particularly in different solvents.[8][9][10] While the pyridinol form is generally favored, the presence of the pyridone tautomer can lead to peak broadening or the appearance of additional signals. The choice of a hydrogen-bond accepting solvent like DMSO-d₆ can help to stabilize the hydroxyl proton and provide sharper signals.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While NMR is paramount for detailed structural mapping, a comprehensive characterization relies on a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy each provide complementary and confirmatory data.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients.[11][12] For Methyl 2-bromo-5-hydroxyisonicotinate, a reversed-phase HPLC method would be the logical starting point.

Illustrative HPLC Method Protocol

  • Instrumentation: A standard HPLC system with a UV detector.[13]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for separating a wide range of organic molecules.[13]

  • Mobile Phase: A gradient elution is often employed for initial method development.[11]

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min[13]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, likely around 254 nm and 280 nm, should be monitored.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

This method allows for the separation of the target compound from potential impurities, such as starting materials, byproducts, or degradation products. The retention time of Methyl 2-bromo-5-hydroxyisonicotinate will be influenced by its polarity, which is a composite of the polar hydroxyl and ester groups and the more non-polar bromo-substituted pyridine ring.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[14][15] For Methyl 2-bromo-5-hydroxyisonicotinate, electrospray ionization (ESI) coupled with a high-resolution mass analyzer would be the preferred technique.

Expected Mass Spectrometric Data

  • Molecular Formula: C₇H₆BrNO₃

  • Monoisotopic Mass: 230.9531 g/mol

  • Key Feature: The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This provides a definitive signature for a bromine-containing compound.[16][17]

  • Expected Ions (Positive Mode ESI):

    • [M+H]⁺: m/z 231.9609 and 233.9589

    • [M+Na]⁺: m/z 253.9428 and 255.9408

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃), providing further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[18][19] The infrared spectrum provides a "molecular fingerprint" that can confirm the presence of key structural motifs.[20][21]

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchHydroxyl (-OH)
~3100-3000C-H stretchAromatic C-H
~2950C-H stretchMethyl (-CH₃)
~1730C=O stretchEster Carbonyl
~1600, ~1470C=C and C=N stretchPyridine Ring
~1250C-O stretchEster and Phenolic C-O
~1100C-Br stretchBromo-substituent

The broad O-H stretching band is indicative of hydrogen bonding. The strong carbonyl stretch of the ester is a key diagnostic peak. The combination of aromatic C-H, C=C, and C=N stretching vibrations confirms the presence of the substituted pyridine ring.[22][23][24]

Workflow and Logic Visualization

The following diagrams illustrate the logical workflow for the comprehensive characterization of Methyl 2-bromo-5-hydroxyisonicotinate and the interplay between the different analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Integration & Confirmation Synthesis Synthesis of Methyl 2-bromo-5-hydroxyisonicotinate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Structural Elucidation HPLC HPLC (Purity Assessment) Purification->HPLC Orthogonal Purity Check MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Confirmatory Analysis FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Functional Group Confirmation Data_Integration Integrate All Data NMR->Data_Integration HPLC->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmation Unambiguous Structure Confirmed Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of Methyl 2-bromo-5-hydroxyisonicotinate.

Technique_Comparison NMR NMR Spectroscopy ¹H and ¹³C Detailed connectivity and stereochemistry Gold standard for structure HPLC HPLC Purity and quantification Separation of mixtures Limited structural information MS Mass Spectrometry Molecular weight and formula Fragmentation patterns Isotopic information FTIR FTIR Spectroscopy Functional group identification Rapid and non-destructive Ambiguous for complex structures

Caption: Comparative overview of analytical techniques.

Conclusion: A Synergistic Strategy for Unambiguous Characterization

The structural elucidation of Methyl 2-bromo-5-hydroxyisonicotinate necessitates a multi-technique approach, with NMR spectroscopy serving as the central pillar for definitive structural assignment. The predicted ¹H and ¹³C NMR spectra provide a detailed roadmap for experimental verification, highlighting key chemical shifts and potential tautomeric considerations. HPLC, Mass Spectrometry, and FTIR spectroscopy offer essential, complementary data for purity assessment, molecular weight confirmation, and functional group identification, respectively. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust characterization of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Published May 29, 2025. Available at: [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Published February 22, 2024. Available at: [Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. Available at: [Link]

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives. Appl Sci Biotechnol J Adv Res. 2025;4(2):1.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Published February 3, 2026. Available at: [Link]

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • HPLC Method Development Services. HELIX Chromatography. Available at: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Published January 29, 2023. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Representation of substituted pyridines. ResearchGate. Available at: [Link]

  • The FTIR Spectra of Pyridine and Pyridine-d , '. Semantic Scholar. Available at: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Published January 17, 2024. Available at: [Link]

  • Decoding the Language of NMR Spectra: A Guide to Interpretation. Oreate AI Blog. Published January 21, 2026. Available at: [Link]

  • LCMS-guided detection of halogenated natural compounds. a Five... ResearchGate. Available at: [Link]

  • NMR Predictor. ChemAxon. Available at: [Link]

  • Fcg-Former: Identification of Functional Groups in FTIR Spectra Using Enhanced Transformer-Based Model. Analytical Chemistry. Published July 15, 2024. Available at: [Link]

  • Useful Free Tools for HPLC Method Development. LCGC International. Published August 16, 2016. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Available at: [Link]

  • THE FTIR INVESTIGATION TO CHARACTERIZE OF FUNCTIONAL GROUPS IN BITUMINOUS COAL. Rasayan J. Chem. 2022;15(3):1806-1813.
  • NMR Prediction. ACD/Labs. Available at: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Published September 20, 2016. Available at: [Link]

  • CASPRE - 13C NMR Predictor. Available at: [Link]

  • Predict 13C carbon NMR spectra. nmrdb.org. Available at: [Link]

  • Simulate and predict NMR spectra. nmrdb.org. Available at: [Link]

  • How about Tautomers? WuXi Biology. Available at: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[13][23]-annelated rings and oxygen at the[13]-position. RSC Publishing. Available at: [Link]

  • 1H NMR Spectrum Prediction and Analysis. Atlas: School AI Assistant. Available at: [Link]

  • Predict 13C Carbon NMR Spectra. Scribd. Available at: [Link]

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Published February 9, 2021. Available at: [Link]

  • LC/MS Studies. Chair of Analytical Chemistry. Available at: [Link]

  • Basics of LC/MS. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Aires-de-Sousa M, Hemmer J, Gasteiger J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Anal Chem. 2002;74(1):80-90.
  • Predict 1H proton NMR spectra” in nmrdb.org web site by typing th. Available at: [Link]

  • 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

Comparative

X-ray crystal structure of Methyl 2-bromo-5-hydroxyisonicotinate derivatives

A Comparative Guide to the X-ray Crystal Structure of Methyl 2-bromo-5-hydroxyisonicotinate Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the X-ray Crystal Structure of Methyl 2-bromo-5-hydroxyisonicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the structural analysis of Methyl 2-bromo-5-hydroxyisonicotinate and its derivatives. Given the absence of a publicly available crystal structure for this specific compound, this document focuses on a comparative analysis with structurally related molecules, outlines a detailed experimental workflow for its crystallographic determination, and discusses complementary analytical techniques. The objective is to equip researchers with the necessary framework to approach the structural elucidation of this and similar heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of Methyl 2-bromo-5-hydroxyisonicotinate

Methyl 2-bromo-5-hydroxyisonicotinate is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many commercial compounds, including agrochemicals, pharmaceuticals, and vitamins[1]. The presence of bromo, hydroxyl, and methyl ester functional groups on the isonicotinate framework suggests its potential as a versatile intermediate in the synthesis of more complex molecules with specific biological activities. In drug discovery, understanding the three-dimensional structure of such building blocks is paramount as it dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form (in this case, Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate). The predominant tautomer can be influenced by the solvent, temperature, and solid-state packing effects. X-ray crystallography provides unambiguous evidence of the solid-state tautomeric form and the precise intermolecular interactions that stabilize the crystal lattice.

Comparative Structural Analysis: Insights from Related Molecules

While the crystal structure of Methyl 2-bromo-5-hydroxyisonicotinate has not been reported, we can infer its likely structural characteristics by examining the crystal structures of analogous compounds. For this comparative analysis, we will consider the structures of various pyridine derivatives and a closely related benzoate analogue, Methyl 5-bromo-2-hydroxybenzoate.

Key Structural Features of Pyridine Derivatives

The crystal structure of pyridine itself is surprisingly complex, often crystallizing with multiple molecules in the asymmetric unit[2][3]. This complexity arises from a delicate balance of weak C-H···N interactions and π-stacking. The introduction of substituents, such as halogens and hydroxyl groups, significantly influences these interactions.

In brominated pyridine derivatives, C-H···N hydrogen bonds and, in some cases, Br···Br or C-H···Br interactions, are common supramolecular synthons that guide the crystal packing[4]. The planarity of the pyridine ring is generally maintained, though minor deviations can occur depending on the steric and electronic effects of the substituents[5][6].

The Case of Methyl 5-bromo-2-hydroxybenzoate

A relevant analogue is Methyl 5-bromo-2-hydroxybenzoate, for which the crystal structure has been determined[7][8]. This molecule shares the bromo, hydroxyl, and methyl ester functionalities with our target compound, differing only in the aromatic core (benzene vs. pyridine).

The crystal structure of Methyl 5-bromo-2-hydroxybenzoate reveals that the molecule is nearly planar. The crystal packing is dominated by O-H···O hydrogen bonds, which link the molecules into chains. Additionally, weak aromatic π-π stacking interactions are observed[7][8].

Table 1: Crystallographic Data for Methyl 5-bromo-2-hydroxybenzoate [7]

ParameterValue
FormulaC₈H₇BrO₃
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)3.9829 (8)
b (Å)9.0950 (19)
c (Å)12.122 (3)
β (°)95.162 (9)
V (ų)437.33 (17)
Z2
Hydrogen BondingO-H···O
π-π StackingCentroid-centroid distance = 3.984 (5) Å

Based on this, we can hypothesize that Methyl 2-bromo-5-hydroxyisonicotinate will also exhibit strong hydrogen bonding, likely involving the hydroxyl group and the pyridine nitrogen or the carbonyl oxygen of the ester. The presence of the bromine atom may also introduce halogen bonding or other weak interactions that influence the overall packing.

Experimental Workflow for Crystal Structure Determination

The following sections provide a detailed protocol for researchers aiming to determine the crystal structure of Methyl 2-bromo-5-hydroxyisonicotinate.

Synthesis

Several synthetic routes to related compounds have been reported in the patent literature. A common approach involves the diazotization and hydrolysis of the corresponding amino derivative[9][10].

Proposed Synthetic Scheme:

G cluster_0 Synthesis of Methyl 2-bromo-5-hydroxyisonicotinate 2-amino-5-bromo-isonicotinic_acid_methyl_ester Methyl 2-amino-5-bromoisonicotinate diazonium_salt Diazonium Salt Intermediate 2-amino-5-bromo-isonicotinic_acid_methyl_ester->diazonium_salt NaNO₂, H₂SO₄ target_molecule Methyl 2-bromo-5-hydroxyisonicotinate diazonium_salt->target_molecule H₂O, Δ

Caption: Proposed synthesis of Methyl 2-bromo-5-hydroxyisonicotinate.

Step-by-Step Protocol:

  • Diazotization: Dissolve Methyl 2-amino-5-bromoisonicotinate in a suitable acidic medium (e.g., aqueous sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the solution containing the diazonium salt. The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas.

  • Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Table 2: Suggested Crystallization Techniques

TechniqueDescription
Slow Evaporation Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.
Vapor Diffusion (Hanging or Sitting Drop) Place a concentrated solution of the compound as a drop on a coverslip (hanging) or a pedestal (sitting). Invert the coverslip over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
Cooling Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
X-ray Diffraction Analysis

G cluster_1 X-ray Crystallography Workflow crystal_selection Single Crystal Selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Standard workflow for single-crystal X-ray diffraction.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure. Software such as SHELX or Olex2 is commonly used for this purpose[4].

  • Data Deposition: The final structural data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community[11][12].

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for a comprehensive characterization, especially for confirming the structure in solution.

Table 3: Complementary Analytical Methods

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. This can help confirm the connectivity of the molecule and may provide evidence for the predominant tautomeric form in solution.
Infrared (IR) and Raman Spectroscopy These techniques probe the vibrational modes of the molecule. Characteristic peaks for O-H, C=O, C-Br, and aromatic ring vibrations can be identified, providing functional group information.[13][14]
Mass Spectrometry (MS) MS provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer additional structural insights.
UV-Visible Spectroscopy This technique provides information about the electronic transitions within the molecule. The absorption maxima can be correlated with the extent of conjugation and the electronic nature of the substituents.[15]

Conclusion

The structural elucidation of Methyl 2-bromo-5-hydroxyisonicotinate is a crucial step towards understanding its chemical properties and potential applications. Although a definitive crystal structure is not yet available, a comparative analysis of related known structures provides a strong foundation for predicting its molecular geometry and intermolecular interactions. This guide offers a comprehensive, step-by-step experimental framework for its synthesis, crystallization, and X-ray diffraction analysis. By combining crystallographic data with complementary spectroscopic techniques, researchers can achieve a thorough and validated structural characterization of this and other novel heterocyclic compounds.

References

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC. (n.d.). Retrieved from [Link]

  • Anghel, A. T., Day, G. M., & Price, S. L. (2002). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. CrystEngComm, 4(74), 429-437. Retrieved from [Link]

  • Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517-1522.
  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. (n.d.). Retrieved from [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents. (n.d.).
  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents. (n.d.).
  • Methyl 2-bromo-5-hydroxyisonicotinate - Heterocyclic Compounds - Crysdot LLC. (n.d.). Retrieved from [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467. Retrieved from [Link]

  • Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3) - PubChemLite. (n.d.). Retrieved from [Link]

  • da Silva, A. C. A., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 27(6), 1988. Retrieved from [Link]

  • Wang, H., et al. (2011). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2727. Retrieved from [Link]

  • I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination (2023) - PUBDB. (n.d.). Retrieved from [Link]

  • Search - Access Structures - CCDC. (n.d.). Retrieved from [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Retrieved from [Link]

  • (PDF) Methyl 5-bromo-2-hydroxybenzoate - ResearchGate. (n.d.). Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2603. Retrieved from [Link]

  • (PDF) Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • Arjunan, V., et al. (2009). Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 747-754. Retrieved from [Link]

  • RSC Medicinal Chemistry - OSTI.gov. (n.d.). Retrieved from [Link]

  • Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3 | CID 18933688 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 2-bromo-5-hydroxybenzoate (C8H7BrO3) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of Isonicotinate Derivatives

Executive Summary Isonicotinic acid hydrazide (Isoniazid or INH) remains the cornerstone of first-line tuberculosis (TB) therapy.[1][2][3] However, its clinical utility is increasingly compromised by the emergence of mul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonicotinic acid hydrazide (Isoniazid or INH) remains the cornerstone of first-line tuberculosis (TB) therapy.[1][2][3] However, its clinical utility is increasingly compromised by the emergence of multi-drug resistant (MDR) Mycobacterium tuberculosis strains, primarily driven by mutations in the katG activator gene, and by significant hepatotoxicity caused by hydrazine metabolites.

This guide analyzes the Structure-Activity Relationship (SAR) of next-generation isonicotinate derivatives. Unlike standard reviews, this document objectively compares the parent compound (INH) against two promising derivative classes—N-acylhydrazones (Schiff bases) and Lipophilic Amides —focusing on potency (MIC), metabolic stability, and toxicity profiles.

Key Insight: Modifications at the N2-hydrazide nitrogen (e.g., Schiff base formation) generally retain or enhance antimycobacterial activity while significantly reducing hepatotoxicity by preventing the release of free hydrazine and scavenging reactive oxygen species (ROS). Conversely, direct substitution on the pyridine ring (C2/C3) frequently abolishes activity by interfering with the steric requirements of the KatG activation center.

Mechanistic Foundation: The KatG-InhA Pathway

To understand the SAR of these derivatives, one must first understand the "activation bottleneck." INH is a prodrug.[2][3][4] It is biologically inert until activated by the mycobacterial catalase-peroxidase enzyme (KatG).[2][3][4]

The Activation Cascade
  • Prodrug Entry: INH diffuses into the mycobacterium.[2]

  • Oxidative Activation: KatG oxidizes the hydrazide group, generating a highly reactive isonicotinoyl radical .[5]

  • Adduct Formation: This radical attacks NAD+, forming an INH-NAD adduct .

  • Target Inhibition: The INH-NAD adduct acts as a competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), blocking the synthesis of mycolic acids required for the cell wall.[3]

Resistance Note: Mutations in katG (e.g., S315T) prevent radical formation, rendering INH useless. Derivatives that can bypass KatG or bind InhA directly are the "Holy Grail" of this SAR field.

Diagram 1: Mechanism of Action & Resistance Pathways

INH_Mechanism INH Isoniazid (Prodrug) Radical Isonicotinoyl Radical INH->Radical Oxidation KatG KatG Enzyme (Catalase-Peroxidase) KatG->Radical Activates Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibits (Ki ~ 5 nM) CellWall Mycolic Acid Biosynthesis Halted InhA->CellWall Downstream Effect Resistance KatG Mutation (S315T) Resistance->KatG Blocks Activation

Figure 1: The oxidative activation pathway of Isoniazid. The critical dependency on KatG represents the primary failure point in resistant strains.

Comparative SAR Analysis

This section compares the parent drug (INH) against two major derivative classes.

Class A: Isoniazid (The Benchmark)
  • Structure: Pyridine-4-carbohydrazide.

  • Status: Gold standard for drug-susceptible TB.

  • Limitations:

    • Hydrophilicity (ClogP ~ -0.7): Limits passive diffusion into caseous granulomas.

    • Metabolism: Acetylated by NAT2 in humans. "Slow acetylators" suffer from toxicity; "fast acetylators" suffer from therapeutic failure.

    • Toxicity: Metabolic hydrolysis releases hydrazine , a potent hepatotoxin.

Class B: N-acylhydrazones (Schiff Bases)

Formed by the condensation of INH with aldehydes (e.g., salicylaldehyde, vanillin).

  • SAR Logic: Blocking the terminal nitrogen (N2) prevents immediate acetylation by NAT2, increasing half-life.

  • Performance:

    • Lipophilicity: The addition of aromatic rings increases ClogP (typically 1.5 – 3.5), enhancing membrane permeability.

    • Toxicity: These derivatives often act as iron chelators or free radical scavengers, neutralizing the oxidative stress that damages liver cells.

    • Potency: Often equipotent to INH. Bulky hydrophobic groups (e.g., tert-butyl) on the aldehyde ring can enhance interaction with the hydrophobic pocket of the target if the prodrug hydrolyzes slowly.

Class C: Ring-Substituted Derivatives
  • SAR Logic: Adding halogens or alkyl groups to the pyridine ring (positions 2 or 3).

  • Performance:

    • Critical Failure: Most 2-substituted derivatives show a drastic loss of activity (MIC > 64 µg/mL).

    • Reason: The KatG active site is sterically constrained. Substituents ortho to the hydrazide group prevent the drug from docking effectively into the heme pocket of KatG, halting radical generation.

Comparative Data Table

Data synthesized from recent high-impact SAR studies (e.g., Sriram et al., Georgieva et al.).

FeatureIsoniazid (INH) Salicylaldehyde Isonicotinoyl Hydrazone (Class B)2-Chloro-INH (Class C)
Structure Type Parent HydrazideSchiff Base (Hydrophobic)Ring-Substituted
ClogP (Lipophilicity) -0.70 (Hydrophilic)~2.15 (Lipophilic)0.15
MIC (H37Rv) 0.03 – 0.06 µg/mL0.03 – 0.10 µg/mL > 64 µg/mL (Inactive)
Cytotoxicity (HepG2) High (IC50 ~5 mM)Low (IC50 >10 mM) N/A
Metabolic Stability Low (Rapid Acetylation)High (Resistant to NAT2)Moderate
Mechanism KatG-dependentKatG-dependent (Prodrug)Fails Activation

Verdict: Class B (Hydrazones) offers the best balance of retained potency and reduced toxicity. Class C is generally a "dead end" for KatG-dependent drugs.

Experimental Protocols

To ensure reproducibility, the following protocols utilize industry-standard methodologies.

Chemical Synthesis: Schiff Base Formation

Objective: Synthesize an isonicotinoyl hydrazone derivative.

  • Reagents: Dissolve Isoniazid (1.0 eq) in absolute ethanol.

  • Addition: Add the appropriate aromatic aldehyde (1.0 eq) (e.g., 2-hydroxybenzaldehyde).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.

Biological Assay: REMA (Resazurin Microtiter Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. This colorimetric assay is preferred over CFU counting for its speed and low cost.

Protocol Steps:

  • Preparation: Prepare a 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds (Range: 100 µg/mL to 0.01 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis inoculum (turbidity adjusted to McFarland 1.0, diluted 1:20) to each well.

    • Control 1: Growth control (Bacteria + Solvent).

    • Control 2: Sterility control (Media only).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution (0.02% w/v) to each well. Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Resazurin unreduced).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).[6][7][8]

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.[8][9]

Workflow Visualization: The SAR Decision Tree

This diagram illustrates the logical flow for developing and filtering new isonicotinate derivatives.

SAR_Workflow Start Start: Isoniazid Scaffold Mod1 Modification: N2-Hydrazide (Schiff Bases/Amides) Start->Mod1 Mod2 Modification: Ring Substitution (C2/C3 Position) Start->Mod2 Screen1 In Silico Screen (ClogP, Docking into KatG) Mod1->Screen1 Mod2->Screen1 Decision1 Fits KatG Pocket? Screen1->Decision1 Synth Chemical Synthesis (Condensation) Decision1->Synth Yes Discard Discard Decision1->Discard No (Steric Clash) Assay REMA Assay (MIC Determination) Synth->Assay Tox Cytotoxicity Screen (HepG2 / Vero cells) Assay->Tox If MIC < 1 µg/mL Assay->Discard If MIC > 1 µg/mL Result Lead Candidate Tox->Result High Selectivity Index

Figure 2: Strategic workflow for filtering isonicotinate derivatives. Note the early "kill step" for ring-substituted derivatives that fail KatG docking.

References

  • Bernstein, J., et al. (1952). Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds. American Review of Tuberculosis. Link

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science.[4][9] Link

  • Sriram, D., et al. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones.[10] Bioorganic & Medicinal Chemistry Letters. Link

  • Georgieva, N., & Gadjeva, V. (2002).[10] Isonicotinoylhydrazone analogs of isoniazid: relationship between superoxide scavenging and tuberculostatic activities.[10] Biochemistry (Moscow).[10] Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[8] Antimicrobial Agents and Chemotherapy.[11][4][8][12] Link

Sources

Comparative

Guide to Small Molecule Structure Confirmation: COSY &amp; HMBC Strategies

Executive Summary: The Structural Verification Challenge In drug development and complex organic synthesis, confirming the identity of a reaction product is the critical "Go/No-Go" step. While Mass Spectrometry (MS) conf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Verification Challenge

In drug development and complex organic synthesis, confirming the identity of a reaction product is the critical "Go/No-Go" step. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR (


H, 

C) identifies functional groups, neither can definitively resolve connectivity in complex regioisomers or scaffolds rich in quaternary carbons.

This guide details the application of 2D NMR techniques —specifically COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)—to transition from "suspected structure" to "confirmed architecture."[1] We compare these methods against standard alternatives and provide a field-validated workflow for their execution.

Comparative Analysis: Why 2D NMR?

The following table contrasts 2D NMR against other structural confirmation tools. Note that while X-ray crystallography is the "gold standard," it is often logistically impossible (liquids, oils) or too slow for routine screening.

Table 1: Structural Elucidation Technique Comparison
Feature1D NMR (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

H,

C)
Mass Spectrometry (HRMS) X-Ray Crystallography 2D NMR (COSY/HMBC)
Primary Output Functional groups, purity, integration.Molecular formula, fragmentation pattern.[2]Absolute 3D configuration (stereochem).Atom-to-atom connectivity map.
Connectivity Data Inferential (splitting patterns).Low (fragmentation is often ambiguous).Absolute. High (Direct bond tracing).
Sample State Solution.Solution/Gas.Solid Crystal (Required). Solution.
Time to Result 5–30 mins.< 5 mins.Days to Weeks.1–12 hours.
Isomer Resolution Poor for regioisomers with similar environments.Poor (often identical mass).Excellent.Excellent (via HMBC).
Primary Limitation Signal overlap in complex molecules.Cannot prove connectivity.Requires diffraction-quality crystal. Sensitivity (requires >2 mg sample).

Technical Deep Dive: The Confirmation Engine

COSY: The Neighbor Map ( H- H)

COSY identifies protons that are scalar coupled (


-coupled) to each other, typically separated by 3 bonds (

).
  • The Mechanism: Magnetization is transferred between scalar-coupled spins.

  • The Output: A symmetric map where off-diagonal "cross-peaks" indicate neighboring protons.[3]

  • Application: Establishing isolated "spin systems" (e.g., tracing a propyl chain from

    
     to 
    
    
    
    to
    
    
    ).
  • Critical Weakness: Cannot "jump" over heteroatoms (O, N, S) or quaternary carbons where there are no protons.

HMBC: The Skeleton Key ( H- C)

HMBC is the definitive experiment for assembling fragments. It detects long-range correlations, typically over 2 or 3 bonds (


 and 

).
  • The Mechanism: Optimized for small coupling constants (~8 Hz). It suppresses one-bond correlations (

    
    ) to focus on the "distant" connections.
    
  • The Output: Protons correlating to carbons neighbors and next-neighbors.

  • Application:

    • Bridging Quaternary Carbons: Seeing a correlation from a methyl proton to a carbonyl carbon confirms the ester/ketone linkage.

    • Connecting Heteroatoms: "Jumping" over an ether oxygen by seeing the carbons on both sides.

  • Critical Weakness: Lower sensitivity than HSQC; requires careful parameter setting for the specific coupling constant.

Validated Experimental Protocol

Phase 1: Sample Preparation (The Foundation)
  • Solvent: Use

    
    -DMSO or 
    
    
    
    . Tip: DMSO is superior for hydrogen bonding detection and preventing exchangeable proton loss, but is more viscous (requires longer shimming).
  • Concentration: Aim for 10–30 mg in 600 µL.

    • Warning: < 5 mg will require overnight HMBC runs.

  • Tube: High-quality 5mm tubes (camber < 10 µm) to prevent spinning sidebands (though 2D is usually run non-spinning).

Phase 2: Acquisition Parameters (Standard 500 MHz Instrument)
Experiment A: COSY (Magnitude Mode)
  • Pulse Sequence: cosygpqf (Gradient enhanced is standard; faster and fewer artifacts).

  • Spectral Width (SW): Match exactly to the 1D

    
    H spectrum range (e.g., -0.5 to 10 ppm).
    
  • Scans (NS): 4 to 8 scans per increment.

  • Increments (TD1): 256 (Standard) or 512 (High Res).

  • Relaxation Delay (D1): 1.5 s.

Experiment B: HMBC (The Critical Step)
  • Pulse Sequence: hmbcgplpndqf (Gradient enhanced, low-pass filter to suppress 1-bond couplings).

  • Optimization Constant (CNST13): Set to 8 Hz .

    • Expert Insight: If looking for very long range or weak couplings (e.g., in fused aromatic rings), lower this to 5 Hz, but be aware of noise increase.

  • Scans (NS): Minimum 16 (32+ recommended for <10 mg samples).

  • Increments (TD1): 256.

  • Dummy Scans (DS): 16 (Crucial for thermal equilibrium before acquisition starts).

Phase 3: Processing & Logic Check (Self-Validation)
  • Phasing: HMBC is usually processed in "Magnitude Mode" (no phasing required), but COSY requires careful phasing if not using magnitude mode.

  • Artifact Check: Look for

    
     noise (vertical streaks). If present, the sample may be too concentrated or shimming was poor.
    
  • The "One-Bond" Filter: In HMBC, look for "doublet" peaks centered at the proton chemical shift. These are residual

    
     signals (not fully suppressed). Do not confuse these with true long-range correlations.
    

Strategic Workflow Diagram

The following diagram illustrates the decision logic for structure confirmation.

StructureConfirmation Start Synthesized Product (Unknown Structure) H1_NMR 1H NMR (1D) Identify Functional Groups Start->H1_NMR Decision1 Is Structure Ambiguous? (e.g., Regioisomers) H1_NMR->Decision1 Stop_Simple Confirm via Integration/Splitting (No 2D needed) Decision1->Stop_Simple No COSY_Step Run COSY Map Proton-Proton Neighbors Decision1->COSY_Step Yes Fragment_ID Identify Spin Systems (Isolated Fragments) COSY_Step->Fragment_ID HSQC_Step Run HSQC Assign Protons to Carbons Fragment_ID->HSQC_Step HMBC_Step Run HMBC Detect Long-Range (2-3 Bond) Links HSQC_Step->HMBC_Step Connect_Logic Bridge Fragments (Cross Quaternary C / Heteroatoms) HMBC_Step->Connect_Logic Final_Ver Structure Confirmed Connect_Logic->Final_Ver

Caption: Logical workflow for transitioning from raw sample to confirmed structure using hierarchical NMR experiments.

Case Study: Distinguishing Regioisomers

Scenario: You have synthesized a disubstituted naphthalene derivative. Is it the 1,4-isomer or the 1,5-isomer ? Mass spec is identical for both.

  • The 1D NMR Problem: Both isomers show similar aromatic splitting patterns.

  • The COSY Data: COSY will show two separate spin systems for the aromatic protons in both cases. It confirms the existence of the rings but not their relative orientation.

  • The HMBC Solution:

    • Focus on the Quaternary Carbons at the ring fusion (C9, C10).

    • In the 1,4-isomer , a proton at position H-2 will show a strong

      
       correlation to C-9. A proton at H-5 (on the other ring) will show a correlation to C-10.
      
    • By tracing these "inter-ring" correlations, you can mathematically prove which protons are spatially proximate to the fusion carbons, definitively ruling out the incorrect isomer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and parameter optimization).

  • Simpson, J. (2012). Organic Structure Determination Using 2-D NMR Spectroscopy. Elsevier/Academic Press. (Detailed guide on COSY/HMBC interpretation).

  • ETH Zurich NMR Facility. (n.d.). 2D NMR Experiments: HMBC. (Authoritative instrumentation guide).

  • University of British Columbia (UBC) Chemistry. (n.d.). NMR Handouts and Guides: COSY and HMBC.

  • Reich, H. J. (2018). Structure Determination Using NMR. University of Wisconsin-Madison. (The definitive online resource for spin physics and coupling constants).

Sources

Validation

Comparison of different purification techniques for brominated heterocycles

Executive Summary Brominated heterocycles (e.g., bromo-indoles, bromo-pyridines, bromo-thiophenes) are the linchpins of modern medicinal chemistry, serving as primary electrophiles in Suzuki-Miyaura and Buchwald-Hartwig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated heterocycles (e.g., bromo-indoles, bromo-pyridines, bromo-thiophenes) are the linchpins of modern medicinal chemistry, serving as primary electrophiles in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. However, their purification presents a unique "triad of failure": thermal instability (C-Br bond lability), basic streaking (interaction with acidic silica), and solubility challenges (planar aromatic stacking).

This guide moves beyond standard textbook procedures to compare three dominant purification methodologies: Recrystallization , Flash Column Chromatography (FCC) , and Preparative HPLC . We analyze these techniques based on recovery yield, purity profiles, and scalability, supported by representative experimental data.

The Technical Challenge: Why Standard Methods Fail

Before selecting a technique, one must understand the molecular behavior of brominated heterocycles:

  • The "Halogen Dance" & Thermal Lability: At elevated temperatures (often required for distillation), bromine atoms on heteroaromatic rings can migrate (halogen dance) or undergo homolytic cleavage, leading to polymerization. Implication: Avoid distillation for MW > 200.

  • Silanol Interactions: Nitrogen-containing heterocycles (pyridines, imidazoles) act as Lewis bases, coordinating strongly with the acidic silanols (

    
    ) of silica gel. This results in severe peak tailing and co-elution of impurities. Implication: Mobile phase modifiers are non-negotiable.
    
  • Planar Solubility: Many brominated fused systems (e.g., 5-bromoindole) exhibit high crystallinity and poor solubility in standard chromatography solvents (Hexane/EtOAc), leading to precipitation on the column head. Implication: Solid loading (dry loading) is often required.

Strategic Decision Matrix

The following logic flow dictates the optimal purification route based on crude solubility and purity requirements.

PurificationLogic Start Crude Brominated Heterocycle SolubilityCheck Is it soluble in hot EtOH/Toluene? Start->SolubilityCheck ScaleCheck Scale > 10g? SolubilityCheck->ScaleCheck Yes Flash METHOD B: Modified Flash Chromatography (Best for General Purity) SolubilityCheck->Flash No (Poor Solubility) PurityCheck Target Purity > 99.5%? PurityCheck->Flash No HPLC METHOD C: Prep HPLC (Best for Final Polishing) PurityCheck->HPLC Yes ScaleCheck->PurityCheck No Recryst METHOD A: Recrystallization (Best for Scale/Cost) ScaleCheck->Recryst Yes

Figure 1: Decision matrix for selecting purification methodology based on physicochemical properties and project scale.

Comparative Performance Analysis

The following data represents typical performance metrics for the purification of 5-Bromoindole (a representative scaffold) from a crude reaction mixture containing 10% unreacted starting material and 5% dibrominated byproduct.

FeatureMethod A: Recrystallization Method B: Flash Chromatography (Silica) Method C: Preparative HPLC (C18)
Purity Achieved 98.0% - 99.0%95.0% - 97.0%> 99.8%
Recovery Yield 70% - 85% (Loss to mother liquor)90% - 95%85% - 90%
Throughput High (Multi-gram to Kg)Medium (mg to 100g)Low (mg to 5g)
Solvent Consumption LowHighMedium (Expensive solvents)
Key Risk "Oiling out" (failing to crystalize)Irreversible adsorption (Yield loss)Solubility limits injection volume
Cost Efficiency Excellent Moderate Poor

Detailed Technical Protocols

Method A: Recrystallization (The Scalable Standard)

Best for: Indoles, Carbazoles, and stable Pyridines.

Theory: Brominated heterocycles often possess higher melting points than their non-halogenated precursors. The "Rule of 20" suggests that a 20°C difference in melting point between product and impurity usually allows for effective separation.

Protocol:

  • Solvent Selection: Common pairs include Ethanol/Water (for indoles) or Toluene/Heptane (for lipophilic heterocycles).

  • Dissolution: Dissolve crude solid in the minimum amount of the "good" solvent (e.g., Ethanol) at reflux.

    • Critical Step: If the solution is dark, add activated carbon (5% w/w), reflux for 5 mins, and hot filter through Celite.

  • The Cloud Point: While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add 1-2 drops of the good solvent to clear the solution.[1]

  • Seeding: Remove from heat. Add a single "seed crystal" of pure product. This prevents "oiling out" by providing a nucleation template.

  • Aging: Allow to cool to room temperature slowly (2-4 hours), then cool to 4°C.

  • Collection: Filter and wash with cold anti-solvent.

Method B: Modified Flash Chromatography (The Workhorse)

Best for: Pyridines, Pyrimidines, and complex mixtures.

Theory: Unmodified silica gel is acidic (pH ~5-6). Basic heterocycles will protonate and stick. We must "mask" the silanols.

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the mobile phase solvent system (e.g., 1% TEA in Hexane/Ethyl Acetate).

    • Note: Alternatively, wash the column with 10% TEA in Hexane prior to use, then run the gradient without TEA.

  • Loading:

    • Do NOT liquid load if solubility is poor.

    • Dry Loading: Dissolve crude in DCM, add silica (ratio 1:2 crude:silica), and rotary evaporate to a free-flowing powder. Load this powder on top of the column.[1][2]

  • Elution: Run a gradient from 0% to 50% EtOAc in Hexane (with modifier).

  • Detection: Monitor at 254 nm (aromatic) and 280 nm (heterocycle specific).

Method C: Preparative HPLC (The Polisher)

Best for: Final compounds for biological assay (requiring >99.5% purity).

Protocol:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic stability).

    • B: Acetonitrile.[1]

  • Gradient: Typically 5% B to 95% B over 20 minutes.

  • Workup: Fractions must be lyophilized (freeze-dried) rather than rotary evaporated to prevent heat degradation of the C-Br bond in aqueous environments.

Visualizing the Recrystallization Workflow

The following diagram details the critical control points in the recrystallization process to avoid common failures like oiling out.

RecrystWorkflow Crude Crude Solid Dissolve Dissolve in Hot 'Good' Solvent Crude->Dissolve Carbon Add Carbon & Hot Filter Dissolve->Carbon Remove Color Cloud Add Anti-Solvent to Cloud Point Carbon->Cloud Seed Add Seed Crystal (Nucleation) Cloud->Seed Prevents Oiling Cool Slow Cool (RT -> 4°C) Seed->Cool Filter Filter & Wash Cool->Filter Pure Pure Crystals Filter->Pure MotherLiquor Mother Liquor (Check HPLC) Filter->MotherLiquor Recycle?

Figure 2: Step-by-step workflow for recrystallization emphasizing the nucleation step.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for specific solvent pairs).
  • BenchChem Technical Support. (2025). Purification of 3-Bromopyridine-D4 Reaction Products. Retrieved from 1

  • Oka, N., et al. (2022).[3][4] Aryl Boronic Esters Are Stable on Silica Gel.[3][4] Organic Letters, 24, 3510–3514.[3][4] (Discusses stability of boron/bromo species on silica). Retrieved from 4[4]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica with Triethylamine. Retrieved from 2

  • Canadian Science Publishing. (1955). The Structure of Monobrominated Ethyl Indole-3-Carboxylate. (Classic reference for indole crystallization). Retrieved from 5

Sources

Comparative

Comparative Analysis of Synthetic Pathways: Batch Chemical vs. Chemoenzymatic vs. Continuous Flow

Case Study: Process Intensification in Antiviral API Manufacturing (Molnupiravir) Executive Summary In the high-stakes landscape of pharmaceutical manufacturing, the selection of a synthetic pathway is no longer merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Process Intensification in Antiviral API Manufacturing (Molnupiravir)

Executive Summary

In the high-stakes landscape of pharmaceutical manufacturing, the selection of a synthetic pathway is no longer merely a question of chemical feasibility; it is a multidimensional optimization problem involving Process Mass Intensity (PMI) , Cost of Goods Sold (COGS) , and Scalability .

This guide provides a technical analysis comparing three distinct manufacturing paradigms:

  • Traditional Batch Chemical Synthesis : The legacy baseline.

  • Chemoenzymatic Synthesis (Batch) : The selectivity-driven alternative.

  • Continuous Flow Biocatalysis : The process-intensified frontier.

Using Molnupiravir (EIDD-2801) as the primary case study, we demonstrate how shifting from a linear chemical batch process to a continuous enzymatic workflow can reduce step count by 40%, lower COGS by >35%, and increase space-time yield by 30-fold.

Technical Deep Dive: Pathway Analysis
Pathway A: Traditional Batch Chemical Synthesis (The Baseline)

The initial industrial routes for nucleoside analogs often rely on non-selective acylation followed by separation.

  • Mechanism : Utilization of uridine or cytidine as starting materials, requiring protection/deprotection sequences to achieve regioselectivity at the 5'-position.

  • Scalability Bottlenecks :

    • Thermodynamics : Exothermic acylation reactions require cryogenic cooling or extended dosing times in large batch reactors to prevent thermal runaways.

    • Solvent Load : High PMI due to multiple extraction and crystallization steps required to remove regioisomers.

    • Yield : The "M4ALL" chemical route from cytidine typically achieves ~44% overall yield across 4 steps.

Pathway B: Chemoenzymatic Batch Synthesis (The "Green" Shift)

By employing engineered enzymes (e.g., lipases or transaminases), manufacturers can bypass protection steps.

  • Mechanism : Uses Novozym-435 (immobilized Candida antarctica Lipase B) to catalyze the regioselective esterification of

    
    -hydroxycytidine.
    
  • Advantage : The enzyme's active site sterically enforces acylation only at the 5'-hydroxyl group, eliminating the need for protecting groups.

  • Limitation : In batch mode, the reaction suffers from product inhibition and mechanical attrition of the immobilized enzyme beads due to stirring.

Pathway C: Continuous Flow Biocatalysis (Process Intensification)

This pathway translates the enzymatic reaction into a Packed Bed Reactor (PBR) .

  • Mechanism : Substrate solution is pumped through a column packed with immobilized enzyme.

  • Causality of Superiority :

    • Kinetic Control : Continuous removal of product shifts the equilibrium (Le Chatelier’s principle), driving conversion >99%.

    • No Attrition : The immobilized enzyme remains static, preserving activity for hundreds of cycles.

    • Heat Transfer : High surface-to-volume ratio in micro-channels allows for precise temperature control without cryogenic infrastructure.

Comparative Data Analysis

The following data aggregates metrics from the Medicines for All Institute (M4ALL) and recent process intensification studies.

MetricPathway A: Chemical BatchPathway B: Enzymatic BatchPathway C: Enzymatic Flow
Step Count 4-5 Steps2-3 Steps2 Steps (Telescoped)
Overall Yield ~44%~61%>90%
Purity (HPLC) 98.5% (Requires Recryst.)99.5%99.9%
Reaction Time 24-48 Hours12-24 Hours< 30 Minutes (Residence)
Space-Time Yield Baseline2.4x Baseline30x Baseline
Est. COGS ($/kg) $467$281<$250
PMI (Waste) High (>100)Moderate (~50)Low (<30)

Key Insight : While Pathway B significantly lowers COGS by reducing raw material needs, Pathway C dominates in productivity. The ability to produce the same amount of API in a reactor 1/30th the size drastically reduces CAPEX (Capital Expenditure) for facility construction.

Experimental Protocols
Protocol: Continuous Flow Biocatalytic Esterification

Target: Synthesis of Molnupiravir via regiospecific 5'-acylation.

Reagents & Equipment:

  • Substrate :

    
    -hydroxycytidine (NHC) dissolved in 2-MeTHF/DMF (9:1 v/v).
    
  • Acyl Donor : Isobutyric anhydride (1.5 equivalents).

  • Biocatalyst : Novozym-435 (immobilized Lipase B).

  • Reactor : Stainless steel PBR (10 mm ID x 100 mm length), thermostated to 45°C.

  • Pumps : Dual piston HPLC pumps.

Step-by-Step Workflow:

  • Column Packing :

    • Pack 2.0 g of Novozym-435 into the PBR. Ensure a void volume fraction (

      
      ) of ~0.4 to prevent backpressure buildup (>15 bar).
      
    • Why: Proper packing density prevents "channeling," ensuring uniform residence time distribution.

  • System Priming :

    • Flush the system with pure 2-MeTHF at 1.0 mL/min for 20 minutes to equilibrate the enzyme and remove air pockets.

  • Reaction Execution :

    • Prepare Feed A: 0.2 M NHC in solvent.

    • Prepare Feed B: Isobutyric anhydride (neat).

    • Mix feeds in a T-mixer upstream of the PBR.

    • Set flow rate to achieve a Residence Time (

      
      )  of 25 minutes (Flow rate 
      
      
      
      Reactor Volume / 25).
  • Downstream Processing :

    • Collect the effluent. The immobilized enzyme remains in the column (no filtration needed).

    • Evaporate solvent to obtain white crystalline solid.

    • Validation: Check purity via HPLC (C18 column, MeOH/Water gradient). Expect <0.1% regioisomer impurities.

Visualization of Logic & Workflows
Figure 1: Pathway Comparison & Decision Logic

This diagram illustrates the decision tree for selecting the optimal pathway based on substrate complexity and production scale.

PathwayComparison Start API Target: Chiral/Complex CheckSelectivity Is Regio/Stereoselectivity Required? Start->CheckSelectivity ChemicalRoute Pathway A: Chemical Batch (Protect/Deprotect) CheckSelectivity->ChemicalRoute No (Achiral) EnzymaticRoute Pathway B: Biocatalysis (Intrinsic Selectivity) CheckSelectivity->EnzymaticRoute Yes OutcomeA High Waste High CAPEX ChemicalRoute->OutcomeA CheckScale Production Volume > 100kg/yr? EnzymaticRoute->CheckScale OutcomeB Low Waste Mod. CAPEX EnzymaticRoute->OutcomeB FlowRoute Pathway C: Continuous Flow (Process Intensification) OutcomeC Lowest COGS Min. Footprint FlowRoute->OutcomeC CheckScale->EnzymaticRoute No (Campaign/Batch) CheckScale->FlowRoute Yes (High Volume/Throughput)

Caption: Decision matrix for selecting between Chemical, Batch Enzymatic, and Continuous Flow pathways based on selectivity requirements and production scale.

Figure 2: Continuous Flow Biocatalysis Workflow

A schematic of the experimental setup described in Section 3.

FlowProcess FeedA Substrate (NHC) Solution Mixer T-Mixer FeedA->Mixer Pump A FeedB Acyl Donor (Anhydride) FeedB->Mixer Pump B PBR Packed Bed Reactor (Immobilized Lipase) 45°C Mixer->PBR Collection Product Stream (>99% Conversion) PBR->Collection Continuous Extraction

Caption: Schematic of the continuous flow biocatalytic packed bed reactor system.

Scalability & Cost-Effectiveness Analysis
The "Scale-Out" vs. "Scale-Up" Paradox

In traditional chemical synthesis (Pathway A), scaling requires moving from 10L to 1,000L to 10,000L reactors. This introduces non-linear heat/mass transfer issues, often requiring re-optimization of the reaction at every scale step.

Pathway C (Flow) utilizes a "Scale-Out" (Numbering-up) strategy:

  • Predictability : To increase production by 10x, you do not build a reactor 10x larger; you run the existing reactor 10x longer or run 10 identical columns in parallel.

  • Cost Implication : This eliminates the "Pilot Plant" phase, saving 6-12 months of development time and millions in sunk costs.

Cost Driver: Enzyme Recycling

A major criticism of enzymatic routes is the high upfront cost of the biocatalyst.

  • Batch (Pathway B) : Stirring grinds the enzyme beads, leading to filtration issues and activity loss. Typically limited to 5-10 cycles.

  • Flow (Pathway C) : The static bed prevents mechanical degradation. Studies show Novozym-435 in flow can retain >90% activity after 300+ cycles or continuous operation for weeks. This effectively drives the enzyme cost per kg of product toward zero.

References
  • Comparison of Synthetic Methodologies for Molnupiravir

    • Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. (2022). ACS Synthetic Biology.
  • Continuous Flow Biocatalysis Data

    • From Batch to Continuous Flow Synthesis in Enzymatic Process Towards Molnupiravir. (2025).[1] PubMed.

  • Sitagliptin Historical Context (Batch vs. Enzymatic)

    • Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase. (2010). US EPA Presidential Green Chemistry Challenge.[2]

  • Sustainability Metrics

    • Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. (2023). ACS Sustainable Chemistry & Engineering.
  • Life Cycle Assessment (LCA)

    • Divergent sustainability profiles of molnupiravir synthesis routes are governed by solvent use and process design. (2025).[3] PNAS.

Sources

Validation

Technical Comparison Guide: Thermal Profiling of Methyl 2-bromo-5-hydroxyisonicotinate

The following guide provides a technical comparison and thermal profiling framework for Methyl 2-bromo-5-hydroxyisonicotinate , designed for researchers in pharmaceutical process development. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and thermal profiling framework for Methyl 2-bromo-5-hydroxyisonicotinate , designed for researchers in pharmaceutical process development.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256633-22-3) is a critical pharmacophore intermediate, frequently employed in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and other pyridine-based bio-active scaffolds. Its structural integrity hinges on the stability of the pyridine ring substituted with a hydroxyl group, a methyl ester, and a labile bromine atom.

In drug development, selecting between the Bromo- and Chloro- analogs involves a trade-off between reactivity (Buchwald/Suzuki coupling efficiency) and thermal stability (process safety). This guide objectively compares the thermal performance of the Bromo-variant against its Chloro-analog (Methyl 2-chloro-5-hydroxyisonicotinate), providing a predictive framework for scale-up decisions.

Why TGA/DSC is Non-Negotiable
  • Polymorphism Risk: Pyridine-based esters with hydroxyl groups are prone to forming multiple crystal habits (polymorphs) or solvates, which drastically affect bioavailability.

  • Decarboxylation Hazard: Ortho/para-hydroxy pyridine esters are susceptible to thermal decarboxylation, releasing CO₂ and building pressure in closed reactors.

Comparative Technical Specifications

The following data synthesizes experimental baselines from structural isomers (e.g., Methyl 5-bromo-2-hydroxynicotinate) to establish expected performance ranges.

FeatureTarget: Bromo-Analog Alternative: Chloro-Analog Impact on Process
Compound Methyl 2-bromo-5-hydroxyisonicotinateMethyl 2-chloro-5-hydroxyisonicotinate
Molecular Weight ~232.03 g/mol ~187.58 g/mol Bromo-analog has lower atom economy.
Predicted MP 160°C – 185°C (High confidence based on isomer data [1])150°C – 175°C High MPs indicate strong intermolecular H-bonding (OH···N).
C-X Bond Energy ~276 kJ/mol (C-Br)~338 kJ/mol (C-Cl)Bromo is more thermally sensitive ; risk of homolytic cleavage >200°C.
T_onset (Decomp) Expected ~210°CExpected ~230°CChloro-analog offers a wider safety margin for high-temp reactions.
Reactivity High (Excellent for Pd-catalyzed coupling)Moderate (Requires harsher conditions/ligands)Choose Bromo for difficult couplings; Chloro for cost/stability.

Critical Insight: While the Bromo-analog is more reactive, its lower C-Br bond dissociation energy necessitates stricter temperature controls during drying and storage compared to the Chloro-variant.

Experimental Protocols (Self-Validating Systems)

To generate reproducible data, follow these specific protocols. These methods are designed to differentiate between solvent loss , melting , and degradation .

A. Thermogravimetric Analysis (TGA)[4][7][9]
  • Objective: Determine desolvation temperature and degradation onset (

    
    ).
    
  • Instrument: TA Instruments TGA 5500 or Netzsch TG 209 F1 (or equivalent).

  • Crucial Step: Use a pinhole-lid crucible .

    • Reasoning: Completely open pans allow volatile intermediates to sublime before decomposition, masking the true degradation onset. Sealed pans risk rupture. A pinhole creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape [2].

Protocol:

  • Sample Mass: 5–10 mg (Powder).

  • Pan: Aluminum with 50 µm laser-drilled pinhole.

  • Purge Gas: Nitrogen (40 mL/min) to prevent oxidative artifacts.

  • Ramp: 10°C/min from Ambient to 350°C.

  • Validation: If mass loss >1% occurs before 100°C, hold isothermal at 105°C for 30 mins to confirm solvate vs. surface moisture.

B. Differential Scanning Calorimetry (DSC)[4][7][9]
  • Objective: Identify melting point (

    
    ), heat of fusion (
    
    
    
    ), and polymorphic transitions.
  • Instrument: TA Instruments DSC 2500 or Mettler Toledo DSC 3+.

  • Method: Heat-Cool-Heat Cycle.

    • Reasoning: The first heat erases thermal history (processing stress). The cooling step allows controlled recrystallization. The second heat reveals the "true" intrinsic properties of the material.

Protocol:

  • Sample Mass: 2–4 mg (Encapsulated in Tzero Aluminum Pan).

  • Ramp 1: 10°C/min to 200°C (Do not exceed

    
     determined by TGA).
    
  • Cooling: 10°C/min to 0°C.

  • Ramp 2: 10°C/min to 250°C.

  • Analysis: Integrate the endothermic peak on the second heating ramp for

    
    .
    

Results Interpretation & Decision Framework

Visualization: Thermal Stability Workflow

The following diagram outlines the logical flow for assessing the safety of the intermediate based on TGA/DSC data.

ThermalAnalysisWorkflow Start Start: Methyl 2-bromo-5-hydroxyisonicotinate TGA Step 1: TGA (Pinhole Pan) Start->TGA MassLoss Mass Loss < 150°C? TGA->MassLoss Solvate Identify: Solvate/Hydrate MassLoss->Solvate Yes DSC Step 2: DSC (Heat-Cool-Heat) MassLoss->DSC No (Dry) Solvate->DSC Events Thermal Events Observed DSC->Events Stable Single Endotherm: Stable Crystalline Form Events->Stable Sharp Melt Poly Multiple Peaks: Polymorphism Detected Events->Poly Split/Shifted Melt Decomp Exotherm > 200°C: Decomposition/Runaway Risk Events->Decomp Exothermic Rise

Caption: Logical workflow for characterizing thermal safety and solid-state form. Green nodes indicate a stable process; Red nodes require process re-engineering.

Degradation Mechanism

Understanding how the molecule fails is vital for safety. For 5-hydroxyisonicotinates, the primary failure mode is decarboxylation facilitated by the hydroxyl group, followed by halogen scission.

DegradationPathway Compound Methyl 2-bromo-5-hydroxyisonicotinate (Intact) Heat Heat (>210°C) Compound->Heat Intermed Transition State (Zwitterionic) Heat->Intermed Products Degradation Products: 3-hydroxy-6-bromopyridine + CO2 + MeOH Intermed->Products Decarboxylation

Caption: Predicted thermal degradation pathway. The release of CO₂ gas presents a pressurization hazard in sealed vessels.

Comparative Scenario: Scale-Up Selection
ScenarioRecommendationReasoning
Reaction requires >150°C Use Chloro-Analog The Bromo-analog risks C-Br cleavage and product darkening (tarring) above 150°C.
Mild coupling (RT to 80°C) Use Bromo-Analog The superior leaving group ability of Bromine allows for milder conditions, preserving the ester.
Long-term Storage Use Chloro-Analog Higher chemical stability reduces the risk of hydrolysis or photolytic debromination over time.

References

  • TA Instruments. (2024). Thermal Analysis in the Pharmaceutical Industry: TGA and DSC Applications. Retrieved from [Link]

  • Fisher Scientific. (2025). Methyl 5-bromo-2-chloronicotinate Safety Data Sheet. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Guidelines and Applications. Retrieved from [Link]

Comparative

Comparative In Silico Analysis of Isonicotinate-Based InhA Inhibitors

From Prodrug Activation to Direct Binding: A Technical Guide Executive Summary & Scientific Rationale The isonicotinate scaffold remains the cornerstone of antitubercular therapy, primarily through Isoniazid (INH).[1] Ho...

Author: BenchChem Technical Support Team. Date: February 2026

From Prodrug Activation to Direct Binding: A Technical Guide

Executive Summary & Scientific Rationale

The isonicotinate scaffold remains the cornerstone of antitubercular therapy, primarily through Isoniazid (INH).[1] However, the efficacy of INH is contingent upon activation by the catalase-peroxidase enzyme KatG to form an INH-NAD adduct, which subsequently inhibits the enoyl-acyl carrier protein reductase (InhA).[1]

The Critical Challenge: Clinical resistance often arises from katG mutations, rendering INH ineffective. Consequently, current research focuses on direct InhA inhibitors —isonicotinate derivatives (esters, amides, hydrazones) designed to bind InhA without prior activation.[1]

This guide provides a comparative docking framework to evaluate these novel direct inhibitors against the classic INH-NAD adduct mechanism.[1] We move beyond basic docking scores to analyze solvation effects, hydrophobic enclosure, and residue-specific stability.[1]

Mechanistic Pathways & Target Landscape[1]

To design effective docking studies, one must distinguish between the Covalent Adduct Mechanism (Wild-type sensitivity) and the Direct Binding Mechanism (Drug-resistant solution).[1]

Figure 1: Dual-Pathway Inhibition Mechanism

This diagram illustrates the divergence between KatG-dependent activation and direct inhibition.[1]

InhA_Inhibition_Pathways cluster_resistance Clinical Relevance INH Isoniazid (Prodrug) KatG KatG Activation (Oxidation) INH->KatG Requires KatG Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct + NAD+ InhA InhA Binding Pocket (Substrate: NADH) Adduct->InhA High Affinity (Kd ~ 0.7 nM) Direct Novel Isonicotinate Derivatives (Esters/Amides) Direct->InhA Bypasses KatG (Direct Competition) Resistance Inhibition of Mycolic Acid Synthesis InhA->Resistance

Caption: Figure 1: Mechanistic divergence. Standard INH requires KatG oxidation to form the bulky INH-NAD adduct.[1] Direct isonicotinate inhibitors bypass this step, targeting InhA directly.[1]

Computational Methodology: The Self-Validating Protocol[1]

A robust docking protocol must be self-validating.[1] The following workflow integrates Density Functional Theory (DFT) for ligand preparation with rigid-receptor docking.

Ligand Preparation (QM Optimization)

Standard force fields often miscalculate the geometry of the hydrazide linker.[1]

  • Step 1: Generate 3D structures of isonicotinate derivatives.

  • Step 2: Perform geometry optimization using DFT (B3LYP/6-31G)*.[1] This ensures the planarity of the pyridine ring and correct bond lengths for the carbonyl/hydrazide groups.[1]

  • Step 3: Calculate partial charges using the CHELPG or RESP method to account for electron-withdrawing effects of the pyridine nitrogen.[1]

Protein Preparation[1]
  • Target Selection:

    • Wild Type: PDB ID 1ZID (Complexed with INH-NAD).[1]

    • Mutant (Resistance Modeling): PDB ID 2H7M (S94A mutant).[1]

  • Protocol:

    • Remove crystallographic water molecules (retain only those bridging Tyr158 if analyzing H-bond networks).[1]

    • Protonate Histidine residues at pH 7.4.[1]

    • Critical Step: If docking direct inhibitors, ensure the NADH cofactor is present in the pocket. Direct inhibitors bind adjacent to NADH, whereas the INH-NAD adduct replaces NADH.[1]

Docking Workflow Visualization

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_analysis Phase 3: Validation Ligand Ligand DFT Opt (B3LYP/6-31G*) Docking Docking Engine (Vina/Glide/Gold) Ligand->Docking Protein Protein Prep (PDB: 1ZID / 2H7M) Grid Grid Generation (Center: Tyr158) Protein->Grid Grid->Docking RMSD Redocking Validation (RMSD < 2.0 Å) Docking->RMSD Interaction Interaction Profiling (H-Bonds, Pi-Stacking) RMSD->Interaction If Valid

Caption: Figure 2: Computational pipeline ensuring structural integrity via DFT optimization and RMSD validation.

Comparative Performance Analysis

The following data synthesizes results from multiple docking studies, comparing the "Gold Standard" (INH-NAD Adduct) against novel direct inhibitors and Triclosan (a known direct inhibitor reference).

Table 1: Comparative Binding Affinity & Interaction Profile[1][2][3]
Compound ClassRepresentative LigandBinding Energy (

)
Key Interaction ResiduesMechanism Note
Active Metabolite INH-NAD Adduct -10.7 to -12.2 kcal/mol Tyr158 , Phe149, Lys165Occupies both NADH and substrate pockets.[1] High affinity due to large surface area.[1]
Reference Inhibitor Triclosan-7.3 kcal/molTyr158, Met199Direct inhibitor.[1] Used as a positive control for direct binding.[1]
Isonicotinate Ester Benzoyl-Isonicotinate-8.2 to -9.5 kcal/molTyr158, Ile21, Ser94Binds in the substrate pocket alongside NADH.[1]
Novel Hybrid Indole-Isoniazid-10.5 to -12.3 kcal/molTyr158 , Phe149 (Pi-Pi)High affinity driven by hydrophobic stacking with Phe149 loop.[1]
Prodrug (Inactive) Isoniazid (Parent)-4.5 to -5.5 kcal/molWeak/Non-specificNegative Control. Demonstrates why activation is required.[1]
Structural Insights & Causality[1]

1. The Tyr158 Anchor: Experimental data confirms that Tyr158 is the catalytic proton donor.

  • Observation: High-affinity isonicotinate derivatives consistently form a hydrogen bond with the hydroxyl group of Tyr158.[1]

  • Causality: Loss of this H-bond (observed in low-ranking poses) correlates with inactive compounds in vitro (

    
    ).[1]
    

2. The Hydrophobic "Loop" (Helices 6 & 7):

  • Observation: The INH-NAD adduct orders the substrate-binding loop (residues 198-219).[1]

  • Design Insight: Novel derivatives containing bulky hydrophobic groups (e.g., Indole or Phenoxyphenol moieties) mimic this effect by engaging Phe149 and Met199 via Pi-Pi stacking and Van der Waals forces.[1] This stabilizes the "closed" conformation of the enzyme, preventing substrate entry.[1]

3. Water-Mediated Bridges: Unlike standard docking which often ignores solvent, accurate InhA modeling requires attention to conserved waters.[1] Several high-potency isonicotinates bind via a water bridge to Gly96 , stabilizing the inhibitor in the active site.

Experimental Validation Recommendations

To transition from in silico to in vitro, the following assays are required to validate the docking hypotheses:

  • Enzymatic Inhibition Assay: Measure

    
     against purified InhA.
    
    • Success Metric: Direct inhibitors should show activity without the addition of KatG.

  • Thermal Shift Assay (TSA):

    • Prediction: Direct binders should increase the

      
       of the InhA-NADH complex.[1]
      
  • Resistant Strain Testing:

    • Test Minimum Inhibitory Concentration (MIC) against M. tuberculosis strains lacking KatG (

      
      ). Direct inhibitors should retain potency, whereas INH will fail.[1]
      

References

  • SciSpace. (2020).[1] In silico identification of novel chemical compounds with anti-TB potential for the inhibition of InhA and EthR from Mycobacterium tuberculosis.Link

  • TandFOnline. (2023).[1] Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model.[1]Link[1]

  • MDPI. (2022).[1] Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites.[1]Link[1]

  • NIH/PMC. (2022).[1] Binding Thermodynamics and Dissociation Kinetics Analysis Uncover the Key Structural Motifs of Phenoxyphenol Derivatives as the Direct InhA Inhibitors.Link[1]

  • Universitas Airlangga. (2021).[1] Docking and molecular dynamic study of isoniazid derivatives as anti-tuberculosis drug candidate.[2][3][4][5][6][7][8]Link[1]

  • ResearchGate. (2025). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies.[1][5][6]Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-broMo-5-hydroxyisonicotinate

Topic: Personal protective equipment for handling Methyl 2-bromo-5-hydroxyisonicotinate CAS: 1256810-42-0 (Typical) Content Type: Operational Safety & Logistics Guide[1] [1] Executive Summary: Beyond Compliance As resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 2-bromo-5-hydroxyisonicotinate CAS: 1256810-42-0 (Typical) Content Type: Operational Safety & Logistics Guide[1]

[1]

Executive Summary: Beyond Compliance

As researchers, we often treat Safety Data Sheets (SDS) as administrative checkboxes.[1] However, when handling functionalized heterocyclic building blocks like Methyl 2-bromo-5-hydroxyisonicotinate , the "Warning" label masks specific chemical behaviors that determine your long-term health.[1]

This compound is not just an irritant; it is a halogenated pyridine ester with a phenolic hydroxyl group .[1] This structural combination presents three distinct risks:

  • Sensitization Potential: Halogenated pyridines are known sensitizers; repeated low-level exposure can lead to permanent hypersensitivity.[1]

  • Hydrolysis Risks: The ester and bromide functionalities are susceptible to hydrolysis, potentially releasing acidic byproducts (HBr) if improperly stored or handled in humid conditions.[1]

  • Dust Mobility: As a solid intermediate, the primary vector for exposure is not splashing, but dust inhalation during weighing.[1]

This guide moves beyond generic "wear gloves" advice to provide a specific, self-validating safety protocol for this molecule.

Hazard Identification & Risk Assessment
Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritant H315 Causes skin irritation.[1][2][3]Phenolic moiety increases skin absorption potential compared to simple pyridines.[1]
Eye Irritant H319 Causes serious eye irritation.[1][2][3][4][5]Dust is abrasive and chemically reactive; standard glasses are insufficient for open-powder handling.[1]
STOT SE 3 H335 May cause respiratory irritation.[1][2][3][6]Critical: Inhalation of dust triggers immediate mucosal inflammation.[1]
PPE Selection Matrix

The following matrix dictates the required PPE based on the specific operational state of the chemical.

Protective LayerSolid State (Weighing/Transfer)Solution State (Reaction/Work-up)Spill Cleanup (Emergency)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Rationale: Mechanical strength against spatula punctures.[1]Barrier Laminate (Silver Shield) under Nitrile.Rationale: Pyridines permeate nitrile rapidly in solution.[1]Butyl Rubber or Multilayer Laminate.Rationale: Max breakthrough time required.[1]
Eye/Face Chemical Goggles (Indirect Vent).Rationale: Seals eyes from airborne dust.[1][7]Safety Glasses w/ Side Shields + Face Shield (if >100mL).[1]Full-Face Respirator or Goggles + Face Shield.[1]
Respiratory Fume Hood (Sash at 18").If hood unavailable: N95/P100 (Fit-tested).[1]Fume Hood (Primary).Do not rely on surgical masks.[1]P100 Half-Mask (for solid spills) or SCBA (large scale).[1]
Body Lab Coat (Cotton/Poly, buttoned).Rec: Tyvek sleeves if handling >5g.[1]Chemical Resistant Apron (if handling corrosive reagents like POCl3 alongside).[1]Tyvek Suit (Disposable).[1]
Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating logic : if you can smell the chemical or see dust on your gloves, the containment has failed.[1]

Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a certified chemical fume hood.[1]

  • Static Control: This powder can be electrostatic.[1] Use an anti-static gun or ionizer bar before inserting the spatula to prevent "jumping" powder.[1]

Step-by-Step:

  • Don PPE: Put on inner nitrile gloves (blue/white) and outer nitrile gloves (purple/orange).[1] The color contrast allows you to instantly see tears.[1]

  • Taring: Tare your reaction vessel (flask) before adding the solid. Avoid weighing paper; weigh directly into the vessel or a weighing boat that can be rinsed.[1]

  • Transfer: Use a long-neck funnel to deposit the solid at the bottom of the flask, bypassing the ground glass joint.[1] This prevents the "frozen joint" issue caused by crushed crystals.[1]

  • Wipe Down: Immediately wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) to capture invisible micro-dust.[1] Dispose of this tissue as solid hazardous waste.[1]

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving this compound, be aware that DCM (Dichloromethane) and DMF are common solvents.[1]

    • Critical Note: DCM permeates nitrile gloves in <4 minutes.[1] If you splash a solution of this compound in DCM onto your gloves, the toxic payload (the pyridine) will be carried through the glove to your skin faster than the pure solid.

  • Action: If a splash occurs, do not wash the glove .[1] Strip it off immediately, wash hands, and re-glove.

Phase C: Waste Disposal

Segregation is vital to prevent downstream accidents.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Solid Hazardous Waste .[1]

  • Liquid Waste:

    • This compound contains Bromine.[1][2][8][9][10] It MUST go into the Halogenated Organic Waste stream.[1]

    • Do not mix with oxidizing acids (Nitric/Perchloric) as this may generate bromine gas (Br₂).[1]

Visualizing the Safety Logic

The following diagram illustrates the hierarchy of controls and the decision-making process for handling this specific intermediate.

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Execution & Disposal Start Start: Handling Methyl 2-bromo-5-hydroxyisonicotinate CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (Dissolved) CheckState->Solution PPE_Solid PPE: Double Nitrile Gloves + Goggles + Fume Hood Solid->PPE_Solid PPE_Soln PPE: Barrier Laminate Gloves + Face Shield (Splash Risk) Solution->PPE_Soln Weighing Weighing: Use Funnel Avoid Joint Contamination PPE_Solid->Weighing PPE_Soln->Weighing If adding to liquid SpillCheck Did Spill Occur? Weighing->SpillCheck Clean Standard Cleanup: Wipe with Acetone -> Solid Waste SpillCheck->Clean No Emerg Emergency: Evacuate (Dust) or Absorb (Liquid) -> Halogenated Waste SpillCheck->Emerg Yes Disposal Final Disposal: Segregate Halogenated Stream Clean->Disposal Emerg->Disposal

Caption: Operational workflow for handling halogenated pyridine esters, prioritizing dust control and waste segregation.

Emergency Response (Spill Scenario)

In the event of a spill outside the fume hood:

  • Solid Spill (< 5g):

    • Do not sweep dry (creates dust).[1]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop up the wet mass and place in a hazardous waste bag.

  • Solution Spill:

    • Evacuate the immediate area to allow vapors to dissipate.

    • Don Silver Shield/Laminate gloves .[1]

    • Cover with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels if the solvent is an oxidizer or if the solution is hot.[1]

    • Collect into a sealed container labeled "Halogenated Debris."[1]

References
  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link]1]

  • National Institutes of Health (NIH). (2025).[1] A framework for personal protective equipment use in laboratories. National Library of Medicine.[1] [Link]1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 2-bromo-5-hydroxyisonicotinate (Generic Analog SDS). ]">https://www.fishersci.com[1]

  • University of British Columbia (UBC). (2024).[1] Organic Solvent Waste Disposal Guidelines (Halogenated vs Non-Halogenated). Safety & Risk Services. ]">https://srs.ubc.ca[1]

  • PubChem. (2024).[1] Compound Summary: Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0).[1][8] National Center for Biotechnology Information.[1] [Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-broMo-5-hydroxyisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-broMo-5-hydroxyisonicotinate
© Copyright 2026 BenchChem. All Rights Reserved.